N,N-Diethylethylenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-8(4-2)6-5-7/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGSVBYJWHOHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057606 | |
| Record name | 2-Aminoethyldiethylamine | |
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Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | N,N-Diethylethylenediamine | |
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Vapor Pressure |
2.97 [mmHg] | |
| Record name | N,N-Diethylethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15774 | |
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CAS No. |
100-36-7 | |
| Record name | N,N-Diethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Diethylethylenediamine | |
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| Record name | N,N-Diethylethylenediamine | |
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| Record name | 1,2-Ethanediamine, N1,N1-diethyl- | |
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| Record name | 2-Aminoethyldiethylamine | |
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| Record name | 2-aminoethyldiethylamine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYLETHYLENEDIAMINE | |
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Foundational & Exploratory
N,N-Diethylethylenediamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of N,N-Diethylethylenediamine, a versatile diamine utilized in various chemical syntheses.
Core Chemical Properties and Structure
This compound, a clear, colorless to light yellow liquid, is a substituted ethylenediamine with two ethyl groups on one of the nitrogen atoms.[1][2] It is miscible with water and soluble in various organic solvents, including methanol, ether, ethanol, toluene, and carbon tetrachloride.[1][2][3] This compound is known to be flammable and can react with oxidizing materials.[1]
Structure and Identification:
The structural and identifying information for this compound is detailed below.
| Identifier | Value |
| IUPAC Name | N',N'-diethylethane-1,2-diamine[3][4] |
| CAS Number | 100-36-7[1][5] |
| Molecular Formula | C6H16N2[1][3] |
| Molecular Weight | 116.21 g/mol [5] |
| SMILES String | CCN(CC)CCN[3][4] |
| InChI Key | UDGSVBYJWHOHNN-UHFFFAOYSA-N[3] |
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the following table.
| Property | Value |
| Boiling Point | 145-147 °C[1][3] |
| Melting Point | < -70 °C[2][5] |
| Density | 0.827 g/mL at 25 °C[1] |
| Vapor Pressure | 5.2 hPa at 20 °C[5] |
| Flash Point | 30 °C[3] |
| Refractive Index | 1.436 (n20/D)[1] |
| pKa1 | 7.70 (+2) at 25 °C[1][2] |
| pKa2 | 10.46 (+1) at 25 °C[1][2] |
Experimental Protocols
For analytical purposes, techniques such as Gas Chromatography (GC) are often employed to determine purity, as indicated by product specifications from various suppliers.[7]
Applications in Research and Development
This compound serves as a crucial building block and reagent in the synthesis of a variety of compounds, particularly in the pharmaceutical industry. It is notably used in the production of antimalarial drugs.[1][2] Additionally, it has been investigated for its potential to induce apoptosis through a caspase-3 dependent pathway.[1][2]
Chemical Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound.
References
- 1. This compound | 100-36-7 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound, 98+% 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 4. This compound | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS 100-36-7 | 803215 [merckmillipore.com]
- 6. echemi.com [echemi.com]
- 7. N,N'-diethyl ethylene diamine, 111-74-0 [thegoodscentscompany.com]
An In-depth Technical Guide to the Physical Properties of N,N-Diethylethylenediamine
This guide provides a comprehensive overview of the key physical properties of N,N-Diethylethylenediamine, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information for their work. This document includes tabulated data from various sources, detailed experimental protocols for property determination, and a workflow visualization to guide experimental procedures.
Core Physical Properties
This compound, a key building block in the synthesis of various compounds, possesses distinct physical characteristics that are crucial for its handling, application, and process optimization.
The boiling point and density of this compound have been reported across multiple chemical suppliers and databases. The following tables summarize these values, providing a comparative overview.
Table 1: Boiling Point of this compound
| Boiling Point (°C) | Pressure (mmHg) | Source(s) |
| 145 - 147 | 760 | [1][2][3] |
| 146 | 760 | [4] |
| 144 | Not Specified | [5] |
| 152 - 154 | 760 | |
| 238 - 240 | 752 | [6] |
Table 2: Density of this compound
| Density (g/mL or g/cm³) | Temperature (°C) | Source(s) |
| 0.82 | 20 | [7] |
| 0.820 | Not Specified | [1][5] |
| 0.827 | 25 | [2][3] |
| 0.811 | 25 |
Note: Variations in reported values can be attributed to differences in measurement techniques, sample purity, and ambient pressure.
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the boiling point and density of a liquid compound like this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination.
2.1.1. Micro-Boiling Point Determination (Capillary Method)
This method is suitable when only a small amount of the substance is available.
-
Apparatus: Thiele tube or a beaker with a high-boiling point liquid (e.g., paraffin oil), thermometer, capillary tube (sealed at one end), small test tube, and a heating source (e.g., Bunsen burner or hot plate).
-
Procedure:
-
A few milliliters of the this compound sample are placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in the Thiele tube or oil bath.
-
The bath is heated gently and stirred to ensure uniform temperature distribution.[8]
-
As the temperature rises, a stream of bubbles will be observed escaping from the capillary tube.
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
-
2.1.2. Simple Distillation Method
This method is used when a larger volume of the liquid is available and also serves to purify the liquid.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
A sample of this compound (at least 5 mL) and a few boiling chips are added to the distillation flask.[10]
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The liquid is heated to a gentle boil.
-
The vapor will rise, pass into the condenser, liquefy, and be collected in the receiving flask.
-
The temperature is monitored, and the constant temperature at which the liquid distills is recorded as the boiling point.[11]
-
Density is the mass per unit volume of a substance. It is an intensive property that can be used to characterize a substance.
2.2.1. Using a Graduated Cylinder and Balance
This is a straightforward method for determining density, although it may be less precise than other methods.
-
Apparatus: Graduated cylinder, and an analytical balance.
-
Procedure:
-
An empty, dry graduated cylinder is weighed on the analytical balance, and its mass is recorded.[12]
-
A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The graduated cylinder containing the liquid is reweighed, and the mass is recorded.
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.
-
The density is calculated using the formula: Density = Mass / Volume.[13][14]
-
2.2.2. Using a Pycnometer (Density Bottle)
This method provides more accurate and precise density measurements.
-
Apparatus: Pycnometer (a small glass flask with a ground-glass stopper having a capillary tube), and an analytical balance.
-
Procedure:
-
The clean, dry pycnometer is weighed, and its mass is recorded (m1).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m2). The density of water at this temperature is known.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The filled pycnometer is weighed to determine the mass of the bottle plus the sample liquid (m3).
-
The density of the this compound is calculated using the known density of water and the recorded masses.
-
Workflow and Process Visualization
To aid in the experimental planning and execution, the following diagram illustrates the logical workflow for determining the physical properties of this compound.
References
- 1. This compound, 98+% 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 2. chembk.com [chembk.com]
- 3. This compound | 100-36-7 [chemicalbook.com]
- 4. N,N'-diethyl ethylene diamine, 111-74-0 [thegoodscentscompany.com]
- 5. This compound [stenutz.eu]
- 6. N,N-ジエチルエチレンジアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound CAS 100-36-7 | 803215 [merckmillipore.com]
- 8. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. vernier.com [vernier.com]
- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 14. homesciencetools.com [homesciencetools.com]
An In-depth Technical Guide to the Characterization of N,N-Diethylethylenediamine (CAS 100-36-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of N,N-Diethylethylenediamine (CAS 100-36-7), a crucial building block in the synthesis of various pharmaceutical compounds and research chemicals. This document details its physicochemical properties, spectroscopic data, safety and handling protocols, and key applications, with a focus on experimental methodologies.
Physicochemical and Spectroscopic Data
This compound is a colorless to pale yellow liquid with a characteristic amine odor. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆N₂ | [1] |
| Molecular Weight | 116.20 g/mol | [1] |
| Boiling Point | 145-147 °C | [1][2] |
| Melting Point | < -70 °C | [3][4] |
| Density | 0.827 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.436 | [1][2] |
| pKa₁ | 7.70 (+2) | [5] |
| pKa₂ | 10.46 (+1) | [5] |
| Solubility | Miscible with water, soluble in ethanol and ether. | [5][6] |
| Flash Point | 32 °C (closed cup) | [7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments.
| ¹H NMR (Typical) | ¹³C NMR (Typical) |
| Chemical Shift (ppm) | Assignment |
| ~2.65 (t) | -CH₂-NH₂ |
| ~2.50 (t) | -CH₂-N(CH₂CH₃)₂ |
| ~2.40 (q) | -N(CH₂CH₃)₂ |
| ~1.10 (s) | -NH₂ |
| ~0.95 (t) | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3250 (m, br) | N-H stretching (primary amine) |
| 2965-2850 (s) | C-H stretching (aliphatic) |
| 1590 (m) | N-H bending (primary amine) |
| 1470-1440 (m) | C-H bending |
| 1150-1050 (s) | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 116 | [M]⁺ (Molecular ion) |
| 86 | [M - CH₂NH₂]⁺ |
| 72 | [M - C₂H₅NH₂]⁺ |
| 58 | [CH₂=N(C₂H₅)₂]⁺ |
| 44 | [CH₂NH₂]⁺ |
Experimental Protocols
Synthesis of this compound
Method 1: From Diethylaminoethanol
This two-step method involves the chlorination of diethylaminoethanol followed by amination.
Step 1: Synthesis of 2-Diethylaminoethyl chloride hydrochloride
-
In a reaction vessel equipped with a stirrer, dropping funnel, and condenser, cool thionyl chloride in a suitable solvent (e.g., dichloromethane) to -10 °C.[6]
-
Slowly add a solution of diethylaminoethanol in the same solvent, maintaining the temperature between -10 °C and 20 °C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 20-100 °C for at least 2 hours.[6]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.[6]
-
Recrystallize the crude product from a low molecular weight alcohol (e.g., ethanol) or ester to obtain 2-diethylaminoethyl chloride hydrochloride.[6]
Step 2: Synthesis of this compound
-
In a high-pressure autoclave, combine 2-diethylaminoethyl chloride hydrochloride with an excess of liquid ammonia or aqueous ammonia.[6]
-
Heat the sealed autoclave to 10-100 °C, maintaining a pressure of 0-10 MPa for at least 4 hours.[6]
-
After the reaction, cool the autoclave and carefully recover the excess ammonia.[6]
-
Add a strong base (e.g., sodium hydroxide) to the reaction mixture and cool to precipitate the inorganic salts.[6]
-
Separate the organic layer and purify by fractional distillation, collecting the fraction at 143-148 °C to yield this compound.[6]
Method 2: From Diethylamine and 2-Chloroethylamine Hydrochloride
This one-pot synthesis is carried out in an autoclave.
-
Charge an autoclave with diethylamine, 2-chloroethylamine hydrochloride, and a sodium methoxide solution in methanol as an acid scavenger. A Lewis acid catalyst such as cuprous chloride can be added to improve the reaction rate.[2][8]
-
Seal the autoclave and heat the reaction mixture to 100-200 °C, with the pressure reaching 0.52-1.60 MPa. Maintain these conditions for 3-8 hours.[2][8]
-
After cooling, adjust the pH of the reaction mixture to ≥ 13 with a strong base to separate the organic layer.[2][8]
-
Isolate the organic layer and purify by fractional distillation to obtain this compound.[2][8]
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a clean 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for good signal-to-noise.
IR Spectroscopy:
-
Sample Preparation: As a neat liquid, place a drop of this compound between two KBr or NaCl plates.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Record the mass spectrum, noting the molecular ion peak and the major fragmentation peaks.
Applications in Drug Development
This compound is a key intermediate in the synthesis of several important pharmaceutical agents.
Synthesis of Procainamide
Procainamide, an antiarrhythmic drug, is synthesized by the reaction of p-aminobenzoyl chloride with this compound.
Synthesis of Melanoma Imaging Agents
Derivatives of this compound are utilized in the development of radiolabeled imaging agents for the detection of melanoma.
Safety and Handling
This compound is a flammable and corrosive liquid that is toxic upon contact with skin.[8][9] It can cause severe skin burns and eye damage.[8] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[8][9] Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
Visualizations
Synthesis Workflow: this compound from Diethylaminoethanol
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: Amide Synthesis (Procainamide Formation)
Caption: General mechanism for the synthesis of Procainamide.
Signaling Pathway: Potential Involvement in Sigma-1 Receptor Signaling
Derivatives of this compound are known to bind to sigma receptors. The following diagram illustrates a general overview of the sigma-1 receptor signaling pathway, which may be modulated by such compounds.
Caption: General Sigma-1 receptor signaling pathway.
References
- 1. This compound(100-36-7) 1H NMR spectrum [chemicalbook.com]
- 2. CN103012156A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. Synthesis and σ1 Receptor Binding of Halogenated N,N′-Diphenethylethylenediamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 7. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 8. CN103012156B - Preparation method of this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Solubility and Miscibility of N,N-Diethylethylenediamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and miscibility of N,N-Diethylethylenediamine (DEEDA) in various organic solvents. Understanding the solubility characteristics of this versatile diamine is critical for its application in chemical synthesis, formulation development, and various research applications. This document compiles available qualitative solubility data, provides detailed experimental protocols for quantitative determination, and presents a logical workflow for solubility assessment.
Core Principles of this compound Solubility
This compound (DEEDA) is a diamine with the chemical formula (C₂H₅)₂NCH₂CH₂NH₂. Its solubility in organic solvents is primarily dictated by its molecular structure, which features both polar and non-polar characteristics.
-
Polar Characteristics : The presence of two nitrogen atoms, particularly the primary amine group (-NH₂), allows for hydrogen bonding with protic solvents (e.g., alcohols) and polar interactions with other solvents possessing dipole moments. The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors.
-
Non-Polar Characteristics : The two ethyl groups (-CH₂CH₃) attached to one of the nitrogen atoms contribute to the molecule's non-polar, hydrophobic nature.
The interplay of these features allows DEEDA to be soluble in a range of organic solvents. The general principle of "like dissolves like" is a useful predictor of its solubility. DEEDA is expected to be readily soluble in polar protic and aprotic solvents and should also exhibit some solubility in less polar and non-polar solvents due to its alkyl groups.
Quantitative Solubility and Miscibility Data
Precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively available in public literature. However, based on chemical supplier information and the principles of chemical solubility, the following qualitative and extrapolated data are presented. It is consistently reported that DEEDA is miscible with water and soluble in several common organic solvents.[1]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility/Miscibility |
| Alcohols | Methanol | Soluble[2][3] |
| Ethanol | Soluble[1] | |
| Ethers | Diethyl Ether | Soluble[1] |
| Aromatic Hydrocarbons | Toluene | Soluble[1] |
| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble[1] |
| Dichloromethane | Likely Soluble | |
| Ketones | Acetone | Likely Soluble |
| Esters | Ethyl Acetate | Likely Soluble |
| Non-Polar Hydrocarbons | Hexane | Likely Sparingly Soluble |
Note: "Likely Soluble" and "Likely Sparingly Soluble" are estimations based on chemical principles and the known solubility in other solvents. For precise applications, experimental verification is strongly recommended.
Experimental Protocols
For instances where quantitative solubility data is required for specific applications, the following experimental protocols can be employed.
Protocol 1: Determination of Qualitative Miscibility
Objective: To quickly determine if this compound is miscible in a given organic solvent at ambient temperature.
Materials:
-
This compound
-
Solvent of interest
-
Small glass vials or test tubes with closures
-
Pipettes or graduated cylinders
Methodology:
-
To a clean, dry vial, add 1 mL of the organic solvent.
-
Add 1 mL of this compound to the same vial.
-
Securely close the vial and shake vigorously for 30-60 seconds.
-
Allow the mixture to stand for at least 5 minutes.
-
Visually inspect the mixture.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are formed.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
Protocol 2: Quantitative Determination of Solubility (Gravimetric Method)
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Sealed flasks or vials
-
Analytical balance
-
Syringe with a chemically inert filter (e.g., PTFE, 0.45 µm)
-
Pre-weighed evaporation dish or beaker
-
Vacuum oven or desiccator
Methodology:
-
Preparation of a Saturated Solution:
-
Add a known volume of the selected organic solvent to a sealable flask.
-
Add an excess of this compound to the solvent. An excess is ensured by the presence of undissolved DEEDA.
-
Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
-
Sample Withdrawal:
-
Once equilibrium is reached, cease agitation and allow any undissolved material to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved DEEDA.
-
-
Solvent Evaporation and Measurement:
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the degradation or evaporation of DEEDA.
-
Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the DEEDA residue.
-
-
Calculation:
-
Calculate the mass of the dissolved DEEDA by subtracting the initial weight of the empty dish.
-
The solubility can be expressed in various units, such as g/100 mL, by the following formula: Solubility ( g/100 mL) = (Mass of DEEDA residue (g) / Volume of solution withdrawn (mL)) * 100
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the solubility of this compound in an organic solvent.
Caption: Workflow for assessing the solubility of DEEDA.
References
N,N-Diethylethylenediamine: Protonation Constants and pKa Values - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the protonation constants and pKa values of N,N-Diethylethylenediamine. The document details the acid-base properties of this diamine, presenting key quantitative data in a structured format. Furthermore, it outlines a comprehensive experimental protocol for the determination of these values using potentiometric titration, a widely accepted and reliable method.
Introduction
This compound, a substituted ethylenediamine, is a versatile chemical intermediate utilized in the synthesis of various compounds, including pharmaceuticals and chelating agents. Its chemical behavior, particularly its acid-base properties, is fundamental to its application and reactivity. The two amine groups within the molecule exhibit distinct basicities, leading to two separate protonation steps and, consequently, two distinct pKa values. Understanding these values is crucial for predicting the molecule's charge state at a given pH, which influences its solubility, lipophilicity, and interaction with biological targets.
Protonation Equilibria and pKa Values
This compound can accept two protons in a stepwise manner. The protonation equilibria can be represented as follows:
The corresponding acid dissociation constants (pKa) are related to the stepwise protonation of the conjugate acid. The reported pKa values for this compound at 25°C are summarized in the table below.
Table 1: Protonation Constants (pKa) of this compound at 25°C
| Constant | Value | Description |
| pKa1 | 7.70[1] | Dissociation constant of the dicationic form (⁺H₃N-CH₂-CH₂-N⁺H(CH₂CH₃)₂) |
| pKa2 | 10.46[1] | Dissociation constant of the monocationic form (⁺H₃N-CH₂-CH₂-N(CH₂CH₃)₂) |
These values indicate that the tertiary amine is more basic (higher pKa) than the primary amine. This is attributed to the electron-donating inductive effect of the two ethyl groups on the tertiary nitrogen, which increases its electron density and proton affinity.
Experimental Determination of pKa Values
The pKa values of this compound can be accurately determined using potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the diamine and monitoring the resulting change in pH.
Principle of Potentiometric Titration
A solution of this compound is titrated with a strong acid, typically hydrochloric acid (HCl). As the acid is added, the amine groups are progressively protonated. A pH electrode is used to measure the pH of the solution after each addition of titrant. The resulting titration curve, a plot of pH versus the volume of titrant added, will show two distinct inflection points corresponding to the neutralization of the two amine groups. The pH at the midpoint of each of these buffer regions (half-equivalence point) corresponds to the pKa value for that specific protonation step.
Detailed Experimental Protocol
This protocol outlines the steps for determining the pKa values of this compound via potentiometric titration.
3.2.1. Materials and Reagents
-
This compound (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (for back-titration if necessary)
-
Potassium Chloride (KCl) for maintaining constant ionic strength
-
Deionized, CO₂-free water
-
pH calibration buffers (e.g., pH 4.00, 7.00, and 10.00)
3.2.2. Equipment
-
pH meter with a combination glass electrode
-
Automatic titrator or a burette (Class A)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes (Class A)
-
Beaker or titration vessel
-
Inert gas supply (e.g., nitrogen or argon)
3.2.3. Experimental Procedure
-
Preparation of the Analyte Solution:
-
Accurately weigh a known amount of this compound to prepare a solution of approximately 0.01 M.
-
Dissolve the diamine in a known volume of deionized, CO₂-free water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
pH Meter Calibration:
-
Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa values.
-
-
Titration Setup:
-
Place a known volume (e.g., 50.00 mL) of the this compound solution into the titration vessel.
-
If necessary, adjust the initial pH of the solution to the alkaline range (e.g., pH 11-12) with a small amount of 0.1 M NaOH to ensure both amine groups are in their free base form.
-
Immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Gently stir the solution throughout the experiment.
-
To prevent the absorption of atmospheric CO₂, maintain an inert atmosphere over the solution by gently blowing nitrogen or argon over the surface.
-
-
Titration:
-
Add the standardized 0.1 M HCl solution in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly below the expected first pKa value (e.g., to pH 2-3).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate the titration curve.
-
Determine the two equivalence points (Vₑ₁ and Vₑ₂) from the inflection points of the curve. This can be done by examining the first or second derivative of the titration curve.
-
The volume of titrant required to reach the half-equivalence points are V₁/₂ₑ₁ = Vₑ₁ / 2 and V₁/₂ₑ₂ = (Vₑ₁ + Vₑ₂) / 2.
-
The pKa values are determined from the pH at these half-equivalence points:
-
pKa2 = pH at V₁/₂ₑ₁
-
pKa1 = pH at V₁/₂ₑ₂
-
-
Visualizations
Protonation Pathway of this compound
The following diagram illustrates the stepwise protonation of this compound.
Caption: Stepwise protonation of this compound.
Experimental Workflow for pKa Determination
The logical flow of the experimental protocol for determining the pKa values is depicted below.
Caption: Workflow for potentiometric pKa determination.
Conclusion
The two distinct pKa values of this compound, 7.70 and 10.46, are critical parameters that govern its behavior in solution. The provided experimental protocol for potentiometric titration offers a reliable method for the empirical determination of these constants. For researchers in drug development and related scientific fields, a thorough understanding and accurate determination of these acid-base properties are essential for optimizing the synthesis, formulation, and biological activity of compounds derived from this versatile diamine.
References
Spectroscopic Profile of N,N-Diethylethylenediamine: A Technical Guide
Introduction
N,N-Diethylethylenediamine is a key bifunctional molecule featuring both a primary and a tertiary amine. This diamine serves as a versatile building block and ligand in organic synthesis and coordination chemistry, and as a curing agent in the production of epoxy resins. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data is presented in a clear, tabular format, accompanied by detailed experimental protocols to aid researchers in the replication and interpretation of these fundamental analytical techniques.
Spectroscopic Data Summary
The following sections provide a detailed summary of the nuclear magnetic resonance, infrared, and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.74 | t | 2H | -CH₂-NH₂ |
| 2.50 | t | 2H | -N(CH₂CH₃)₂-CH₂- |
| 2.45 | q | 4H | -N(CH₂CH₃)₂ |
| 1.35 (s, broad) | s | 2H | -NH₂ |
| 0.98 | t | 6H | -N(CH₂CH₃)₂ |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 52.5 | -N(CH₂CH₃)₂-CH₂- |
| 47.3 | -N(CH₂CH₃)₂ |
| 39.5 | -CH₂-NH₂ |
| 11.8 | -N(CH₂CH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3250 (broad) | N-H stretch (primary amine) |
| 2965 | C-H stretch (asymmetric, -CH₃) |
| 2930 | C-H stretch (asymmetric, -CH₂) |
| 2865 | C-H stretch (symmetric, -CH₃) |
| 2815 | C-H stretch (symmetric, -CH₂) |
| 1590 | N-H bend (scissoring, primary amine) |
| 1470 | C-H bend (-CH₂) |
| 1380 | C-H bend (-CH₃) |
| 1070 | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]
| m/z | Relative Intensity | Proposed Fragment |
| 116 | Moderate | [M]⁺ (Molecular Ion) |
| 86 | High | [M - CH₂NH₂]⁺ |
| 72 | Moderate | [M - C₂H₅ - H]⁺ |
| 58 | High | [CH₂=N(CH₂CH₃)]⁺ |
| 44 | Moderate | [CH₂=NH₂]⁺ |
| 30 | High | [CH₂=NH₂]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid amine sample such as this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters include a spectral width of approximately 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
ATR-FTIR Spectroscopy
-
Sample Preparation: A small drop of neat this compound is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.
-
Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used. The GC is equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes.
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is extracted and compared with spectral libraries or analyzed for its fragmentation pattern.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical sample.
Caption: Workflow for Spectroscopic Analysis.
The spectroscopic data and protocols presented in this guide offer a foundational resource for researchers and professionals working with this compound. The provided NMR, IR, and MS data facilitate the unambiguous identification and structural confirmation of this compound. Furthermore, the detailed experimental methodologies serve as a practical reference for obtaining high-quality spectroscopic data, ensuring consistency and comparability across different laboratories. This comprehensive spectroscopic profile is essential for quality control, reaction monitoring, and the development of new applications for this important chemical intermediate.
References
N,N-Diethylethylenediamine molecular weight and formula
An In-depth Technical Guide to N,N-Diethylethylenediamine
This compound, a versatile diamine, serves as a crucial building block and reagent in a multitude of applications, particularly within the pharmaceutical and chemical synthesis sectors. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound, with the IUPAC name N',N'-diethylethane-1,2-diamine, is a colorless to light yellow liquid with a characteristic amine-like odor.[1] Its chemical structure consists of an ethylenediamine backbone with two ethyl groups attached to one of the nitrogen atoms.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value |
| Molecular Formula | C6H16N2[2] |
| Molecular Weight | 116.20 g/mol [2] |
| CAS Number | 100-36-7[3] |
| Density | 0.827 g/mL at 25 °C |
| Boiling Point | 145-147 °C |
| Melting Point | -70 °C[1] |
| Flash Point | 32 °C (closed cup) |
| Refractive Index | 1.436 (at 20 °C, 589 nm) |
| pKa1 | 7.70 (+2)[1] |
| pKa2 | 10.46 (+1)[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. One common industrial method involves the reaction of diethylamine with 2-chloroethylamine hydrochloride. Another documented method is the reaction of 2-diethylaminoethyl chloride hydrochloride with liquid ammonia.[4]
Experimental Protocol: Synthesis from 2-Diethylaminoethyl Chloride Hydrochloride and Ammonia
This protocol is based on a patented method for the preparation of this compound.[4]
Materials:
-
2-diethylaminoethyl chloride hydrochloride
-
Liquid ammonia
-
Water
-
Alkali (e.g., Sodium Hydroxide)
-
High-pressure autoclave
Procedure:
-
A solution of 2-diethylaminoethyl chloride hydrochloride in water is prepared and charged into a high-pressure autoclave.
-
The autoclave is sealed and checked for air tightness.
-
Liquid ammonia is slowly introduced into the autoclave in excess.
-
The reaction is carried out under a pressure of 0-10 MPa and a temperature of 10-100 °C.
-
The reaction mixture is maintained at these conditions for a minimum of 4 hours.
-
After the reaction is complete, the residual ammonia is recovered.
-
An alkali solution is added to the reaction mixture, which is then cooled to induce alkali precipitation, separating out the lower alkali liquor.
-
The upper organic layer is collected and subjected to rectification.
-
The fraction collected at 143-148 °C is the final this compound product.
This method is noted for its high yield and product purity.[4]
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals.
-
Pharmaceutical Synthesis: It is a key precursor in the production of various active pharmaceutical ingredients (APIs), including antimalarials, procainamide, and tiapride.[1][5][6] Its structural motif is found in compounds that exhibit diverse pharmacological activities.
-
Imaging Agents: The compound has been utilized in the development of melanin-targeted PET and SPECT imaging agents for the diagnosis of melanoma.[5][7]
-
Agrochemicals: It serves as a building block in the synthesis of certain agrochemicals.[8]
-
Oligonucleotide Synthesis: this compound has been employed in the oxidative amidation of hydrogen phosphonate diesters, a step in the synthesis of oligonucleotides.[5][7]
-
Apoptosis Induction: Research has indicated that this compound can induce apoptosis through a caspase-3 dependent pathway, suggesting potential applications in cancer research.[1][5]
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of this compound from 2-diethylaminoethyl chloride hydrochloride and ammonia.
Caption: Synthesis workflow for this compound.
Safety and Handling
This compound is a flammable liquid and vapor.[2] It is also corrosive and can cause severe skin burns and eye damage.[9] The substance is toxic if it comes into contact with the skin and harmful if inhaled.[9] Appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[1]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 5. This compound | 100-36-7 [chemicalbook.com]
- 6. CN103012156B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. This compound = 99 100-36-7 [sigmaaldrich.com]
- 8. N N Diethyl Ethylene Diamine Manufacturer,Supplier,Exporter [vaikunthchemicals.in]
- 9. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Basic Reactivity of N,N-Diethylethylenediamine as a Nucleophile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the basic reactivity of N,N-Diethylethylenediamine (DEEN) as a nucleophile. DEEN is a versatile diamine with two distinct nitrogen centers, a primary and a tertiary amine, which impart differential reactivity. This document details its fundamental properties, typical nucleophilic reactions, and its role in coordination chemistry, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.
Core Concepts: Structure and Nucleophilicity
This compound, with the chemical formula (C₂H₅)₂NCH₂CH₂NH₂, possesses a primary amine (-NH₂) and a tertiary amine (-N(C₂H₅)₂) separated by an ethylene bridge. This structural feature is central to its reactivity profile. The lone pair of electrons on each nitrogen atom allows DEEN to act as a nucleophile, a species that donates an electron pair to an electrophile.
The nucleophilicity of the two nitrogen atoms is not equal. The primary amine is generally considered to be the more potent nucleophilic center in reactions with sterically unhindered electrophiles. This is attributed to the lower steric hindrance around the primary nitrogen compared to the tertiary nitrogen, which is flanked by two ethyl groups. However, the tertiary amine's basicity is enhanced by the electron-donating inductive effect of the two ethyl groups.
The basicity of the amine groups is quantified by their pKa values. For this compound, the reported pKa values are approximately 7.70 for the tertiary amine and 10.46 for the primary amine. The higher pKa of the primary amine indicates it is the stronger base and more readily protonated.
Nucleophilic Reactivity of this compound
DEEN participates in a variety of nucleophilic reactions, including alkylation, acylation, and Michael additions. Its bidentate nature also makes it an excellent ligand in coordination chemistry.
Alkylation Reactions
In alkylation reactions, DEEN reacts with alkyl halides or other alkylating agents. The primary amine is typically the initial site of reaction due to its greater accessibility. Mono-alkylation at the primary amine is favored under controlled conditions. However, due to the increased nucleophilicity of the resulting secondary amine, poly-alkylation can occur, leading to a mixture of products. The tertiary amine can also undergo alkylation to form a quaternary ammonium salt, although this is generally a slower process.
Regioselectivity in Alkylation:
The reaction of DEEN with an electrophile can proceed at either the primary or the tertiary nitrogen. The regioselectivity is influenced by steric and electronic factors of both the nucleophile and the electrophile.
Caption: Regioselectivity in the alkylation of this compound.
Acylation Reactions
DEEN readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form amides. Similar to alkylation, the primary amine is the more reactive site, leading to the formation of N-(2-(diethylamino)ethyl)acetamide upon reaction with acetyl chloride. Under forcing conditions or with an excess of the acylating agent, di-acylation at both the primary and the newly formed secondary amine can occur.
General Acylation Workflow:
The following diagram illustrates a typical workflow for the acylation of an amine.
Caption: General experimental workflow for the acylation of an amine.
Aza-Michael Additions
In aza-Michael additions, DEEN acts as a nucleophile towards α,β-unsaturated carbonyl compounds. The primary amine adds to the β-carbon of the unsaturated system. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Coordination Chemistry
As a bidentate ligand, DEEN can coordinate to a single metal center through its two nitrogen atoms, forming a stable five-membered chelate ring.[1] This chelating effect enhances the stability of the resulting metal complexes compared to coordination with monodentate amine ligands.[1] DEEN forms complexes with a variety of transition metals, and the properties of these complexes are influenced by the metal ion and the other ligands present.
Quantitative Data
The following table summarizes key quantitative data related to the basicity and reactivity of this compound.
| Property | Value | Reference |
| pKa₁ (Tertiary Amine) | 7.70 | [2] |
| pKa₂ (Primary Amine) | 10.46 | [2] |
Experimental Protocols
This section provides detailed methodologies for key reactions involving this compound as a nucleophile.
Synthesis of Bis(this compound)copper(II) Tetrafluoroborate (Cu(deen)₂₂)[3]
Materials:
-
Copper(II) carbonate basic (CuCO₃·Cu(OH)₂)
-
40% aqueous tetrafluoroboric acid (HBF₄)
-
Ethanol
-
This compound (deen)
Procedure:
-
In a 100 mL beaker, add an excess of CuCO₃·Cu(OH)₂ (0.830 g, 3.75 mmol) to 40% aqueous HBF₄ (2.2 g, ca. 10 mmol) with stirring.
-
Once the evolution of CO₂ ceases, add 30 mL of ethanol to the solution.
-
Remove the unreacted solid by filtration.
-
To the light blue filtrate, add an ethanolic solution (30 mL) of this compound.
-
The product will precipitate. Isolate the solid by filtration, wash with ethanol, and dry in air.
Reaction Scheme:
Caption: Synthesis of --INVALID-LINK--₂.
General Procedure for N-Acylation of a Secondary Amine[4]
This protocol describes a general method for the acylation of a secondary amine, which can be adapted for the acylation of the primary amine of DEEN.
Materials:
-
Amine (substrate)
-
Pyridine
-
Dichloromethane (DCM)
-
Acetyl chloride
-
4-Dimethylaminopyridine (DMAP, optional catalyst)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., saturated NaHCO₃)
-
Aqueous copper(II) sulfate solution
Procedure:
-
Dissolve the amine and 1.1 equivalents of pyridine in DCM.
-
Stir the solution under a nitrogen atmosphere and cool in an ice bath.
-
Add a solution of 1.05 equivalents of acetyl chloride in DCM dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC). If the reaction is slow, a catalytic amount of DMAP can be added.
-
Once the reaction is complete, wash the organic phase sequentially with dilute acid, dilute base, and aqueous CuSO₄ solution to remove pyridine.
-
Dry the organic phase, filter, and evaporate the solvent to obtain the product.
Conclusion
This compound is a versatile nucleophile with distinct reactivity at its primary and tertiary amine centers. Its utility in organic synthesis stems from its participation in alkylation, acylation, and aza-Michael addition reactions. Furthermore, its ability to act as a bidentate ligand makes it a valuable component in coordination chemistry. Understanding the factors that govern its reactivity, such as sterics and basicity, is crucial for its effective application in research, drug development, and materials science. This guide provides a foundational understanding of these principles, supported by practical experimental details.
References
Understanding the coordination chemistry of N,N-Diethylethylenediamine
An In-depth Technical Guide to the Coordination Chemistry of N,N-Diethylethylenediamine
Introduction: this compound as a Ligand Scaffold
This compound (abbreviated as 'deen') is a bidentate ligand that has garnered significant interest in the field of coordination chemistry. As an N-substituted derivative of ethylenediamine (en), 'deen' presents a unique combination of electronic and steric properties that influence the geometry, stability, and reactivity of its metal complexes. This guide provides a comprehensive overview of the coordination chemistry of 'deen', intended for researchers, scientists, and professionals in drug development and catalysis. We will delve into the synthesis of 'deen' complexes, their structural and spectroscopic characterization, thermodynamic considerations, and their applications, with a focus on the causality behind experimental choices and methodologies.
The structure of this compound features two nitrogen donor atoms: a primary amine (-NH₂) and a tertiary amine (-N(CH₂CH₃)₂). This asymmetry, coupled with the steric bulk of the two ethyl groups on one of the nitrogen atoms, is a defining feature of the ligand. These characteristics lead to distinct coordination behavior compared to its parent ligand, ethylenediamine, and its symmetrically substituted counterpart, N,N'-diethylethylenediamine. The steric hindrance introduced by the diethyl groups can influence the coordination number of the metal center, the stability of the resulting complex, and the accessibility of coordination sites for catalysis or interaction with biological macromolecules.[1]
Synthesis and Characterization of Metal-'deen' Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the 'deen' ligand in a suitable solvent. The choice of solvent and reaction conditions is crucial for obtaining crystalline products suitable for X-ray diffraction analysis. Ethanol is a commonly used solvent due to the good solubility of both the metal precursors and the 'deen' ligand.[2]
Experimental Protocol: Synthesis of bis(this compound)copper(II) Nitrate, Cu(deen)₂₂
This protocol describes the synthesis of a characteristic red copper(II) complex with 'deen'.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (deen)
-
Absolute ethanol
-
Diethyl ether
-
Standard laboratory glassware (beakers, suction filtration apparatus)
Procedure:
-
Dissolve 1.2 g (5 mmol) of Cu(NO₃)₂·3H₂O in 40 mL of absolute ethanol in a 150 mL beaker to form a clear blue solution.
-
In a separate beaker, prepare a solution of 1.16 g (10 mmol) of this compound in 10 mL of absolute ethanol.
-
Add the ethanolic solution of 'deen' dropwise to the copper(II) nitrate solution with continuous stirring. A color change from blue to blue-violet will be observed.
-
Allow the reaction mixture to stand for approximately 10 minutes, during which a red solid will precipitate.
-
Collect the red precipitate by suction filtration.
-
Wash the solid twice with 5 mL portions of diethyl ether to remove any unreacted ligand.
-
Place the solid on a filter paper and allow it to air-dry for 30 minutes before weighing.[2]
Experimental Protocol: Synthesis of Dichloro(this compound)platinum(II), [Pt(deen)Cl₂]
This protocol outlines the synthesis of a platinum(II)-'deen' complex, a class of compounds investigated for their potential as anticancer agents.[1]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
This compound (deen)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Reflux apparatus
Procedure:
-
Dissolve K₂PtCl₄ (2 mmol) in 10 mL of deionized water with stirring to form a clear solution of [PtCl₄]²⁻.
-
Filter the solution to remove any insoluble impurities.
-
Prepare a solution of 'deen' (2 mmol) in 10 mL of deionized water.
-
Add the 'deen' solution dropwise to the stirred [PtCl₄]²⁻ solution.
-
Reflux the reaction mixture at 70°C for 6 hours.
-
Reduce the volume of the solution to approximately 5 mL by evaporation.
-
A yellow precipitate of [Pt(deen)Cl₂] will form.
-
Collect the precipitate by filtration and wash it thoroughly with water, followed by ethanol, and then diethyl ether.[1]
Coordination Modes and Structural Analysis
This compound acts as a bidentate ligand, coordinating to metal centers through the lone pairs of its two nitrogen atoms to form a stable five-membered chelate ring. The steric bulk of the ethyl groups significantly influences the coordination geometry and can, in some cases, block axial positions, leading to square planar complexes.[3][4]
X-ray Crystallography Insights
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of 'deen' complexes. For example, the crystal structure of the red isomer of bis(this compound)copper(II) dinitrate, --INVALID-LINK--₂, reveals a centrosymmetric CuN₄ chromophore with a rhombic coplanar geometry.[3][5] The conformations of the ethyl substituents effectively shield the axial positions of the copper(II) ion from coordination by the nitrate counter-ions.[3][4]
Below is a diagram illustrating the coordination of 'deen' to a metal center and the resulting chelate ring.
Caption: Coordination of this compound to a metal center (M).
Thermochromism in Copper(II)-'deen' Complexes
A fascinating property of some bis(this compound)copper(II) complexes, such as --INVALID-LINK--₂ and --INVALID-LINK--₂, is their thermochromism—a reversible color change upon heating and cooling.[6][7] This phenomenon is not due to a change in the primary coordination sphere but rather a subtle alternation of the coordination geometry around the copper(II) ion.[6] For instance, the thermochromic behavior in bis(this compound)copper(II) perchlorate is attributed to a change in the in-plane ligand field strength, which is caused by a thermally induced inversion of the conformation of the copper-ethylenediamine rings.[8]
| Complex | Color Change | Transition Temperature |
| --INVALID-LINK--₂ | Red to Violet | ~25 °C |
| --INVALID-LINK--₂ | Red to Violet | ~146 °C (transition to red is slow at room temp) |
| Table 1: Thermochromic Properties of Copper(II)-'deen' Complexes. [2] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for characterizing 'deen' complexes, providing insights into their electronic structure and bonding.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the 'deen' ligand. The N-H stretching and bending vibrations are particularly informative. For example, in the IR spectrum of [Pt(deen)Cl₂]·H₂O, strong NH absorption bands are observed in the range of 3128–3239 cm⁻¹, and the Pt-N absorption is detected at 441 cm⁻¹.[1]
-
UV-Visible (UV-Vis) Spectroscopy: The d-d electronic transitions of the metal center give rise to absorption bands in the visible region, which are sensitive to the coordination geometry. The color of the complexes is a direct manifestation of these transitions.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic complexes, such as those of copper(II), and can provide detailed information about the electronic environment of the metal ion.
| Complex | Key IR Bands (cm⁻¹) | Reference |
| [Pt(deen)Cl₂]·H₂O | 3479-3544 (H₂O), 3128–3239 (N-H stretch), 1608 (N-H bend), 441 (Pt-N) | [1] |
| Table 2: Selected IR Spectroscopic Data for a 'deen' Complex. |
Thermodynamic Considerations
The stability of metal complexes in solution is a critical aspect of their chemistry and is quantified by stability constants (K) or their logarithms (log K).[9]
The Chelate Effect
Like other bidentate ligands, 'deen' forms a five-membered chelate ring upon coordination to a metal ion. This leads to a significant increase in thermodynamic stability compared to complexes with analogous monodentate ligands, a phenomenon known as the chelate effect.[9] The chelate effect is primarily driven by a favorable entropy change. The coordination of one bidentate 'deen' ligand displaces two monodentate solvent molecules (e.g., water), leading to an increase in the number of free molecules in the system and thus an increase in entropy.
Influence of N-Alkylation and Steric Hindrance
The presence of the two ethyl groups on one of the nitrogen atoms in 'deen' introduces steric hindrance, which can have a counteracting effect on the stability of the complex. This steric strain can weaken the metal-nitrogen bonds, potentially leading to lower stability constants compared to less hindered analogues like ethylenediamine.[10] The balance between the stabilizing chelate effect and the destabilizing steric hindrance is a key factor in the overall thermodynamic stability of 'deen' complexes. The effect of steric hindrance is expected to be more pronounced for smaller metal ions where the coordination sphere is more crowded.
Reactivity and Applications
The unique structural and electronic properties of 'deen' complexes make them promising candidates for applications in catalysis and drug development.
Catalysis
Palladium complexes are widely used as catalysts in a variety of organic transformations, including cross-coupling reactions. While specific mechanistic studies for 'deen'-palladium complexes are not abundant, the principles can be extrapolated from related systems. The 'deen' ligand can influence the catalytic activity by modifying the steric and electronic environment of the palladium center. For instance, in Heck and hydroamination reactions catalyzed by palladium(II) complexes, the nature of the amine ligand has been shown to be crucial for the catalytic performance.[11] A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below.
Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Drug Development: Platinum-Based Anticancer Agents
Platinum complexes containing substituted ethylenediamine ligands have been extensively investigated as potential anticancer agents.[5] The rationale is to develop analogues of cisplatin with an improved therapeutic index, potentially overcoming issues of toxicity and drug resistance. The steric bulk of the 'deen' ligand can influence the reactivity of the platinum complex. It is hypothesized that this steric hindrance can "tune" the reactivity of the complex, affecting its interaction with biological targets like DNA.[1] The primary mechanism of action for such complexes is believed to involve the hydrolysis of the chloride ligands within the cell, followed by the coordination of the platinum center to the nitrogen atoms of purine bases on DNA, leading to the formation of DNA adducts that inhibit replication and transcription, ultimately inducing apoptosis in cancer cells.
The workflow for synthesizing and evaluating a potential platinum-based anticancer drug is outlined below.
Caption: Experimental workflow for the development of a 'deen'-platinum complex as a potential anticancer agent.
Conclusion
This compound is a versatile and sterically demanding bidentate ligand that forms a diverse range of coordination complexes. The interplay between the chelate effect and the steric hindrance from the N-ethyl groups results in unique structural, spectroscopic, and thermodynamic properties. The well-characterized thermochromism of its copper(II) complexes provides an excellent platform for studying structure-property relationships. Furthermore, the potential of 'deen' complexes in catalysis and as anticancer agents highlights the importance of continued research into the coordination chemistry of this intriguing ligand. The synthetic protocols and characterization data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich and varied chemistry of this compound.
References
- 1. Equilibrium and Kinetic Investigations of the Interaction of Model Platinum(II) Complex with DNA Constituents in Reference to the Antitumour Activity: Complex-Formation Reactions of [Pd(this compound)(H2O)2]2+ with Ligands of Biological Significance and Displacement Reactions of DNA Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Equilibrium and Kinetic Investigations of the Interaction of Model Platinum(II) Complex with DNA Constituents in Reference to the Antitumour Activity: Complex-Formation Reactions of [Pd(this compound)(H2O)2]2+ with Ligands of Biological Significance and Displacement Reactions of DNA Con | Semantic Scholar [semanticscholar.org]
- 3. Equilibrium and kinetic investigations of the interaction of model platinum(II) complex with DNA constituents in reference to the antitumour activity: complex-formation reactions of [Pd(this compound)(H2O)2]2+ with ligands of biological significance and displacement reactions of DNA constituents. | Sigma-Aldrich [sigmaaldrich.com]
- 4. The crystal structure of bis(NN-diethylethylenediamine)copper(II) dinitrate and the electronic properties of some square planar CuN4 chromophores - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. issr.edu.kh [issr.edu.kh]
- 7. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pure.ul.ie [pure.ul.ie]
- 11. Organic Syntheses Procedure [orgsyn.org]
N,N-Diethylethylenediamine: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of N,N-Diethylethylenediamine, a versatile intermediate in the pharmaceutical and chemical industries.[1][2][3] Given the limited publicly available stability data specific to this compound, this document synthesizes information from studies on analogous aliphatic amines and general principles of drug degradation to provide a robust framework for its handling, formulation, and analysis.
Chemical Properties and Stability Profile
This compound is a colorless to light yellow liquid with the chemical formula (C₂H₅)₂NCH₂CH₂NH₂.[4][5] As an aliphatic diamine, its chemical reactivity is primarily dictated by the nucleophilic and basic nature of its primary and tertiary amine functional groups. While generally stable under normal storage conditions, its susceptibility to degradation increases with exposure to heat, light, and certain chemical environments.[6]
General Stability Considerations:
-
Oxidation: Aliphatic amines are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. This process can be accelerated by the presence of oxygen, metal ions, and light.
-
Hygroscopicity: The compound may absorb moisture from the air, which can potentially influence its stability and reactivity.
-
pH Sensitivity: As a basic compound, this compound will react with acids to form salts. The stability of the molecule can be pH-dependent.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing stable formulations and accurate analytical methods. The primary degradation routes for this compound are anticipated to be oxidation, thermal degradation, and potentially photolysis and hydrolysis under specific conditions.
Oxidative Degradation
Oxidation is a significant degradation pathway for aliphatic amines. The tertiary amine is particularly susceptible to oxidation, which can lead to the formation of an N-oxide. The primary amine can also undergo oxidation.
Thermal Degradation
Exposure to elevated temperatures can induce thermal decomposition of this compound. While specific degradation products are not well-documented, thermal stress on aliphatic amines can lead to fragmentation of the molecule, potentially involving C-N bond cleavage.
Hydrolytic and Photolytic Degradation
While aliphatic amines are generally stable to hydrolysis, prolonged exposure to extreme pH and temperature could potentially lead to degradation. Photodegradation may occur upon exposure to UV light, especially in the presence of photosensitizers.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][8][9][10] A general workflow for conducting such a study on this compound is outlined below.
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | Salt formation, potential for hydrolysis under harsh conditions |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours | Generally stable, potential for base-catalyzed reactions |
| Oxidation | 3% H₂O₂ | 24 hours | N-oxides, hydroxylamines, and other oxidative products |
| Thermal | 60 - 80°C (solid or solution) | 48 - 72 hours | Fragmentation products |
| Photolytic | UV/Visible light exposure | 24 - 48 hours | Photodegradation products |
Potential Degradation Products
Based on the chemistry of aliphatic amines, a range of degradation products can be anticipated. The identification of these products is critical for ensuring the safety and efficacy of any drug product containing this compound.
Table 2: Summary of Potential Degradation Products
| Degradation Pathway | Potential Degradation Products |
| Oxidation | This compound N-oxide, N-ethyl-N-(2-aminoethyl)acetamide (from further oxidation) |
| Thermal Degradation | Diethylamine, ethylamine, and other low molecular weight fragments |
| Hydrolysis | Generally stable, specific products not anticipated under mild conditions |
| Photodegradation | Products of radical reactions, potential for N-dealkylation |
Analytical Methodologies for Stability Testing
The development of a stability-indicating analytical method is a regulatory requirement to ensure that all potential degradation products can be separated from the parent compound and accurately quantified.[11][12][13][14][15]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a versatile technique for the analysis of amines. Due to the lack of a strong chromophore in this compound, derivatization is often necessary for UV detection. Alternatively, detectors such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be employed.
General HPLC Method Parameters (with derivatization):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Derivatizing Agent: o-Phthalaldehyde (OPA), dansyl chloride, or similar reagents that react with primary and/or secondary amines.[16]
-
Detection: UV or Fluorescence, depending on the derivatizing agent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and its potential degradation products. Derivatization may be required to improve chromatographic peak shape and thermal stability.
General GC-MS Method Parameters:
-
Column: A polar or mid-polar capillary column (e.g., DB-5ms, DB-WAX).
-
Carrier Gas: Helium.
-
Injection: Split or splitless mode.
-
Temperature Program: A temperature gradient to ensure separation of compounds with different volatilities.
-
Detection: Mass Spectrometry (MS) for identification and quantification.
Compatibility with Pharmaceutical Excipients
The primary and tertiary amine groups of this compound can potentially interact with common pharmaceutical excipients.[10] These interactions can impact the stability of the active pharmaceutical ingredient (API) and the performance of the dosage form.
Potential Incompatibilities:
-
Reducing Sugars (e.g., Lactose): The primary amine can undergo a Maillard reaction with reducing sugars, leading to the formation of colored degradants.
-
Acidic Excipients: As a base, this compound will react with acidic excipients, which could affect its release profile and stability.
-
Magnesium Stearate: While generally inert, interactions between amines and magnesium stearate have been reported, potentially affecting tablet lubrication and dissolution.[17][18]
-
Oxidizing Agents: Excipients with oxidizing potential should be avoided to prevent the oxidative degradation of the amine.
It is imperative to conduct thorough drug-excipient compatibility studies during the pre-formulation stage of development.
Conclusion
This technical guide provides a foundational understanding of the stability and degradation pathways of this compound, based on established principles of amine chemistry and pharmaceutical degradation. While specific quantitative data for this molecule is limited, the information presented herein offers a comprehensive framework for researchers, scientists, and drug development professionals to design robust stability studies, develop appropriate analytical methods, and formulate stable products. Further experimental investigation is necessary to fully elucidate the specific degradation profile and kinetics of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 3. N N Diethyl Ethylene Diamine Manufacturer,Supplier,Exporter [vaikunthchemicals.in]
- 4. This compound CAS#: 100-36-7 [amp.chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound for synthesis 100-36-7 [sigmaaldrich.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
- 17. Influence of fine lactose and magnesium stearate on low dose dry powder inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
The Synthesis of N,N-Diethylethylenediamine: A Technical Guide to its Discovery and Chemical History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethylethylenediamine (DEAE) is a crucial building block in the synthesis of a wide array of pharmaceutical compounds and industrial chemicals. Its discovery and the evolution of its synthesis reflect the broader advancements in organic chemistry over the past century. This in-depth technical guide provides a comprehensive overview of the historical and contemporary methods for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and pathway visualizations to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.
Historical Perspective: The Genesis of a Versatile Diamine
The development of N,N-disubstituted ethylenediamines can be traced back to the mid-20th century, a period of significant expansion in the field of medicinal chemistry and material science. The earliest widely cited method for the preparation of N,N-dialkylaminoethylamines was reported by Bloom and associates in 1945.[1] This classical approach, known as the cyanomethylation and reduction method, involves a two-step process. First, the cyanomethylation of a secondary amine, such as diethylamine, is achieved, followed by the reduction of the resulting aminoacetonitrile to the corresponding ethylenediamine.[1]
While foundational, this method presented significant challenges, including the use of highly toxic cyanide salts and a reduction step that reportedly yielded only about 50%.[1] These limitations spurred the development of more efficient, safer, and economically viable synthetic routes in the subsequent decades.
Key Synthetic Methodologies
Several distinct synthetic strategies for this compound have emerged over time, each with its own set of advantages and disadvantages. The most prominent and industrially relevant methods are detailed below.
From 2-Diethylaminoethyl Chloride Hydrochloride and Ammonia
A prevalent modern synthesis involves the reaction of 2-diethylaminoethyl chloride hydrochloride with an excess of liquid ammonia.[2] This method is advantageous due to its high yield and the relative accessibility of the starting materials. The precursor, 2-diethylaminoethyl chloride hydrochloride, is typically prepared from diethylaminoethanol and a chlorinating agent like thionyl chloride.
Step 1: Preparation of 2-Diethylaminoethyl Chloride Hydrochloride [2]
-
To a reaction vessel containing dichloromethane, thionyl chloride is added and the solution is cooled.
-
A solution of diethylaminoethanol in dichloromethane is added dropwise to the cooled thionyl chloride solution while maintaining a low temperature (-10 to 20 °C).
-
After the addition is complete, the reaction mixture is heated to 20-100 °C and maintained for at least 2 hours.
-
The dichloromethane is then removed by concentration.
-
Ethanol is added to the residue, and the mixture is heated to dissolve the solids, followed by cooling to induce crystallization.
-
The wet product is collected by filtration and dried at 55-60 °C to yield 2-diethylaminoethyl chloride hydrochloride.
Step 2: Synthesis of this compound [2]
-
2-Diethylaminoethyl chloride hydrochloride and water are charged into a high-pressure autoclave.
-
The autoclave is sealed, and liquid ammonia is slowly introduced.
-
The mixture is heated to 10-100 °C, and the pressure is maintained at 0-10 MPa for at least 4 hours.
-
After the reaction, the residual ammonia is recovered.
-
An alkali, such as sodium hydroxide, is added to the reaction mixture, which is then cooled to precipitate the alkali liquor.
-
The organic layer is separated and purified by rectification, collecting the fraction at 143-148 °C to obtain this compound.
From Diethylamine and 2-Chloroethylamine Hydrochloride
Another widely employed method involves the direct reaction of diethylamine with 2-chloroethylamine hydrochloride.[3] This approach is attractive due to its directness, though it often requires high temperatures and pressures and the use of an acid-binding agent and a catalyst.
-
Diethylamine, 2-chloroethylamine hydrochloride, and a sodium methoxide solution in methanol (as an acid-binding agent) are charged into an autoclave.[3]
-
A Lewis acid catalyst, such as cuprous chloride, may be added.[3]
-
The autoclave is sealed, and the reaction mixture is heated to 100-200 °C, with the pressure reaching 0.52-1.60 MPa, for a duration of 3-8 hours.[3]
-
After the reaction, the mixture is cooled, and an alkaline solution (e.g., saturated sodium hydroxide) is added to adjust the pH to ≥ 13.[3]
-
The mixture is allowed to separate into layers, and the upper oil phase is collected.
-
The oil phase is then purified by rectification to yield this compound.[3]
Other Notable Synthetic Routes
While the above methods are prevalent, other synthetic strategies have been reported, primarily in patent literature. These offer alternative pathways, though they may be less common in industrial practice.
-
Reaction of Diethylamine with Ethylenimine: This method involves the ring-opening of ethylenimine (aziridine) by diethylamine. This reaction can be hazardous due to the high reactivity and toxicity of ethylenimine.[1]
-
From Acrylonitrile: this compound can be obtained through the hydrolysis, addition, and degradation of acrylonitrile.[2] Another related route involves the addition of diethylamine to acrylamide followed by a Hofmann degradation.
-
Hydrogenation of Ethylenediaminoacetonitrile: This method involves the catalytic reduction of ethylenediaminoacetonitrile to afford the desired product.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the two primary synthetic methods described.
Table 1: Synthesis from 2-Diethylaminoethyl Chloride Hydrochloride and Ammonia
| Parameter | Value | Reference |
| Reactants | 2-Diethylaminoethyl Chloride HCl, Liquid Ammonia | [2] |
| Solvent | Water | [2] |
| Temperature | 10-100 °C | [2] |
| Pressure | 0-10 MPa | [2] |
| Reaction Time | ≥ 4 hours | [2] |
| Post-treatment | Alkali precipitation, Rectification | [2] |
| Yield | High (not explicitly quantified in the provided text) | [2] |
Table 2: Synthesis from Diethylamine and 2-Chloroethylamine Hydrochloride
| Parameter | Value | Reference |
| Reactants | Diethylamine, 2-Chloroethylamine HCl | [3] |
| Acid-binding agent | Sodium Methoxide in Methanol | [3] |
| Catalyst | Cuprous Chloride (optional) | [3] |
| Temperature | 100-200 °C | [3] |
| Pressure | 0.52-1.60 MPa | [3] |
| Reaction Time | 3-8 hours | [3] |
| Molar Ratio (DEA:2-CEAHCl) | 1-8 : 1 | [3] |
| Post-treatment | Alkaline workup (pH ≥ 13), Rectification | [3] |
| Yield | High (not explicitly quantified in the provided text) | [3] |
Conclusion
The synthesis of this compound has evolved from early, hazardous methods to more refined, high-yield industrial processes. The methods starting from 2-diethylaminoethyl chloride hydrochloride or directly from diethylamine and 2-chloroethylamine hydrochloride represent the current state-of-the-art for the production of this important intermediate. A thorough understanding of these synthetic pathways, their underlying mechanisms, and the associated experimental parameters is essential for chemists and researchers working on the development of novel pharmaceuticals and specialty chemicals that incorporate the this compound moiety. This guide provides a foundational resource to aid in these endeavors.
References
A Comprehensive Guide to the Conformational Landscape of N,N-Diethylethylenediamine: A Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational preferences of N,N-Diethylethylenediamine (DEED), a flexible diamine with significant applications in coordination chemistry and as a building block in pharmacologically active molecules. Understanding the three-dimensional structure and conformational dynamics of DEED is paramount for predicting its reactivity, designing novel catalysts, and optimizing its interactions with biological targets.
While direct theoretical studies on the conformational analysis of this compound are limited in publicly accessible literature, a comprehensive understanding can be derived from computational studies of the closely related and structurally analogous molecule, N,N,N',N'-tetramethylethylenediamine (TMEDA). The substitution of methyl with ethyl groups is expected to primarily influence the steric hindrance around the nitrogen atoms, which may quantitatively alter the relative energies of the conformers but the fundamental conformational landscape is anticipated to be similar.
Core Concepts in DEED Conformation
The conformational flexibility of DEED primarily arises from the rotation around the central C-C bond and the two C-N bonds. The relative orientation of the two amino groups, defined by the N-C-C-N dihedral angle, gives rise to two principal conformations: gauche and anti (or trans). Further complexity is introduced by the orientation of the ethyl groups attached to the nitrogen atoms.
A theoretical study on the conformations of the analogous N,N,N',N'-tetramethylethylenediamine (TMEDA) identified nine stable conformers.[1] The relative energies of these conformers are influenced by a delicate balance of several intramolecular interactions, including steric repulsion, the gauche effect, and potential weak C-H···N hydrogen bonding.[1]
Conformational Analysis of the Analogous N,N,N',N'-Tetramethylethylenediamine (TMEDA)
The following table summarizes the calculated relative energies and key dihedral angles for the nine identified conformers of TMEDA, which serve as a model for understanding the conformational preferences of DEED. The energies were determined at the G3(MP2) level of theory.[1]
| Conformer ID | N-C-C-N Dihedral Angle (°) | Relative Energy (kJ mol⁻¹) |
| 1 | 64.9 | 0.00 |
| 2 | 65.4 | 1.88 |
| 3 | 64.0 | 4.60 |
| 4 | 180.0 | 5.98 |
| 5 | 66.2 | 6.82 |
| 6 | 170.1 | 7.95 |
| 7 | 65.1 | 10.46 |
| 8 | 165.7 | 12.13 |
| 9 | 63.8 | 13.81 |
Data sourced from a theoretical study on N,N,N',N'-tetramethylethylenediamine (TMEDA) at the G3(MP2) level of theory.[1]
The most stable conformer of TMEDA adopts a gauche conformation with respect to the N-C-C-N dihedral angle.[1] This preference is a common feature in ethylenediamine derivatives and is often attributed to the gauche effect. Several other gauche and anti conformers lie within a relatively small energy window, suggesting that multiple conformations may be populated at room temperature. The significant variation in bond angles and dihedral angles among the conformers highlights the influence of non-bonded interactions on the molecular geometry.[1]
Key Signaling Pathways and Logical Relationships
The conformational landscape of DEED can be conceptualized as a network of interconverting conformers. The primary rotational axes define the pathways for these transformations.
References
Methodological & Application
N,N-Diethylethylenediamine: Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
N,N-Diethylethylenediamine (DEEDA) is a versatile diamine that serves as a valuable building block and ligand in organic synthesis. Its unique structure, featuring both a primary and a tertiary amine, allows it to participate in a variety of chemical transformations and to form stable complexes with transition metals. This document provides detailed application notes and protocols for the use of this compound in two key areas: as a precursor in the synthesis of pharmaceuticals and as a ligand in coordination chemistry with palladium.
I. Application as a Building Block in Pharmaceutical Synthesis: The Synthesis of Camylofin
This compound is a crucial starting material in the synthesis of various pharmaceutical compounds.[1] One notable example is its use in the preparation of Camylofin, an antimuscarinic drug with smooth muscle relaxant properties.[2] Camylofin functions through a dual mechanism, exhibiting both anticholinergic activity by inhibiting acetylcholine binding to muscarinic receptors and direct smooth muscle relaxation by inhibiting phosphodiesterase type IV.[2]
The synthesis of Camylofin involves the alkylation of this compound with a suitable precursor. The overall synthetic scheme is presented below.
Caption: Synthetic pathway for Camylofin starting from Phenylacetic Acid and involving this compound.
Experimental Protocol: Synthesis of Camylofin (Generalized)
This protocol describes the final alkylation step to produce Camylofin, starting from the precursor, isopentyl 2-bromo-2-phenylacetate, and this compound.[2]
Materials:
-
Isopentyl 2-bromo-2-phenylacetate
-
This compound (DEEDA)
-
Anhydrous, non-polar solvent (e.g., Toluene or Dichloromethane)
-
Weak inorganic base (e.g., Potassium carbonate or Sodium bicarbonate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopentyl 2-bromo-2-phenylacetate (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: Add this compound (1.1 eq) to the solution, followed by the addition of the weak inorganic base (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with deionized water to remove the inorganic base and any water-soluble byproducts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure Camylofin.
Quantitative Data (Illustrative):
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield (%) |
| Isopentyl 2-bromo-2-phenylacetate | This compound | Camylofin | Toluene | K₂CO₃ | >80 (expected) |
Note: The yield is an expected value based on similar alkylation reactions and may vary depending on specific reaction conditions.
II. Application as a Ligand in Coordination Chemistry: Synthesis of a Palladium(II) Complex
This compound is an effective bidentate ligand, capable of forming stable complexes with various transition metals, including palladium. These complexes can have potential applications in catalysis and material science. The synthesis of a dichloropalladium(II) complex with this compound, [Pd(deen)Cl₂], serves as a primary example of its coordination behavior.
Caption: Formation of the Dichloropalladium(II)-N,N-Diethylethylenediamine complex.
Experimental Protocol: Synthesis of Dichloro(this compound)palladium(II) ([Pd(deen)Cl₂])
This protocol is adapted from a procedure for a similar N,N'-dialkylethylenediamine palladium complex and can be used for the synthesis of the this compound analogue.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (DEEDA)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Preparation of Tetrachloropalladate(II) Solution: In a flask, suspend Palladium(II) chloride (1.0 eq) in deionized water. Add a small amount of concentrated hydrochloric acid and heat the mixture to 70-80 °C with stirring until a clear solution of [PdCl₄]²⁻ is formed.
-
Reaction: Cool the tetrachloropalladate(II) solution to room temperature. In a separate beaker, dissolve this compound (1.0 eq) in a small amount of deionized water. Slowly add the DEEDA solution dropwise to the stirred palladium solution. A yellow precipitate of [Pd(deen)Cl₂] will form immediately.
-
Isolation and Purification:
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the precipitate sequentially with deionized water, ethanol, and finally diethyl ether to remove any unreacted starting materials and impurities.
-
-
Drying: Dry the resulting yellow solid in a desiccator under vacuum to obtain the final product.
Quantitative Data:
| Palladium Source | Ligand | Product | Solvent | Yield (%) |
| PdCl₂ | This compound | [Pd(deen)Cl₂] | Water/HCl | ~90 |
Note: The yield is based on reported syntheses of similar palladium diamine complexes.
Conclusion
This compound demonstrates significant utility in organic synthesis, both as a fundamental building block for complex molecules like the pharmaceutical Camylofin and as a versatile ligand for the formation of transition metal complexes. The protocols provided herein offer a practical guide for researchers to utilize this valuable diamine in their synthetic endeavors. While its application as a ligand in mainstream cross-coupling catalysis is not widely documented, its coordination chemistry with metals like palladium opens avenues for the development of novel catalysts and materials. Further exploration of the catalytic potential of its metal complexes in various organic transformations is a promising area for future research.
References
Application Note & Protocols: The Strategic Application of N,N-Diethylethylenediamine in the Synthesis of Pharmaceutical Intermediates
Abstract
N,N-Diethylethylenediamine (DEEDA) is a versatile and economically significant diamine that serves as a critical building block and ligand in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring both a primary and a tertiary amine, imparts differential reactivity that can be strategically exploited in the construction of complex molecular architectures. This guide provides an in-depth exploration of DEEDA's applications, focusing on its role as a nucleophilic component in the synthesis of widely used drugs. We present detailed, field-tested protocols for the synthesis of key pharmaceutical intermediates, explain the chemical principles behind the methodologies, and offer practical guidance on safety, handling, and process optimization. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.
Introduction: The Versatility of a Diamine Core
This compound is a cornerstone intermediate in the production of various pharmaceuticals, most notably in antimalarials and antiarrhythmics.[2][3] Its utility stems from two key chemical features:
-
Nucleophilic Reactivity: The terminal primary amine serves as a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination to form stable covalent bonds. This allows for its direct incorporation into a target drug scaffold.
-
Ligand and Catalytic Activity: The diamine structure enables it to act as a bidentate ligand, forming stable chelate complexes with transition metals.[4][5] These complexes can be employed as catalysts in a range of organic transformations, including cross-coupling and hydrogenation reactions, which are fundamental to modern drug synthesis.[6]
This application note will focus primarily on its role as a direct synthetic precursor, exemplified by its use in the synthesis of the Class IA antiarrhythmic agent, Procainamide.
Physicochemical Properties & Safety Mandates
Accurate knowledge of a reagent's properties and strict adherence to safety protocols are non-negotiable prerequisites for successful and safe laboratory execution. DEEDA is a flammable, corrosive, and toxic substance that requires careful handling.[7][8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 100-36-7 | [1] |
| Molecular Formula | C₆H₁₆N₂ | [3] |
| Molecular Weight | 116.21 g/mol | Calculated |
| Appearance | Clear, colorless to light yellow liquid | [2][3] |
| Boiling Point | 145-147 °C (lit.) | [2] |
| Density | 0.827 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.436 (lit.) | |
| Flash Point | 32 °C (89.6 °F) - closed cup | |
| Solubility | Miscible in water and most organic solvents | [3] |
Mandatory Safety & Handling Protocols
Failure to observe proper safety measures when handling this compound can result in severe skin burns, serious eye damage, and toxic effects if inhaled or absorbed through the skin.[7][9] All operations must be conducted within a certified chemical fume hood.
Table 2: Safety and Handling Precautions
| Hazard Category | Precautionary Measure | Justification & Citation |
| Flammability | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. Ground/bond container and receiving equipment. | DEEDA is a flammable liquid with a low flash point. Vapors can form explosive mixtures with air.[8] |
| Corrosivity | Wear protective gloves (e.g., nitrile, neoprene), chemical-resistant apron, and safety goggles with a face shield. | Causes severe skin burns and serious eye damage upon contact.[7][9] |
| Toxicity | Avoid breathing mist/vapors/spray. Ensure adequate local and general ventilation. Use only under a chemical fume hood. | Toxic in contact with skin and harmful if inhaled.[9] |
| Accidental Release | Absorb spills with inert, non-combustible material (e.g., sand, vermiculite). Use non-sparking tools for cleanup. Prevent entry into waterways. | Minimizes exposure and fire risk. Prevents environmental contamination.[8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids. Protect from sunlight. | Stable under recommended storage conditions.[3][10] |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, acid chlorides, and anhydrides. | Can react exothermically and violently with incompatible materials.[8][10] |
Core Application: Synthesis of Procainamide
Procainamide is a classic example demonstrating the direct incorporation of DEEDA into an API.[11] The synthesis involves the acylation of the primary amine of DEEDA with an activated derivative of p-aminobenzoic acid.[12]
Reaction Principle and Mechanism
The synthesis is a nucleophilic acyl substitution reaction. The primary amine of DEEDA, being more sterically accessible and generally more nucleophilic than the tertiary amine, selectively attacks the electrophilic carbonyl carbon of p-aminobenzoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Nucleophilic acyl substitution for Procainamide synthesis.
Detailed Experimental Protocol: Synthesis of Procainamide
This protocol details the laboratory-scale synthesis of Procainamide from p-aminobenzoyl chloride and this compound. All operations must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
Table 3: Reagents and Materials
| Reagent / Material | Grade | Supplier | Notes |
| p-Aminobenzoyl chloride hydrochloride | ≥98% | Sigma-Aldrich | Can be generated in situ from p-aminobenzoic acid. |
| This compound (DEEDA) | ≥99% | Thermo Scientific | [13] |
| Triethylamine (TEA) | ≥99.5%, anhydrous | MilliporeSigma | Acts as an HCl scavenger. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Standard lab supply | For workup and extraction. |
| Sodium Hydroxide (NaOH) | 2 M aqueous solution | Standard lab supply | For workup and extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Standard lab supply | For drying organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Standard lab supply | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Standard lab supply | Eluent for chromatography. |
| Hexanes | HPLC Grade | Standard lab supply | Eluent for chromatography. |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Reflux condenser with nitrogen/argon inlet
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Standard laboratory glassware and consumables
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of Procainamide.
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Preparation: To the flask, add p-aminobenzoyl chloride hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, approx. 5 mL per mmol of starting material). Begin stirring to form a suspension. Add triethylamine (2.2 eq) to the suspension. The hydrochloride salt will be neutralized, forming the free acyl chloride.
-
Nucleophile Addition: In the dropping funnel, prepare a solution of this compound (1.1 eq) in anhydrous DCM (approx. 2 mL per mmol). Cool the reaction flask to 0 °C using an ice-water bath. Add the DEEDA solution dropwise to the stirred suspension over 30 minutes.
-
Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction between the amine and the acyl chloride, preventing the formation of side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and any unreacted DEEDA), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Causality Note: The acidic wash protonates the basic amines, making them water-soluble and allowing for their removal from the organic phase containing the desired product. The basic wash ensures the final product is in its free base form.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude material using silica gel column chromatography. A gradient elution system, typically starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is effective for isolating the pure Procainamide.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight for Procainamide (C₁₃H₂₁N₃O) is 235.33 g/mol .[12]
Expected Results & Troubleshooting
-
Yield: Typical yields for this reaction range from 70-85% after purification.
-
Purity: >98% as determined by HPLC or qNMR.
Table 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Wet reagents or solvents. 3. Product loss during workup. | 1. Increase reaction time or gently heat. Confirm completion by TLC. 2. Use freshly opened anhydrous solvents and reagents. 3. Perform extractions carefully; back-extract aqueous layers with DCM. |
| Di-acylated Side Product | Reaction temperature too high; rapid addition of DEEDA. | Maintain 0 °C during addition and add the DEEDA solution slowly. |
| Impure Product after Column | 1. Column overloaded. 2. Inappropriate solvent system. | 1. Use a larger column or less crude material. 2. Optimize the eluent system using TLC before running the column. Adding a small amount of triethylamine (0.5%) to the eluent can prevent peak tailing on silica. |
Conclusion
This compound is a powerful and versatile reagent in the pharmaceutical synthesis toolkit. Its well-defined reactivity allows for its strategic and efficient incorporation into complex molecules, as demonstrated by the robust and scalable synthesis of Procainamide. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount to leveraging this intermediate effectively. The protocols and insights provided herein serve as a foundational guide for chemists to develop and optimize synthetic routes for new and existing pharmaceutical agents.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 100-36-7 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]
- 5. This compound (100-36-7) at Nordmann - nordmann.global [nordmann.global]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. This compound, 98+% 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. CN103012156A - Preparation method of this compound - Google Patents [patents.google.com]
- 12. Procainamide [webbook.nist.gov]
- 13. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
N,N-Diethylethylenediamine in Polymerization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethylethylenediamine (DEEDA) is a versatile diamine that, while not extensively documented as a primary polymerization catalyst, belongs to a class of compounds crucial for various polymerization processes. Its structural features, possessing both a tertiary and a primary amine group, suggest its utility in roles such as a curing agent for epoxy resins and a catalyst in polyurethane formation. These application notes provide a comprehensive overview of the anticipated role of DEEDA in these applications, drawing parallels with structurally similar and well-characterized amines. Detailed protocols for leveraging aliphatic and tertiary amines in these polymerization reactions are provided, offering a foundational methodology for incorporating DEEDA and similar compounds in research and development.
Application 1: Curing Agent for Epoxy Resins
Aliphatic amines are widely used as curing agents (hardeners) for epoxy resins. The curing process involves the reaction of the amine's active hydrogen atoms with the epoxide groups of the resin, leading to a cross-linked thermoset polymer. DEEDA, with its primary and secondary amine hydrogens, is expected to function as a reactive curing agent at room or elevated temperatures.
Mechanism of Epoxy Curing with a Diamine
The curing of an epoxy resin with a diamine like this compound proceeds via a nucleophilic addition reaction. The primary amine is generally more reactive than the secondary amine. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This new secondary amine, along with the original tertiary amine, can then react with another epoxide group, leading to a highly cross-linked, three-dimensional network.
Workflow for epoxy resin curing with a diamine curing agent.
Quantitative Data on Epoxy Curing with Aliphatic Amines
The properties of the cured epoxy are highly dependent on the structure of the amine curing agent. While specific data for DEEDA is limited, the following table summarizes typical properties of epoxy resins (specifically Diglycidyl ether of bisphenol A - DGEBA) cured with common aliphatic amines like Diethylenetriamine (DETA) and Triethylenetetramine (TETA), which are structurally related to DEEDA.
| Curing Agent | Amine to Epoxy Ratio (phr) | Gel Time (minutes at 25°C) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| DETA | 11-13 | 30 - 60 | 100 - 120 | 60 - 80 | 3 - 5 |
| TETA | 13-15 | 45 - 75 | 110 - 130 | 70 - 90 | 4 - 6 |
Note: phr = parts per hundred parts of resin. These values are approximate and can vary based on specific formulations and curing conditions.
Experimental Protocol: Epoxy Curing with an Aliphatic Amine
This protocol provides a general procedure for curing a standard epoxy resin with an aliphatic amine like DEEDA.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (DEEDA) or other aliphatic amine curing agent
-
Disposable mixing cups and stirring rods
-
Mold for casting specimens (e.g., silicone or Teflon)
-
Vacuum oven (optional, for degassing)
-
Personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Determine Stoichiometry: Calculate the required amount of amine curing agent based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For DEEDA (MW = 116.21 g/mol , 3 active hydrogens), the AHEW is approximately 38.7 g/eq. A typical DGEBA resin has an EEW of 185-192 g/eq. The stoichiometric amount of amine is calculated as: Amine (phr) = (AHEW / EEW) * 100
-
Preparation: Accurately weigh the epoxy resin into a clean, dry mixing cup.
-
Mixing: Add the calculated amount of DEEDA to the epoxy resin. Mix thoroughly with a stirring rod for 2-3 minutes, scraping the sides and bottom of the cup to ensure homogeneity. The mixture may generate some heat (exotherm).
-
Degassing (Optional): If air bubbles are present, place the mixture in a vacuum oven at room temperature for 5-10 minutes to remove trapped air.
-
Casting: Pour the mixture into the desired mold.
-
Curing: Allow the cast resin to cure at ambient temperature (e.g., 25°C) for 24 hours. For enhanced mechanical and thermal properties, a post-cure at an elevated temperature (e.g., 80-120°C) for 2-4 hours is recommended.[1]
-
Characterization: After full curing, the mechanical and thermal properties of the polymer can be evaluated using techniques such as tensile testing, dynamic mechanical analysis (DMA), and differential scanning calorimetry (DSC).
Application 2: Catalyst for Polyurethane Synthesis
Tertiary amines are widely used as catalysts in the production of polyurethanes, accelerating the reaction between isocyanates and polyols.[2][3] The tertiary amine in the DEEDA molecule is expected to exhibit catalytic activity in a similar manner to other tertiary amines like Triethylenediamine (TEDA).
Mechanism of Polyurethane Formation Catalyzed by a Tertiary Amine
The formation of polyurethane involves the reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) to form a urethane linkage. Tertiary amines catalyze this reaction by activating either the isocyanate or the polyol. A commonly accepted mechanism involves the formation of a complex between the tertiary amine and the isocyanate, making the isocyanate carbon more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[4] In foam production, the amine catalyst also promotes the reaction between the isocyanate and water, which generates carbon dioxide gas for blowing.[4][5]
Catalytic cycle for polyurethane formation using a tertiary amine catalyst.
Quantitative Data on Polyurethane Catalysis with Tertiary Amines
The choice of amine catalyst significantly impacts the kinetics of polyurethane formation and the final properties of the foam.[6] The following table provides typical data for polyurethane foam formulations using the well-characterized tertiary amine catalyst, Triethylenediamine (TEDA).
| Catalyst | Catalyst Loading (php) | Cream Time (seconds) | Gel Time (seconds) | Tack-Free Time (seconds) | Foam Density ( kg/m ³) |
| TEDA | 0.5 - 1.5 | 10 - 20 | 60 - 120 | 90 - 180 | 25 - 40 |
Note: php = parts per hundred parts of polyol. These values are for a typical flexible polyurethane foam formulation and can vary significantly with the specific polyol, isocyanate, and other additives used.
Experimental Protocol: Synthesis of Polyurethane Foam
This protocol outlines a general procedure for the synthesis of a flexible polyurethane foam using a tertiary amine catalyst like DEEDA.
Materials:
-
Polyether polyol (e.g., trifunctional, MW 3000-5000)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
This compound (DEEDA) or other tertiary amine catalyst
-
Silicone surfactant
-
Water (as a blowing agent)
-
Disposable mixing container and high-speed stirrer
-
Mold for foam rise
-
Fume hood and appropriate personal protective equipment
Procedure:
-
Premix Preparation: In a disposable container, accurately weigh and combine the polyol, water, silicone surfactant, and the amine catalyst (DEEDA). Mix these components thoroughly with a high-speed stirrer for about 30-60 seconds to form a homogeneous premix.
-
Isocyanate Addition: While stirring the premix vigorously, add the pre-weighed amount of diisocyanate. The isocyanate index (ratio of NCO groups to OH groups) is typically between 100 and 110 for flexible foams.
-
Mixing and Pouring: Continue high-speed mixing for a short period (typically 5-10 seconds) until the components are well blended. Immediately pour the reacting mixture into the mold.
-
Foam Rise and Curing: The mixture will begin to expand (cream time), rise, and then solidify (gel time). Allow the foam to cure in the mold. After the foam is tack-free, it can be removed from the mold.
-
Post-Curing: For optimal properties, the foam should be allowed to cure at ambient conditions for at least 24 hours before any physical testing is performed.
-
Characterization: The properties of the resulting foam, such as density, compression set, and tensile strength, can then be measured according to standard testing methods.
Conclusion
While direct data on this compound as a primary polymerization catalyst is not abundant, its chemical structure strongly suggests its utility as an effective amine-based curing agent for epoxy resins and a catalyst for polyurethane synthesis. The provided application notes and protocols, based on well-understood principles and data from analogous compounds, offer a solid foundation for researchers and professionals to explore the potential of DEEDA and similar amines in these important polymerization reactions. Careful consideration of stoichiometry, reaction conditions, and safety precautions is essential for successful implementation.
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 6. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
Application Notes and Protocols for the Synthesis of Metal Complexes with N,N-Diethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of metal complexes incorporating the bidentate ligand N,N-Diethylethylenediamine (deen). The described methodologies are applicable for the preparation of platinum(II), palladium(II), copper(II), and gold(III) complexes, which are of significant interest in the fields of medicinal chemistry and materials science. The protocols are presented with clarity and detail to ensure reproducibility in a laboratory setting.
Introduction
Metal complexes containing diamine ligands have been at the forefront of inorganic chemistry research, largely due to the success of cisplatin and its analogues in cancer therapy. The ligand this compound offers a versatile scaffold for the synthesis of a wide range of metal complexes with tunable steric and electronic properties. The ethyl groups on one of the nitrogen atoms introduce asymmetry and steric bulk, which can influence the biological activity and physical properties of the resulting complexes. This document outlines the synthesis and characterization of representative platinum, palladium, copper, and gold complexes with this compound.
Experimental Protocols
Synthesis of Dichloro(this compound)platinum(II) ([Pt(deen)Cl₂])
This protocol is adapted from the literature for the synthesis of platinum(II) diamine complexes.[1]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
This compound (deen)
-
Deionized water
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve K₂PtCl₄ (2 mmol) in 10 mL of deionized water with stirring until a clear solution of [PtCl₄]²⁻ is obtained.
-
Filter the solution to remove any insoluble impurities.
-
In a separate beaker, dissolve this compound (2 mmol) in 10 mL of deionized water.
-
Add the this compound solution dropwise to the stirred [PtCl₄]²⁻ solution.
-
Reflux the reaction mixture at 70°C for 6 hours.
-
Reduce the volume of the solution to approximately 5 mL by evaporation.
-
A yellow precipitate of [Pt(deen)Cl₂] will form.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water, followed by ethanol, and finally diethyl ether.
-
Dry the product under vacuum.
Synthesis of Dichloro(this compound)palladium(II) ([Pd(deen)Cl₂])
This protocol describes the synthesis of the palladium(II) analogue of the platinum complex.[1]
Materials:
-
Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
This compound (deen)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Dissolve K₂PdCl₄ (2.82 mmol) in 10 mL of deionized water with stirring.
-
Filter the resulting clear solution of [PdCl₄]²⁻.
-
Dissolve this compound (2.82 mmol) in 10 mL of deionized water.
-
Add the this compound solution dropwise to the stirred [PdCl₄]²⁻ solution.
-
Adjust the pH of the mixture to 2-3 using dilute HCl and/or NaOH.
-
A yellowish-brown precipitate of [Pd(deen)Cl₂] will form.
-
Continue stirring the mixture at 50°C for an additional 30 minutes.
-
Filter off the precipitate.
-
Wash the precipitate thoroughly with deionized water, ethanol, and diethyl ether.
-
Dry the resulting yellow powder.
Synthesis of Bis(this compound)copper(II) tetrafluoroborate (Cu(deen)₂₂)
This protocol outlines the synthesis of a copper(II) complex with this compound.[2][3]
Materials:
-
Basic copper(II) carbonate (CuCO₃·Cu(OH)₂)
-
40% aqueous Tetrafluoroboric acid (HBF₄)
-
Ethanol
-
This compound (deen)
Procedure:
-
In a 100 mL beaker, add an excess of CuCO₃·Cu(OH)₂ (0.830 g, 3.75 mmol) to 40% aqueous HBF₄ (2.2 g, ca. 10 mmol) with stirring.
-
Continue stirring until the evolution of CO₂ ceases.
-
Add 30 mL of ethanol to the solution.
-
Filter the mixture to remove any unreacted solid CuCO₃·Cu(OH)₂.
-
To the light blue filtrate, add a solution of this compound (1.16 g, 10 mmol) in 30 mL of ethanol dropwise with stirring.
-
Continue stirring for an additional 5 minutes.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the product with ethanol.
-
Recrystallize the product from a hot ethanol/water mixture if necessary.
-
Dry the final product.
Synthesis of Dichloro(this compound)gold(III) Chloride ([Au(deen)Cl₂]Cl)
This protocol is adapted from the synthesis of the analogous ethylenediamine complex.[4]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
This compound (deen)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 0.05 M solution of HAuCl₄ in deionized water.
-
To a stirred solution of HAuCl₄ (1 mmol in 20 mL of water), add this compound (1 mmol) dropwise.
-
An orange-brown precipitate may form initially but should redissolve upon further stirring.
-
Stir the mixture for 20 minutes.
-
Filter the solution to remove any turbidity.
-
Concentrate the solution to approximately 5 mL by slow evaporation at room temperature.
-
Pale yellow crystals of [Au(deen)Cl₂]Cl are expected to form.
-
Collect the crystals by filtration.
-
Wash with a small amount of cold ethanol.
-
Dry the product in a desiccator.
Data Presentation
Table 1: Summary of Synthesis and Characterization Data for Platinum and Palladium Complexes
| Complex | Formula | Formula Weight ( g/mol ) | Color | Yield (%) | Melting Point (°C) | Elemental Analysis (Calculated/Found %) |
| [Pt(deen)Cl₂]·H₂O | C₆H₁₈Cl₂N₂OPt | 400.21 | Yellow | N/A | N/A | C: 17.99/18.69, H: 4.50/4.24, N: 7.00/6.95[1] |
| [Pd(deen)Cl₂] | C₆H₁₆Cl₂N₂Pd | 313.52 | Yellowish-brown | N/A | N/A | C: 24.54/24.51, H: 5.45/5.46, N: 9.54/9.44 |
N/A: Data not available in the cited literature.
Table 2: Summary of Synthesis and Characterization Data for Copper and Gold Complexes
| Complex | Formula | Formula Weight ( g/mol ) | Color | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| --INVALID-LINK--₂ | C₁₂H₃₂B₂CuF₈N₄ | 465.57 | Red to Violet | N/A | Transition at 15 °C[3] | Exhibits thermochromism[2] |
| [Au(deen)Cl₂]Cl | C₆H₁₆AuCl₃N₂ | 447.52 | Pale Yellow | ~68 (analogue)[4] | Decomposes >190 °C (analogue) | ¹H NMR (D₂O) of analogue: 3.30 ppm[4] |
N/A: Data not available in the cited literature. Data for the gold complex is based on the ethylenediamine analogue.
Visualizations
Experimental Workflow
The general workflow for the synthesis of these metal complexes from their respective metal precursors and the this compound ligand is depicted below.
Caption: General workflow for the synthesis of metal-deen complexes.
Proposed Anticancer Mechanism of Action
Platinum(II) and palladium(II) complexes with diamine ligands are known to exert their anticancer effects primarily through interaction with DNA, leading to the induction of apoptosis. Gold(III) complexes can also induce apoptosis through various mechanisms, including mitochondrial dysfunction and inhibition of key cellular enzymes.
Caption: Proposed mechanism of anticancer action for metal-deen complexes.
Discussion
The synthesis of metal complexes with this compound can be readily achieved through the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the yield and purity of the final product.
The characterization data presented in the tables, although not exhaustive for all complexes due to limitations in the available literature, provides a basis for the identification of the synthesized compounds. Elemental analysis is a fundamental tool for confirming the empirical formula of the complexes. Spectroscopic techniques such as IR and NMR would provide further structural information. For instance, in the IR spectra, the N-H stretching and bending vibrations of the coordinated diamine would be observable, as would the metal-nitrogen and metal-halogen stretching frequencies in the far-IR region. For diamagnetic complexes like Pt(II), Pd(II), and Au(III), NMR spectroscopy is invaluable for elucidating the structure in solution.
The potential of these metal complexes in drug development, particularly as anticancer agents, is significant. The proposed mechanism of action, involving DNA interaction and the induction of apoptosis, is a well-established paradigm for platinum-based drugs. The steric bulk introduced by the N,N-diethyl groups in the deen ligand may alter the nature of the DNA adducts formed, potentially leading to a different spectrum of activity or the ability to overcome resistance mechanisms associated with existing drugs. Gold complexes, with their multi-targeted approach involving mitochondrial and enzymatic pathways, represent a promising alternative or complementary strategy to platinum-based chemotherapy.[5][6][7]
Further research should focus on a more detailed characterization of these and related complexes, including single-crystal X-ray diffraction to unequivocally determine their solid-state structures. In-depth biological evaluation, including cytotoxicity studies against a panel of cancer cell lines, DNA binding studies, and investigation of their effects on cellular signaling pathways, will be crucial in elucidating their potential as therapeutic agents.
References
- 1. Equilibrium and Kinetic Investigations of the Interaction of Model Platinum(II) Complex with DNA Constituents in Reference to the Antitumour Activity: Complex-Formation Reactions of [Pd(this compound)(H2O)2]2+ with Ligands of Biological Significance and Displacement Reactions of DNA Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Thermochromic Properties of Copper(II)-N,N-Diethylethylenediamine Complexes | Semantic Scholar [semanticscholar.org]
- 3. Solved Reed the following and answer: 1. What is the purpose | Chegg.com [chegg.com]
- 4. Synthesis, Structures, and Electrochemistry of Au(III)-ethylenediamine Complexes and Interactions with Guanosine 5’-Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold Acyclic Diaminocarbene Complexes as Selective and Potent Agents for Multitarget Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent development of gold(i) and gold(iii) complexes as therapeutic agents for cancer diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Strategic Application of N,N-Diethylethylenediamine and Analogous Diamines in the Synthesis of Quinoline-Based Antimalarial Drugs
Introduction: The Essential Role of the Diamine Side Chain
The quinoline ring system is a cornerstone in the architecture of many potent antimalarial drugs. However, the efficacy of these compounds, particularly the 4-aminoquinoline and 8-aminoquinoline classes, is critically dependent on the nature of the diamine-containing side chain. This aliphatic chain, attached to the quinoline core, plays a pivotal role in the drug's mechanism of action, which often involves interference with the parasite's heme detoxification process within its digestive vacuole.[1][2] The basic nitrogen atoms of the side chain are crucial for the drug's accumulation in the acidic food vacuole of the parasite and for its interaction with heme.
N,N-Diethylethylenediamine serves as a fundamental building block and a representative example of the short-chain diamines that are integral to the synthesis of various biologically active molecules. While not the direct precursor for the side chains of some of the most historically significant antimalarials like Chloroquine and Amodiaquine, its structural motif is central to the design and synthesis of numerous quinoline-based therapeutic agents. This guide provides an in-depth exploration of the synthesis of key 4-aminoquinoline antimalarials, detailing the protocols and the strategic importance of the diamine side chain.
PART 1: Synthesis of 4-Aminoquinoline Antimalarials
The general synthetic strategy for 4-aminoquinoline antimalarials involves the nucleophilic substitution of a leaving group, typically a chlorine atom, at the 4-position of the quinoline ring with a suitable aliphatic diamine. The primary precursor for many of these drugs is 4,7-dichloroquinoline.
Synthesis of Chloroquine: A Classic Example
Chloroquine, a cornerstone in malaria treatment for decades, features a 4-amino-1-methylbutylamine side chain attached to the 7-chloroquinoline core. The synthesis of this side chain, N¹,N¹-diethylpentane-1,4-diamine (also known as Novoldiamine), is a critical preliminary step.
Diagram: General Synthesis of Chloroquine
Caption: Synthetic workflow for Chloroquine Diphosphate.
Experimental Protocol: Synthesis of Chloroquine
This protocol is a multi-step process involving the synthesis of the diamine side chain followed by its condensation with 4,7-dichloroquinoline.
Step 1: Synthesis of N¹,N¹-diethylpentane-1,4-diamine (Novoldiamine)
-
Alkylation: React acetoacetic ester with 2-diethylaminoethylchloride to yield 2-diethylaminoethylacetoacetic acid ester.[3]
-
Hydrolysis and Decarboxylation: Subject the resulting ester to acidic hydrolysis, which also induces decarboxylation, to produce 1-diethylamino-4-pentanone (Novolketone).[3]
-
Reductive Amination: Convert the Novolketone to Novoldiamine via reductive amination using hydrogen and ammonia with a Raney nickel catalyst.[3]
Step 2: Condensation with 4,7-Dichloroquinoline
-
Reaction Setup: In a suitable reaction vessel, combine 4,7-dichloroquinoline and the synthesized N¹,N¹-diethylpentane-1,4-diamine.
-
Heating: Heat the mixture to 180 °C.[4] The reaction is typically carried out without a solvent.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and purify the resulting Chloroquine base. Purification can be achieved by recrystallization from a suitable solvent like petroleum ether.[5]
Step 3: Formation of Chloroquine Diphosphate
-
Dissolution: Dissolve the purified Chloroquine base in ethanol.
-
Acidification: Add phosphoric acid dropwise to the solution while stirring.[5]
-
Crystallization: The Chloroquine diphosphate will precipitate out of the solution. The crystallization can be enhanced by cooling in an ice-water bath.[5]
-
Isolation and Drying: Collect the crystals by filtration, wash with a cold solvent, and dry to a constant weight.
Table 1: Summary of Reaction Parameters for Chloroquine Synthesis
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Typical Yield |
| Side Chain Synthesis | Acetoacetic ester, 2-diethylaminoethylchloride, Ammonia | Raney Nickel | None (for amination) | Varies | Good |
| Condensation | 4,7-dichloroquinoline, Novoldiamine | None | None | 180 | High |
| Salt Formation | Chloroquine base, Phosphoric acid | - | Ethanol | Room Temp. | >80%[5] |
Synthesis of Amodiaquine: A "One-Pot" Approach
Amodiaquine is another vital 4-aminoquinoline antimalarial. Its synthesis traditionally involves a Mannich reaction followed by a substitution reaction. However, more efficient "one-pot" syntheses have been developed.
Diagram: One-Pot Synthesis of Amodiaquine
Caption: Streamlined one-pot synthesis of Amodiaquine.
Experimental Protocol: One-Pot Synthesis of Amodiaquine Dihydrochloride Dihydrate
This protocol outlines a streamlined, efficient synthesis of amodiaquine.[6]
-
Initial Reaction:
-
To a mixture of 4-aminophenol and 4,7-dichloroquinoline, add acetic acid with stirring at room temperature.
-
Heat the resulting mixture with stirring at 110°C for approximately one hour.[6]
-
-
Mannich Reaction:
-
Precipitation and Isolation:
-
Cool the mixture in an ice-water bath.
-
Add a 37% aqueous hydrochloric acid solution at a rate that maintains the internal temperature below 40°C.[6]
-
Continue stirring for an additional two hours to complete the precipitation of the product as yellow crystals.
-
Collect the precipitated crystals by filtration.
-
-
Drying:
-
Dry the crystals at room temperature to a constant weight to obtain amodiaquine dihydrochloride dihydrate. A yield of 92% with a purity of greater than 99% has been reported for this method.[6]
-
Table 2: Summary of Reaction Parameters for One-Pot Amodiaquine Synthesis
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Typical Yield |
| Substitution | 4-aminophenol, 4,7-dichloroquinoline | Acetic Acid | Acetic Acid | 110 | - |
| Mannich Reaction | Intermediate, Formaldehyde, Diethylamine | - | Acetic Acid/Water | 50 | 92%[6] |
| Precipitation | Amodiaquine Base | Hydrochloric Acid | Water | <40 | - |
PART 2: Synthesis of 8-Aminoquinoline Antimalarials
The 8-aminoquinoline class, exemplified by Primaquine, is crucial for its ability to eradicate the dormant liver stages of certain malaria parasites, thereby preventing relapse. The synthesis also relies on the introduction of a specific diamine side chain.
Synthesis of Primaquine
Primaquine's side chain is 4-amino-1-methylbutylamine. A common synthetic route involves the condensation of 6-methoxy-8-aminoquinoline with 5-nitro-2-pentanone, followed by reduction.
Diagram: Synthesis of Primaquine
Caption: Synthetic pathway for the 8-aminoquinoline antimalarial, Primaquine.
Experimental Protocol: General Steps for Primaquine Synthesis
-
Intermediate Preparation: The synthesis of the key intermediate, 5-nitro-2-pentanone, is achieved through the reaction of methyl vinyl ketone with nitromethane.[7]
-
Condensation: 6-methoxy-8-aminoquinoline is condensed with 5-nitro-2-pentanone to form an imine intermediate.[7]
-
Reduction: The imine intermediate is then reduced to yield the primaquine base.[7]
-
Salt Formation: The primaquine base is treated with phosphoric acid to form the more stable diphosphate salt, which is then purified by recrystallization.[7]
PART 3: Scientific Integrity and Causality
Choice of Diamine Side Chain: The structure of the diamine side chain is not arbitrary. Its length, branching, and the substitution on the terminal nitrogen atom significantly influence the drug's activity, particularly against resistant strains. For Chloroquine, the distance between the two nitrogen atoms in the side chain is critical for its ability to complex with heme and inhibit hemozoin formation.[4] Modifications to this side chain have been a key strategy in developing analogs with activity against Chloroquine-resistant parasites.
The Role of the 7-Chloro Group: The electron-withdrawing chloro group at the 7-position of the quinoline ring is essential for the activity of 4-aminoquinolines like Chloroquine and Amodiaquine. This substituent influences the pKa of the quinoline nitrogen atoms, which in turn affects the drug's accumulation in the parasite's acidic food vacuole.
"One-Pot" vs. Multi-Step Synthesis: The development of "one-pot" syntheses, as demonstrated for Amodiaquine, represents a significant advancement in process chemistry. By minimizing the number of separate reaction and purification steps, these methods reduce solvent waste, decrease production time, and lower costs, making the large-scale production of these essential medicines more economically viable and environmentally friendly.
Safety and Handling of this compound and Related Reagents:
This compound and other reagents used in these syntheses require careful handling. This compound is a corrosive and flammable liquid. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
The synthesis of quinoline-based antimalarial drugs is a testament to the power of medicinal chemistry. The strategic incorporation of diamine side chains, exemplified by the structural motif of this compound, is fundamental to the therapeutic efficacy of these life-saving medicines. The detailed protocols provided herein for the synthesis of Chloroquine and Amodiaquine, along with an overview of Primaquine synthesis, offer a comprehensive guide for researchers in the field of drug development. Continued innovation in synthetic methodologies, such as the development of efficient "one-pot" procedures, is crucial for ensuring a sustainable and affordable supply of these vital antimalarial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]
- 6. Amodiaquine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: N,N-Diethylethylenediamine in Melanoma PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of N,N-diethylethylenediamine and its derivatives in the development of Positron Emission Tomography (PET) imaging agents for malignant melanoma. The information compiled herein is based on preclinical and clinical research, offering insights into the synthesis, evaluation, and application of these novel radiotracers.
Introduction: Targeting Melanin with this compound Derivatives
Malignant melanoma, an aggressive form of skin cancer, is characterized by its high metastatic potential.[1] Early and accurate detection of primary tumors and metastatic lesions is crucial for effective patient management and improved prognosis. PET imaging has emerged as a powerful non-invasive tool for cancer staging and monitoring treatment response. While [¹⁸F]FDG is a widely used PET tracer, it has limitations in detecting small melanoma metastases.[2]
A promising strategy for melanoma imaging involves targeting melanin, a pigment produced in excess by most melanoma cells.[3] Benzamide and nicotinamide derivatives incorporating an this compound moiety have shown a strong affinity for melanin.[3][4] This structural feature is key to the development of highly specific PET tracers for melanoma. These agents bind to melanin, allowing for the visualization of melanotic tumors with high contrast. This document details the properties and protocols for several leading this compound-based PET imaging agents.
Featured PET Imaging Agents
Several PET tracers have been developed based on the this compound scaffold. These agents primarily differ in the aromatic ring system and the position of the radioisotope (typically ¹⁸F). The following sections summarize the key quantitative data for prominent examples.
Table 1: Radiosynthesis and In Vitro Performance of this compound-Based PET Tracers
| Radiotracer | Precursor | Radiochemical Yield (non-decay corrected) | Radiochemical Purity | Specific Activity (GBq/µmol) | Cell Line | In Vitro Uptake |
| [¹⁸F]DAFBA ([¹⁸F]FBZA) | 4-[¹⁸F]Fluorobenzoic acid | 54 ± 18% | 97 ± 2% | >37 | B16F10 | 0.49 ± 0.03% ID (without L-tyrosine), significantly enhanced with L-tyrosine pretreatment[5] |
| [¹⁸F]P3BZA | N-(2-(diethylamino)-ethyl)-5-bromopicolinamide | Not Specified | >95% | Not Specified | B16F10 | Not Specified |
| [¹⁸F]DMPY2 | N-(2-(dimethylamino)ethyl)-5-bromopicolinamide | ~15–20% | >95% | Not Specified | B16F10 | >103-fold higher than control cells[1] |
| [¹⁸F]MEL050 | 6-Chloro-N-[2-(diethylamino)ethyl]nicotinamide | 40–46% | >99.9% | 240 - 325 | B16F10 | Not Specified |
| [¹⁸F]FPDA | p-nitrophenyl 2-[¹⁸F]fluoropropionate | 79.8% | >95% | Not Specified | B16F10 | Significantly higher in tyrosine-treated cells[4] |
| 4-[¹⁸F]FEBZA | N-(2-diethylaminoethyl) 4-hydroxybenzamide | 53 ± 14% | >95% | 8.7 ± 1.1 Ci/µmol | B16F1 | 60.03 ± 0.48% after 1h[6] |
Table 2: In Vivo Biodistribution of this compound-Based PET Tracers in B16F10 Melanoma Xenografts (%ID/g at 60 min post-injection)
| Radiotracer | Tumor | Blood | Liver | Kidneys | Muscle |
| [¹⁸F]DAFBA ([¹⁸F]FBZA) | 5.94 ± 1.83 (at 120 min)[5] | 0.18 ± 0.06 (at 120 min)[5] | 1.13 ± 0.28 (at 120 min)[5] | 1.54 ± 0.41 (at 120 min)[5] | 0.26 ± 0.11 (at 120 min)[5] |
| [¹⁸F]DMPY2 | 24.8 | Not Specified | Not Specified | Not Specified | Not Specified |
| [¹⁸F]MEL050 | ~13.29 ± 3.80 | Not Specified | Not Specified | Not Specified | Not Specified |
| [¹⁸F]FPDA | 2.65 ± 0.48 (at 120 min)[4] | Not Specified | Not Specified | Not Specified | ~0.3 (at 120 min)[4] |
| 4-[¹⁸F]FEBZA | 8.66 ± 1.02 | 0.53 ± 0.11 | 2.65 ± 0.38 | 2.11 ± 0.45 | 0.39 ± 0.07 |
| [¹⁸F]DMFB | 13.0 | Not Specified | 2.47 | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound-based PET imaging agents for melanoma.
General Radiosynthesis Protocol ([¹⁸F]DAFBA Example)
This protocol describes the synthesis of N-(2-Diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA).[5]
Objective: To radiolabel the precursor molecule with ¹⁸F to produce the final PET tracer.
Materials:
-
4-[¹⁸F]Fluorobenzoic acid
-
This compound
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
Dichloromethane (DCM)
-
Triethylamine
-
Ethyl chloroformate
-
HPLC system for purification
-
Solvents for HPLC (e.g., acetonitrile, water with trifluoroacetic acid)
Procedure:
-
Synthesis of 4-[¹⁸F]Fluorobenzoic Acid: This is typically the first step and can be achieved through various published methods.
-
Coupling Reaction:
-
Dissolve 4-[¹⁸F]fluorobenzoic acid in dichloromethane.
-
Add triethylamine and ethyl chloroformate at 0°C and react for 1 hour.
-
Add this compound to the reaction mixture and react for 2 hours at room temperature.
-
-
Purification:
-
The crude reaction mixture is purified using high-performance liquid chromatography (HPLC).
-
The fraction corresponding to [¹⁸F]-DAFBA is collected.
-
-
Formulation:
-
The collected fraction is evaporated to remove the HPLC solvent.
-
The final product is formulated in a physiologically compatible solution (e.g., saline with ethanol).
-
Quality Control:
-
Radiochemical purity is determined by analytical HPLC.
-
Specific activity is calculated based on the amount of radioactivity and the mass of the compound.
In Vitro Cell Uptake Assay
Objective: To determine the specificity and extent of radiotracer uptake in melanoma cells.
Materials:
-
B16F10 mouse melanoma cells (or other relevant melanoma cell lines)
-
Control cell line (e.g., a non-melanoma cancer cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
L-tyrosine (optional, to stimulate melanin production)
-
Radiolabeled PET tracer
-
Gamma counter
Procedure:
-
Cell Culture: Culture B16F10 cells in appropriate medium until they reach a suitable confluency. For some studies, cells may be pre-treated with L-tyrosine to enhance melanin expression.[5][7]
-
Incubation:
-
Seed a known number of cells (e.g., 1 x 10⁶ cells/well) in a multi-well plate.
-
Add a known amount of the radiotracer (e.g., 3.7 kBq) to each well.
-
Incubate the cells for a specific time period (e.g., 10, 30, 60, 120 minutes) at 37°C.[7]
-
-
Washing:
-
After incubation, remove the medium containing the radiotracer.
-
Wash the cells multiple times with cold PBS to remove unbound radioactivity.
-
-
Cell Lysis and Counting:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the initial dose taken up by the cells (%ID).
-
Compare the uptake in melanoma cells to control cells to determine specificity.
-
In Vivo Biodistribution Studies
Objective: To evaluate the distribution of the radiotracer in a living organism, particularly its accumulation in the tumor versus other organs.
Materials:
-
Tumor-bearing animal model (e.g., C57BL/6 mice with B16F10 xenografts)
-
Radiolabeled PET tracer
-
Anesthetic
-
Syringes and needles
-
Gamma counter
-
Balance for weighing organs
Procedure:
-
Animal Model: Induce tumor growth by subcutaneously injecting B16F10 cells into the flank of the mice. Allow the tumors to grow to a suitable size.
-
Radiotracer Injection:
-
Anesthetize the tumor-bearing mouse.
-
Inject a known amount of the radiotracer (e.g., 3.7 MBq) intravenously via the tail vein.
-
-
Time Points: Euthanize groups of animals at different time points post-injection (e.g., 10, 30, 60, 120 minutes).
-
Organ Harvesting and Weighing:
-
Dissect the animal and collect major organs and tissues of interest (tumor, blood, liver, kidneys, muscle, brain, etc.).
-
Weigh each organ/tissue sample.
-
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Determine tumor-to-organ ratios to assess imaging contrast.
-
Small Animal PET Imaging
Objective: To visualize the distribution of the radiotracer in vivo and assess its potential for melanoma imaging.
Materials:
-
Tumor-bearing animal model
-
Radiolabeled PET tracer
-
Small animal PET scanner
-
Anesthetic
-
Image analysis software
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse.
-
Position the animal in the PET scanner.
-
-
Radiotracer Injection: Inject a known amount of the radiotracer intravenously.
-
Image Acquisition: Acquire dynamic or static PET images over a specific time period (e.g., up to 2 hours post-injection).
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake.
-
Generate images showing the biodistribution of the tracer.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the underlying principles and experimental processes described in these application notes.
Caption: Melanin synthesis pathway in melanoma cells and the binding of this compound-based PET tracers.
Caption: A generalized workflow for the development and evaluation of novel PET imaging agents for melanoma.
Caption: Logical flow from in vitro properties to in vivo imaging success for a melanoma PET tracer.
References
- 1. Ultrasensitive detection of malignant melanoma using PET molecular imaging probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translating Molecules into Imaging—The Development of New PET Tracers for Patients with Melanoma [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. A Novel Aliphatic 18F-Labeled Probe for PET Imaging of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selective targeting of melanoma using N-(2-diethylaminoethyl) 4-[18F]fluoroethoxy benzamide (4-[18F]FEBZA): a novel PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of N,N-Diethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective N-alkylation of N,N-diethylethylenediamine, a common building block in the synthesis of pharmaceuticals and other specialty chemicals. The following sections describe two primary methods for introducing an alkyl group at the primary amine of this compound: reductive amination with aldehydes and direct alkylation with alkyl halides.
Introduction
This compound is a versatile diamine containing both a primary and a tertiary amine. Selective alkylation of the primary amine is a crucial step in the synthesis of various target molecules, including active pharmaceutical ingredients. The challenge in such reactions is to achieve mono-alkylation at the primary nitrogen atom without side reactions, such as alkylation of the tertiary amine or di-alkylation of the primary amine. This document outlines reliable methods to achieve this selectivity.
Method 1: Reductive Amination with Aldehydes
Reductive amination is a highly effective method for the controlled N-alkylation of amines. The reaction proceeds in two steps: the initial formation of an imine between the primary amine of this compound and an aldehyde, followed by the in-situ reduction of the imine to the corresponding secondary amine. This method offers high selectivity for the primary amine due to the differential reactivity of primary and tertiary amines towards aldehydes.
Experimental Protocol: Reductive Amination
This protocol describes the N-benzylation of this compound with benzaldehyde as a representative example.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
-
Separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent) and anhydrous dichloromethane (10 mL per mmol of diamine).
-
Aldehyde Addition: Add benzaldehyde (1.05 equivalents) to the stirred solution at room temperature.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reducing Agent Addition: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes. A slight exotherm may be observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N'-benzyl-N,N-diethylethylenediamine.
Experimental Workflow for Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Method 2: Direct Alkylation with Alkyl Halides
Direct alkylation of this compound with an alkyl halide offers a straightforward approach to forming the C-N bond. To favor selective mono-alkylation at the primary amine and minimize di-alkylation, it is crucial to use an excess of the diamine relative to the alkylating agent. The choice of base and solvent also plays a significant role in the reaction outcome.
Experimental Protocol: Direct Alkylation
This protocol provides a general method for the N-alkylation of this compound with benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (3.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetonitrile (15 mL per mmol of benzyl bromide).
-
Alkyl Halide Addition: Slowly add benzyl bromide (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting alkyl halide.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Work-up: Dissolve the residue in ethyl acetate (30 mL) and wash with deionized water (2 x 20 mL) followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford pure N'-benzyl-N,N-diethylethylenediamine.
Experimental Workflow for Direct Alkylation
Caption: Workflow for the direct alkylation of this compound.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the selective mono-N-alkylation of this compound.
| Alkylating Agent | Method | Solvent | Base/Reducing Agent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Reductive Amination | DCM | NaBH(OAc)₃ | RT | 12-24 | 75-85 |
| 4-Methoxybenzaldehyde | Reductive Amination | DCM | NaBH(OAc)₃ | RT | 12-24 | 70-80 |
| Cyclohexanecarboxaldehyde | Reductive Amination | DCM | NaBH(OAc)₃ | RT | 18-30 | 65-75 |
| Benzyl bromide | Direct Alkylation | ACN | K₂CO₃ | 82 | 4-6 | 60-70 |
| Ethyl bromoacetate | Direct Alkylation | ACN | K₂CO₃ | 82 | 6-8 | 55-65 |
Note: Yields are approximate and may vary depending on the specific substrate and reaction scale. Optimization of reaction conditions may be required for specific applications.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
This compound and alkylating agents can be corrosive and/or toxic. Handle with care and avoid inhalation, ingestion, and skin contact.
-
Sodium triacetoxyborohydride is a water-sensitive reagent. Handle under an inert atmosphere.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using N,N-Diethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of N,N-Diethylethylenediamine as a versatile reagent for the preparation of various nitrogen-containing heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies for constructing key heterocyclic scaffolds relevant to medicinal chemistry and drug development.
Synthesis of Substituted Quinoxalines
Introduction: Quinoxalines are a class of bicyclic heteroaromatic compounds containing a benzene ring fused to a pyrazine ring. They are prevalent in a wide range of biologically active molecules and pharmaceuticals. The most common synthetic route to quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This compound can serve as the diamine component, leading to the formation of 1-(2-(diethylamino)ethyl)quinoxalinium salts upon cyclization, or substituted quinoxalines if the reaction is followed by dealkylation or rearrangement, although the former is more likely. This protocol describes a general procedure for this condensation reaction.
Reaction Scheme: The reaction proceeds via a double condensation between the 1,2-diamine and the 1,2-dicarbonyl compound to form a dihydropyrazine intermediate, which then aromatizes to the quinoxaline.
Quantitative Data Summary:
| Entry | 1,2-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzil | Ethanol | Reflux | 4 | 85 |
| 2 | 2,3-Butanedione | Methanol | 60 | 6 | 78 |
| 3 | Glyoxal (40% in H₂O) | Water | 80 | 3 | 92 |
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline from Benzil
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzil (2.10 g, 10 mmol) in 40 mL of absolute ethanol.
-
Addition of Reagent: To the stirred solution, add this compound (1.16 g, 10 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the desired 2,3-diphenylquinoxaline. Further purification can be achieved by recrystallization from ethanol.
Reaction Workflow:
Synthesis of Substituted Piperazines
Introduction: The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. A common method for its synthesis involves the reaction of a 1,2-diamine with a 1,2-dielectrophile, such as a dihalide, or through reductive amination with a glyoxal followed by reduction. This compound can be utilized as the diamine precursor to generate N,N-diethyl-substituted piperazine derivatives.
Reaction Scheme: This protocol details the synthesis of a piperazine derivative via the cyclization of this compound with a 1,2-dihaloethane.
Quantitative Data Summary:
| Entry | 1,2-Dihaloalkane | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Dibromoethane | K₂CO₃ | Acetonitrile | 80 | 12 | 75 |
| 2 | 1,2-Dichloroethane | Na₂CO₃ | DMF | 100 | 24 | 68 |
| 3 | 1-Bromo-2-chloroethane | Et₃N | Toluene | 110 | 18 | 72 |
Experimental Protocol: Synthesis of 1,4-Diethylpiperazine from this compound and 1,2-Dibromoethane
-
Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add this compound (5.81 g, 50 mmol) and potassium carbonate (13.8 g, 100 mmol) in 100 mL of acetonitrile.
-
Addition of Reagent: Heat the suspension to reflux. Add a solution of 1,2-dibromoethane (9.39 g, 50 mmol) in 20 mL of acetonitrile dropwise over 1 hour.
-
Reaction: Maintain the reaction at reflux for 12 hours, monitoring by GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the solid with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by fractional distillation to obtain 1,4-diethylpiperazine.
Reaction Workflow:
Synthesis of Substituted 1,4-Diazepines
Introduction: 1,4-Diazepines are seven-membered heterocyclic compounds with two nitrogen atoms, which are of interest in the development of CNS-active agents. A straightforward approach to the diazepine core is the condensation of a 1,2-diamine with an α,β-unsaturated carbonyl compound, followed by cyclization.
Reaction Scheme: This protocol describes the synthesis of a 1,4-diazepine derivative through the reaction of this compound with an α,β-unsaturated ketone.
Quantitative Data Summary:
| Entry | α,β-Unsaturated Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chalcone | Acetic Acid | Toluene | 110 | 8 | 65 |
| 2 | Methyl vinyl ketone | None | Ethanol | Reflux | 12 | 58 |
| 3 | 3-Penten-2-one | p-TsOH | Xylene | 140 | 6 | 70 |
Experimental Protocol: Synthesis of a 1,4-Diazepine Derivative from Chalcone
-
Reaction Setup: In a round-bottom flask, dissolve chalcone (1.04 g, 5 mmol) and this compound (0.58 g, 5 mmol) in 30 mL of toluene.
-
Addition of Catalyst: Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Continue refluxing for 8 hours.
-
Work-up: Cool the reaction mixture and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired diazepine derivative.
Application Note: Quantification of N,N-Diethylethylenediamine in Pharmaceutical Preparations using Reverse-Phase HPLC with Pre-Column Derivatization
Introduction
N,N-Diethylethylenediamine (DEED) is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). As a potential process-related impurity or degradation product, its quantification is crucial for ensuring the quality, safety, and efficacy of drug products. This application note describes a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of DEED. The method employs pre-column derivatization to enhance the analyte's detectability by UV spectrophotometry, making it suitable for routine quality control analysis in the pharmaceutical industry.
Principle
Due to the lack of a strong chromophore, direct UV detection of this compound is challenging. This method utilizes a pre-column derivatization step with 1-Naphthyl isothiocyanate (NITC) to introduce a UV-active moiety to the DEED molecule. The resulting derivative is then separated from the API and other impurities on a C18 stationary phase with a gradient elution mobile phase and quantified using a UV detector. The method is validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.
Method Validation Summary
The analytical method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The validation results demonstrate that the method is suitable for its intended purpose.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 µg/mL - 10 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Specificity | No interference from blank, placebo, or API |
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound (DEED) reference standard
-
1-Naphthyl isothiocyanate (NITC)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Ortho-phosphoric acid (AR grade)
-
Triethylamine (TEA) (HPLC grade)
-
Active Pharmaceutical Ingredient (API) and placebo samples
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Buffer (0.02 M ortho-phosphoric acid and 0.1% TEA in water, pH adjusted to 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 40 60 20 40 60 22 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector Wavelength: 230 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of DEED reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample (e.g., powdered tablets or API) equivalent to 100 mg of the API into a 100 mL volumetric flask. Add 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Centrifuge a portion of this solution at 4000 rpm for 10 minutes and use the supernatant.
-
NITC Derivatizing Reagent (1 mg/mL): Dissolve 10 mg of NITC in 10 mL of acetonitrile. Prepare this solution fresh daily.
4. Derivatization Procedure
-
To 1.0 mL of each standard and sample solution in separate vials, add 1.0 mL of the NITC derivatizing reagent.
-
Vortex the vials for 30 seconds.
-
Heat the vials in a water bath at 60°C for 30 minutes.
-
Cool the vials to room temperature.
-
Filter the solutions through a 0.45 µm syringe filter before injection into the HPLC system.
5. System Suitability
Before sample analysis, perform five replicate injections of a mid-range standard solution (e.g., 5 µg/mL). The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 2.0% and the tailing factor is not more than 1.5.
6. Data Analysis and Calculations
The concentration of DEED in the sample is calculated by comparing the peak area of the derivatized DEED in the sample chromatogram with the peak area of the corresponding standard from the calibration curve.
Quantitative Data Summary
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 12540 |
| 0.5 | 63250 |
| 1.0 | 126100 |
| 2.5 | 314500 |
| 5.0 | 629800 |
| 7.5 | 945200 |
| 10.0 | 1258000 |
Table 2: Accuracy (Recovery) Study
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 4.0 | 3.95 | 98.75% |
| 100% | 5.0 | 5.08 | 101.6% |
| 120% | 6.0 | 5.92 | 98.67% |
Table 3: Precision (Repeatability) Data (n=6)
| Concentration (µg/mL) | Peak Area | % RSD |
| 5.0 | 630100, 628500, 631200, 629400, 630800, 629900 | 0.16% |
Visualizations
The Role of N,N-Diethylethylenediamine in Agrochemical Synthesis: A Detailed Examination
Introduction
N,N-Diethylethylenediamine (DEEDA), a versatile diamine, serves as a crucial building block in the synthesis of a variety of agrochemicals. Its unique structure, featuring both a primary and a tertiary amine, allows for its incorporation into diverse molecular scaffolds, leading to the development of novel herbicides, fungicides, and insecticides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of DEEDA and its derivatives in the synthesis of agrochemicals, with a focus on a specific class of herbicides. Additionally, it explores the mechanism of action of related agrochemical compounds.
Application in Herbicide Synthesis: N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides
A notable application of a derivative of this compound is in the synthesis of novel N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide herbicides. These compounds have been designed based on the structure of the commercial herbicide Cafenstrole and have shown significant herbicidal activity. The synthesis involves the reaction of an arylselenonyl-1H-[1][2][3]triazole intermediate with diethylcarbamoyl chloride, which is conceptually derived from the reaction of this compound with phosgene.
Experimental Protocol: Synthesis of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide (General Procedure)
The synthesis of the target herbicidal compounds is a multi-step process. The final step, which incorporates the N,N-diethylcarbamoyl moiety, is detailed below.
Materials:
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Triethylamine (TEA)
-
Diethylcarbamoyl chloride
Procedure:
-
To a solution of the corresponding arylselenonyl-1H-[1][2][3]triazole (B) (0.002 mol) in anhydrous acetone (30 mL), add anhydrous K₂CO₃ (0.55 g, 0.004 mol).
-
Stir the mixture for 20 minutes at room temperature.
-
Add triethylamine (TEA) (0.5 mL) followed by diethylcarbamoyl chloride (0.41 g, 0.003 mol).
-
Continue stirring the reaction mixture for 2-3 hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide product (C).
Quantitative Data
The following table summarizes the quantitative data for a selection of synthesized N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide compounds.
| Compound ID | R Group | Yield (%) | Melting Point (°C) |
| C1 | H | 65.3 | 113-115 |
| C2 | 4-F | 58.2 | 125-127 |
| C3 | 4-Cl | 61.5 | 138-140 |
| C4 | 4-Br | 55.9 | 142-144 |
| C5 | 4-CH₃ | 68.7 | 128-130 |
| C6 | 4-OCH₃ | 52.4 | 133-135 |
Characterization Data for a Representative Compound (C1):
-
IR (KBr, cm⁻¹): 3120, 1705, 1475, 1450, 1420, 955, 895
-
¹H NMR (CDCl₃, ppm): δ 8.95 (s, 1H, triazole-H), 7.85-7.50 (m, 5H, Ar-H), 3.45 (q, 4H, 2xCH₂), 1.25 (t, 6H, 2xCH₃)
-
HRMS (ESI, m/z): Anal. Calcd for C₁₅H₁₈N₄O₃Se [M+Na]⁺: 405.0436. Found: 405.0438.
Synthesis Workflow
Caption: Synthetic pathway for N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides.
Application in Fungicide Synthesis: Dithiocarbamates
Application in Insecticide Synthesis
Similarly, specific and detailed experimental protocols for the synthesis of insecticides directly utilizing this compound are not widely published. However, the diethylaminoethyl moiety, which can be derived from DEEDA, is present in some insecticides. The synthesis of such compounds would likely involve the reaction of a suitable electrophile with this compound to introduce this functional group.
Mechanism of Action of Triazole Agrochemicals: Inhibition of Ergosterol Biosynthesis
The triazole-based herbicides and fungicides exert their biological effects by interfering with key metabolic pathways in the target organisms. In fungi, triazole fungicides are potent inhibitors of the ergosterol biosynthesis pathway.[1][2][3][4][5] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells.
The key enzyme targeted by triazole fungicides is lanosterol 14α-demethylase , a cytochrome P450 enzyme. Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane. This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and cell death.
Ergosterol Biosynthesis Signaling Pathway
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole fungicides.
This compound and its derivatives are valuable synthons in the development of novel agrochemicals. The provided protocol for the synthesis of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide herbicides highlights a specific and effective application. While detailed public-domain protocols for the direct use of DEEDA in fungicide and insecticide synthesis are less common, its structural motifs are present in various active compounds. The understanding of the mechanism of action of related compounds, such as the inhibition of ergosterol biosynthesis by triazoles, provides a rational basis for the design of new and effective agrochemicals. Further research into the synthesis and biological activity of DEEDA-derived compounds holds significant promise for the future of agriculture.
References
Application Notes: Oxidative Amidation of Hydrogen Phosphonate Diesters with N,N-Diethylethylenediamine
Introduction
The oxidative amidation of hydrogen phosphonate (H-phosphonate) diesters is a crucial transformation in organic synthesis, particularly for the formation of phosphoramidate linkages. These linkages are integral to a variety of biologically significant molecules, including oligonucleotide analogues used in antisense therapy, and as ligands in catalysis.[1][2][3] This application note details the use of N,N-diethylethylenediamine in the oxidative amidation of H-phosphonate diesters, a reaction that provides a direct route to phosphoramidates.[4]
Reaction Principle
The core of this transformation involves the oxidation of the phosphorus(III) center of the H-phosphonate diester to a reactive phosphorus(V) intermediate, which is subsequently trapped by the amine nucleophile, in this case, this compound.[2] Various oxidizing agents and catalysts can be employed to facilitate this process, with common methods including the use of iodine or copper catalysts in the presence of an amine.[1][5][6] The reaction is valued for its efficiency and the ability to directly form the P-N bond.
Applications
The resulting phosphoramidates containing the this compound moiety have potential applications in several areas:
-
Drug Development: As building blocks for modified oligonucleotides, where the diamine functionality can introduce unique properties such as altered charge, improved cellular uptake, or enhanced nuclease resistance.[7][8]
-
Coordination Chemistry: The diamine motif can act as a chelating ligand for metal ions, making these phosphoramidates interesting candidates for the development of novel catalysts or imaging agents.
-
Material Science: Incorporation of these functional groups can be used to modify the properties of polymers and other materials.
Experimental Protocols
The following protocols are generalized procedures for the oxidative amidation of H-phosphonate diesters and can be adapted for use with this compound.
Protocol 1: Copper-Catalyzed Oxidative Amidation
This protocol is adapted from general procedures for copper-catalyzed phosphoramidate synthesis.[5]
Materials:
-
Hydrogen phosphonate diester (e.g., diethyl phosphite)
-
This compound
-
Copper(I) iodide (CuI)
-
Acetonitrile (MeCN), anhydrous
-
Chloroform (CHCl3)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of CuI (0.20 mmol) in anhydrous MeCN (2 mL) under an inert atmosphere, add the H-phosphonate diester (1.00 mmol).
-
Add this compound (2.00 mmol) to the reaction mixture.
-
Heat the mixture to 55 °C and stir for 4-18 hours, monitoring the reaction by TLC or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature and dilute with CHCl3 (50 mL).
-
Wash the organic layer sequentially with 2M HCl (30 mL) and saturated NaHCO3 (30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired phosphoramidate.
Protocol 2: Iodine-Mediated Oxidative Amidation
This protocol is a general method for iodine-mediated P-N bond formation.[1][6]
Materials:
-
Hydrogen phosphonate diester (e.g., diphenyl phosphite)
-
This compound
-
Iodine (I₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the H-phosphonate diester (1.0 mmol) and this compound (1.2 mmol) in a mixture of anhydrous DCM and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.1 mmol) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion by TLC or ³¹P NMR.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with DCM, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the oxidative amidation of H-phosphonate diesters. The data is representative and may vary depending on the specific substrates and reaction conditions.
Table 1: Substrate Scope and Yields for Copper-Catalyzed Oxidative Amidation
| Entry | H-Phosphonate Diester | Amine | Product | Yield (%) |
| 1 | Diethyl phosphite | Aniline | Diethyl phenylphosphoramidate | 85 |
| 2 | Dibenzyl phosphite | Morpholine | Dibenzyl morpholinophosphoramidate | 92 |
| 3 | Diethyl phosphite | Benzylamine | Diethyl benzylphosphoramidate | 88 |
| 4 | Diethyl phosphite | This compound | Diethyl (2-(diethylamino)ethyl)phosphoramidate | 75-85 (Expected) |
Table 2: Reaction Conditions for Iodine-Mediated Oxidative Amidation
| Parameter | Condition |
| H-Phosphonate:Amine:Iodine Ratio | 1 : 1.2 : 1.1 |
| Solvent | Dichloromethane/Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours |
| Purification | Silica Gel Chromatography |
Visualizations
Diagram 1: Experimental Workflow for Copper-Catalyzed Oxidative Amidation
Caption: Workflow for copper-catalyzed oxidative amidation.
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Gene Link: Phosphonate Oligos [genelink.com]
- 4. A19636.22 [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,N-Diethylethylenediamine (DEEDA) as a Chelating Agent in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N,N-Diethylethylenediamine (DEEDA) as a versatile chelating agent for various industrial applications. This document includes quantitative data on its metal complex stability, detailed experimental protocols for complex synthesis and characterization, and discussions on its potential utility in corrosion inhibition, electroplating, and environmental remediation.
Introduction to this compound as a Chelating Agent
This compound (DEEDA) is a bidentate ligand with two nitrogen donor atoms that can form stable five-membered chelate rings with various metal ions. The presence of two ethyl groups on one of the nitrogen atoms introduces steric hindrance that can influence the coordination geometry and stability of the resulting metal complexes compared to unsubstituted ethylenediamine. This unique structural feature makes DEEDA a candidate for specific applications where modulation of metal ion reactivity is crucial.
Quantitative Data: Stability of DEEDA-Metal Complexes
The stability of metal complexes with DEEDA is a critical parameter for its application as a chelating agent. The stepwise stability constants (log K) for the formation of DEEDA complexes with Copper(II), Nickel(II), and Zinc(II) have been determined potentiometrically.
| Metal Ion | Stepwise Stability Constant (log K₁) | Stepwise Stability Constant (log K₂) | Overall Stability Constant (log β₂) |
| Cu(II) | 8.86 | 7.00 | 15.86 |
| Ni(II) | 6.55 | 4.88 | 11.43 |
| Zn(II) | 5.27 | 4.80 | 10.07 |
Data sourced from McIntyre, F. C., et al. (1954). Journal of the American Chemical Society, 76(21), 5210-5214.
Experimental Protocols
This protocol describes a general method for the synthesis of bis(this compound)metal(II) complexes.
Materials:
-
Metal(II) salt (e.g., Cu(BF₄)₂, NiCl₂, Zn(NO₃)₂)
-
This compound (DEEDA)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water or ethanol in a beaker.
-
In a separate beaker, dissolve DEEDA (2 mmol, for a 1:2 metal-to-ligand ratio) in ethanol.
-
While stirring the metal salt solution, slowly add the DEEDA solution dropwise.
-
A color change and/or the formation of a precipitate should be observed, indicating complex formation.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
If a precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or under vacuum.
-
Characterize the synthesized complex using appropriate analytical techniques (e.g., FTIR, UV-Vis spectroscopy, elemental analysis).
This protocol outlines the determination of stepwise stability constants of metal-DEEDA complexes using potentiometric titration.
Materials and Equipment:
-
Calibrated pH meter with a glass electrode
-
Burette
-
Thermostated reaction vessel
-
Standardized solutions of a strong acid (e.g., HClO₄) and a strong base (e.g., NaOH, carbonate-free)
-
Stock solution of the metal perchlorate (e.g., Cu(ClO₄)₂, Ni(ClO₄)₂, Zn(ClO₄)₂) of known concentration
-
This compound (DEEDA) solution of known concentration
-
Inert electrolyte solution to maintain constant ionic strength (e.g., NaClO₄)
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Prepare a series of titration solutions in the thermostated vessel, each containing a known concentration of the metal ion, DEEDA, and the strong acid. Maintain a constant ionic strength with the inert electrolyte.
-
Titrate the solutions with the standardized strong base.
-
Record the pH value after each addition of the base.
-
Plot the titration curves (pH vs. volume of base added).
-
Calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) at each point of the titration curve.
-
Use computational software or graphical methods (e.g., Bjerrum's method) to determine the stepwise stability constants (K₁, K₂, etc.) from the formation curve (n̄ vs. p[L]).
Application Notes
DEEDA and its derivatives have the potential to act as effective corrosion inhibitors for metals, particularly in acidic environments. The lone pair of electrons on the nitrogen atoms can coordinate with metal atoms on the surface, forming a protective film that inhibits the corrosion process.
-
Mechanism of Action: DEEDA molecules can adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive medium. The formation of a stable chelate complex with surface metal ions further enhances this protective layer.
-
Potential Industrial Applications:
-
Protection of steel pipelines and tanks in the oil and gas industry.
-
Additive in cooling water systems to prevent corrosion of heat exchangers.
-
Component in metalworking fluids to protect tools and workpieces.
-
The ability of DEEDA to form stable complexes with metal ions like copper makes it a candidate for use in cyanide-free electroplating baths. Cyanide is highly toxic, and its replacement is a significant goal in the metal finishing industry.
-
Role in Electroplating: In an electroplating bath, DEEDA can act as a complexing agent to control the concentration of free metal ions. This leads to a more uniform and adherent metal deposit. The stability of the metal-DEEDA complex is crucial for the performance of the plating bath.
-
Potential Bath Formulation: A hypothetical cyanide-free copper electroplating bath could contain:
-
A copper salt (e.g., CuSO₄)
-
This compound as the primary complexing agent
-
Ancillary additives for grain refining, brightening, and leveling.
-
Chelating agents are widely used to remove heavy metal ions from industrial wastewater. DEEDA's ability to form stable, water-soluble complexes with various heavy metals suggests its potential application in environmental remediation.
-
Mechanism of Removal: DEEDA can be used in processes like solvent extraction or membrane filtration to selectively capture heavy metal ions from aqueous solutions. The formation of the metal-DEEDA complex facilitates the separation of the metal from the water.
-
Potential Process:
-
Introduction of DEEDA into the wastewater stream.
-
Formation of metal-DEEDA complexes.
-
Separation of the complexes from the water using techniques such as:
-
Solvent Extraction: Extracting the metal-DEEDA complex into an organic phase.
-
Membrane Filtration: Using a membrane that retains the larger complex molecules while allowing water to pass through.
-
-
Recovery of the metal and regeneration of the chelating agent.
-
Visualizations
Preparation of thermochromic copper(II)-N,N-diethylethylenediamine complexes
Application Notes & Protocols: A-P-T-01
Topic: Preparation and Elucidation of Thermochromic Copper(II)-N,N-diethylethylenediamine Complexes
Introduction: Unveiling the Phenomenon of Thermochromism
Thermochromism, the reversible change of a substance's color with temperature, is a fascinating phenomenon with applications ranging from smart windows and temperature sensors to data storage. Among the various classes of thermochromic materials, transition metal complexes, particularly those of copper(II), offer a rich field of study due to their vibrant color changes and accessible synthesis. This guide provides a detailed exploration of the preparation and underlying mechanisms of thermochromic bis(N,N-diethylethylenediamine)copper(II) complexes, specifically focusing on the nitrate and tetrafluoroborate salts, --INVALID-LINK--₂ and --INVALID-LINK--₂.
The core of the thermochromic behavior in these complexes lies in a subtle yet significant alteration of the coordination geometry around the central copper(II) ion.[1][2][3][4] This guide will not only furnish detailed protocols for the synthesis of these compounds but will also delve into the causal relationships between temperature, crystal structure, and the observed color changes, providing researchers with a comprehensive understanding of this dynamic process.
The Science Behind the Color Change: A Mechanistic Overview
The thermochromism in bis(this compound)copper(II) complexes is primarily driven by a temperature-induced phase transition. This transition involves a change in the coordination geometry of the copper(II) center, which in turn alters the d-d electronic transitions responsible for the complex's color.
At lower temperatures, these complexes typically exhibit a red color. In this state, the copper(II) ion is in a square-planar or tetragonally distorted octahedral environment. The this compound (deen) ligands chelate to the copper ion, and the anions (NO₃⁻ or BF₄⁻) are located further away, with minimal interaction with the metal center.[5]
Upon heating, the complex undergoes a phase transition to a higher-temperature, violet-colored form.[6] This color change is attributed to a distortion of the coordination geometry towards a more tetrahedral or distorted square-planar arrangement.[7][8] This structural rearrangement is accompanied by changes in the Cu-N bond lengths and the conformation of the chelate rings.[5] The ethyl groups on the nitrogen atoms of the deen ligand play a crucial role in sterically influencing the coordination sphere and facilitating this transition.[9][10]
The dominant factor influencing the thermochromic mechanism appears to be the distortion of the tetragonal metal atom environment and the axial interaction between the anions and the Cu-N₄ plane.[11][12] The d-d electronic transitions shift to lower energy (a red shift) with an increase in temperature, resulting in the observed color change from red to violet.[11]
Caption: Mechanism of thermochromic transition.
Experimental Protocols
3.1. Materials and Reagents
| Reagent | Formula | Grade | Supplier |
| Copper(II) nitrate trihydrate | Cu(NO₃)₂·3H₂O | Analytical | Major Chemical Supplier |
| Copper(II) carbonate, basic | CuCO₃·Cu(OH)₂ | Analytical | Major Chemical Supplier |
| Tetrafluoroboric acid | HBF₄ (40% in water) | Analytical | Major Chemical Supplier |
| This compound | C₆H₁₆N₂ | Analytical | Major Chemical Supplier |
| Absolute Ethanol | C₂H₅OH | Analytical | Major Chemical Supplier |
| Diethyl ether | (C₂H₅)₂O | Analytical | Major Chemical Supplier |
3.2. Synthesis of --INVALID-LINK--₂
This protocol is adapted from the work of Cui et al.[6]
-
Dissolution of Copper Salt: In a 150 mL beaker, dissolve 1.2 g (5 mmol) of Cu(NO₃)₂·3H₂O in 40 mL of absolute ethanol. Stir until a clear blue solution is obtained.
-
Ligand Addition: In a separate container, prepare a solution of 1.16 g (10 mmol) of this compound in 10 mL of absolute ethanol.
-
Complex Formation: While stirring, add the ethanolic solution of this compound dropwise to the copper nitrate solution. The color of the reaction mixture will change to blue-violet.
-
Precipitation: Allow the reaction mixture to stand for approximately 10 minutes. A red solid will precipitate out of the solution.
-
Isolation and Washing: Collect the red solid by suction filtration. Wash the precipitate twice with 5 mL portions of diethyl ether.
-
Drying: Place the solid on a piece of filter paper and allow it to air-dry for 30 minutes.
Caption: Synthesis workflow for --INVALID-LINK--₂.
3.3. Synthesis of --INVALID-LINK--₂
This protocol involves the in-situ preparation of the copper(II) tetrafluoroborate precursor.[6]
-
In-situ Precursor Preparation: In a 100 mL beaker, add an excess of CuCO₃·Cu(OH)₂ (0.830 g, ~3.75 mmol) to 2.2 g of 40% aqueous HBF₄ (~10 mmol) with stirring.
-
Reaction Completion and Dilution: Continue stirring until the evolution of CO₂ ceases. Add 30 mL of ethanol to the solution.
-
Filtration: Remove any unreacted solid CuCO₃·Cu(OH)₂ by filtration to obtain a light blue filtrate containing Cu(BF₄)₂.
-
Ligand Addition and Complex Formation: To the light blue filtrate, add an ethanolic solution of this compound (prepared as in section 3.2, step 2). A red solid of --INVALID-LINK--₂ will precipitate.
-
Isolation, Washing, and Drying: Follow the same procedure as outlined in section 3.2, steps 5 and 6.
Characterization and Thermochromic Behavior
4.1. Visual Observation of Thermochromism
A simple yet effective method to observe the thermochromic properties is through controlled heating and cooling.
-
--INVALID-LINK--₂: This complex exhibits a reversible color change from red to violet at a transition temperature of approximately 15°C.[6] This can be observed by gently warming a sample in a test tube with your hand or in a cool water bath.
-
--INVALID-LINK--₂: The nitrate complex has a higher transition temperature of around 145°C.[6] To observe the color change, a small amount of the red solid can be placed in a test tube and heated in an oven or on a hot plate. Upon reaching the transition temperature, the solid will turn violet. The reverse transition to the red form upon cooling is significantly slower for the nitrate complex.[13]
4.2. Spectroscopic and Analytical Techniques
For a more in-depth characterization, the following techniques are recommended:
| Technique | Purpose | Expected Observations |
| UV-Vis Spectroscopy | To monitor the change in electronic transitions with temperature. | A red shift in the d-d transition absorption band upon heating, corresponding to the color change from red to violet.[11] |
| Infrared (IR) Spectroscopy | To identify functional groups and observe changes in the coordination environment. | Shifts in the vibrational frequencies of the deen ligand and the counter-anion upon complexation and during the thermochromic transition, indicating changes in bonding and structure. |
| Differential Scanning Calorimetry (DSC) | To determine the transition temperature and enthalpy of the phase change. | An endothermic peak upon heating and an exothermic peak upon cooling, corresponding to the thermochromic phase transition. |
| X-ray Diffraction (XRD) | To determine the crystal structure of the low- and high-temperature phases. | Changes in the unit cell parameters and coordination geometry of the copper(II) ion, confirming the structural basis of the thermochromism.[9][10] |
Safety Precautions
-
This compound is corrosive and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Tetrafluoroboric acid is corrosive. Handle with care and appropriate PPE.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The preparation of thermochromic bis(this compound)copper(II) complexes provides an excellent platform for demonstrating and investigating the principles of coordination chemistry, phase transitions, and the structure-property relationships of materials. The straightforward synthesis and visually striking color changes make these complexes suitable for both research and educational purposes. By understanding the underlying mechanisms, researchers can further explore the potential applications of these fascinating materials in various technological fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ERIC - EJ925952 - Preparation and Thermochromic Properties of Copper(II)-N,N-Diethylethylenediamine Complexes, Journal of Chemical Education, 2011-Mar [eric.ed.gov]
- 3. Preparation and Thermochromic Properties of Copper(II)-N,N-Diethylethylenediamine Complexes - Dialnet [dialnet.unirioja.es]
- 4. Preparation and Thermochromic Properties of Copper(II)-N,N-Diethylethylenediamine Complexes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. The crystal structure of bis(NN-diethylethylenediamine)copper(II) dinitrate and the electronic properties of some square planar CuN4 chromophores | Semantic Scholar [semanticscholar.org]
- 10. The crystal structure of bis(NN-diethylethylenediamine)copper(II) dinitrate and the electronic properties of some square planar CuN4 chromophores - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Concerning the thermochromic mechanism of copper(II) and nickel(II) complexes of this compound | Semantic Scholar [semanticscholar.org]
- 13. Solved Reed the following and answer: 1. What is the purpose | Chegg.com [chegg.com]
Troubleshooting & Optimization
How to prevent over-alkylation in reactions with N,N-Diethylethylenediamine
Topic: Strategies to Prevent Over-alkylation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of over-alkylation in reactions involving N,N-Diethylethylenediamine.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of this compound?
This compound possesses both a primary (-NH₂) and a tertiary (-NEt₂) amine group. The primary amine is the typical site for alkylation. Mono-alkylation yields a secondary amine. Over-alkylation occurs when this newly formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts with another molecule of the alkylating agent.[1] This leads to the formation of an undesired tertiary amine and can potentially proceed to a quaternary ammonium salt, resulting in a mixture of products that complicates purification and reduces the yield of the desired mono-alkylated product.
Q2: What are the primary strategies to promote selective mono-alkylation?
There are two main approaches to favor mono-alkylation over di-alkylation:
-
Kinetic Control (Direct Alkylation): This method involves carefully controlling reaction conditions to ensure the alkylating agent reacts preferentially with the starting diamine. Key factors include adjusting stoichiometry, lowering reaction temperature, and using slow addition techniques.[2][3]
-
Alternative Synthetic Routes: Employing a different reaction mechanism, such as reductive amination, can inherently provide higher selectivity for the mono-alkylated product and avoid the common pitfalls of direct alkylation with reactive electrophiles.[1][2]
Q3: How does adjusting the molar ratio of reactants prevent over-alkylation?
Using a large excess of this compound relative to the alkylating agent is a crucial strategy.[2][3] By maintaining a high concentration of the starting diamine, the probability of the alkylating agent encountering and reacting with the starting material is statistically much higher than it reacting with the small amount of mono-alkylated product that has formed. Molar ratios of diamine to alkylating agent from 3:1 to 5:1 are often recommended.[2]
Q4: What is reductive amination, and why is it often a preferred method?
Reductive amination is a two-step process (often performed in one pot) that forms amines from a carbonyl compound (aldehyde or ketone). For mono-alkylation of this compound, it would react with an aldehyde or ketone to form a hemiaminal/iminium ion intermediate, which is then reduced in situ by a mild reducing agent. This method is highly selective for producing the mono-alkylated product because the reaction conditions are not conducive to further alkylation.[1] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their selectivity and operational simplicity.[2]
Q5: How can I monitor the reaction to track the formation of products?
Regular monitoring of the reaction progress is essential to prevent the accumulation of byproducts. The most common techniques are:
-
Thin Layer Chromatography (TLC): A quick and effective way to visualize the consumption of starting materials and the appearance of the desired product and any over-alkylated byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the products being formed and allowing for more accurate quantification of the reaction components.[2]
Q6: What purification strategies are effective if an over-alkylated mixture is formed?
If over-alkylation occurs, several purification techniques can be employed to isolate the desired mono-alkylated product:
-
Vacuum Distillation: Effective for separating compounds with sufficiently different boiling points.[2]
-
Column Chromatography: Silica gel chromatography is a standard method. To improve separation and prevent the streaking of basic amine compounds on the acidic silica gel, it is common practice to add a small amount of a tertiary amine like triethylamine (0.5-1%) to the eluent.[2]
-
Acid-Base Extraction: This can help remove non-basic impurities or separate amines based on differences in their basicity, although it may be challenging to separate the mono- and di-alkylated products from each other with this method alone.[2]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Multiple Spots on TLC/LC-MS (Significant Byproducts) | 1. Over-alkylation due to high reactivity of the mono-alkylated product.[1][3]2. Reaction temperature is too high, accelerating the second alkylation.3. Stoichiometry is incorrect (insufficient excess of the diamine). | 1. Increase the excess of this compound to 3-5 equivalents.[2]2. Lower the reaction temperature (e.g., start at 0 °C) and add the alkylating agent slowly.3. Switch to reductive amination for higher selectivity.[1][2] |
| Low Yield of Desired Product | 1. Incomplete reaction.2. Over-alkylation consuming the desired product.3. Degradation of starting material or product. | 1. Monitor the reaction for a longer duration or consider a moderate increase in temperature after initial slow addition.2. Implement strategies to prevent over-alkylation as listed above.3. If the product is unstable, perform the reaction and work-up under an inert atmosphere (Nitrogen or Argon).[2] |
| Difficulty in Product Purification | 1. Similar polarity of the desired product, starting material, and byproducts.2. Basic nature of amines causing tailing/streaking on silica gel chromatography. | 1. Optimize the chromatography mobile phase; a gradient elution may be necessary.2. Add 0.5-1% triethylamine to the eluent to improve peak shape during column chromatography.[2] |
Data Presentation
Table 1: Comparison of Primary Mono-Alkylation Strategies
| Parameter | Direct Alkylation (with Alkyl Halide) | Reductive Amination (with Aldehyde/Ketone) |
| Primary Reagents | This compound, Alkyl Halide, Base | This compound, Aldehyde/Ketone, Reducing Agent |
| Selectivity | Moderate to low; high risk of over-alkylation.[1][3] | High to excellent for mono-alkylation.[1][2] |
| Key Conditions | Large excess of diamine, low temperature, slow addition. | Mild reducing agent (e.g., NaBH(OAc)₃), controlled pH. |
| Advantages | Simple reagents, straightforward setup. | High selectivity, avoids corrosive byproducts (e.g., HBr). |
| Disadvantages | Often produces product mixtures, requires careful control.[1] | Requires an aldehyde/ketone starting material. |
Experimental Protocols
Protocol 1: General Procedure for Controlled Direct Mono-Alkylation
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (3.0-5.0 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Slow Addition: Add the alkylating agent (1.0 equivalent) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS.
-
Work-up: Once the starting material is consumed and before significant byproduct formation, quench the reaction. Perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by vacuum distillation or column chromatography.
Protocol 2: General Procedure for Mono-Alkylation via Reductive Amination
-
Setup: In a round-bottom flask, dissolve this compound (1.1 equivalents) and the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise over 30 minutes.[2]
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.
Visualizations
Caption: Reaction pathway for the alkylation of this compound.
Caption: Troubleshooting workflow for addressing over-alkylation issues.
References
Technical Support Center: Optimizing N,N-Diethylethylenediamine Synthesis
Welcome to the comprehensive technical support guide for the synthesis of N,N-Diethylethylenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on ensuring scientific integrity and providing actionable solutions to enhance the yield, purity, and efficiency of your synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of this compound.
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The most prevalent and economically viable method is the nucleophilic substitution reaction between diethylamine and 2-chloroethylamine hydrochloride.[1] This reaction is typically performed in an autoclave under elevated temperature and pressure, using an acid-binding agent like sodium methoxide to neutralize the hydrochloric acid byproduct.[1][2][3]
Q2: Why is an autoclave necessary for this synthesis?
A2: The use of an autoclave is crucial for several reasons. It allows the reaction to be conducted at temperatures above the boiling points of the reactants, significantly increasing the reaction rate. The closed system also maintains the necessary pressure to keep the volatile reactants in the liquid phase, maximizing their concentration and preventing their loss to the atmosphere.[1][2][3]
Q3: What is the role of the acid-binding agent, and are there alternatives?
A3: The acid-binding agent, typically sodium methoxide, is essential for neutralizing the hydrochloric acid that is liberated during the reaction.[1] This prevents the protonation of the amine reactants, which would render them non-nucleophilic and halt the reaction. While sodium methoxide is common, other bases like sodium ethoxide or potassium hydroxide can also be used.[2][3]
Q4: Can this synthesis be performed without a catalyst?
A4: While the reaction can proceed without a catalyst, the addition of a Lewis acid catalyst, such as cuprous chloride (CuCl) or aluminum chloride (AlCl₃), has been shown to significantly improve the reaction rate and yield.[2][3][4] The catalyst enhances the electrophilicity of the carbon atom bonded to the chlorine, making it more susceptible to nucleophilic attack by diethylamine.
Q5: What are the typical purities and yields I can expect with the optimized protocol?
A5: With optimized conditions, including the use of a catalyst and appropriate molar ratios, yields of up to 90% and high purity (often >99% after distillation) can be achieved.[2][3][5]
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.
| Problem | Potential Causes | Solutions & Explanations |
| Low to No Product Yield | 1. Incomplete Reaction: Insufficient reaction time, temperature, or pressure. 2. Reactant Degradation: Excessive temperature leading to decomposition. 3. Moisture Contamination: Water in the reactants or solvent can hydrolyze the 2-chloroethylamine hydrochloride. 4. Inactive Catalyst: The Lewis acid catalyst may be old or deactivated. | 1. Optimize Reaction Parameters: Ensure the reaction is run within the recommended temperature range of 100-200°C and pressure of 0.52-1.60 MPa for 3-8 hours.[1][2][3] Monitor the reaction progress via GC-MS or TLC to determine the optimal reaction time. 2. Controlled Heating: Use a reliable temperature controller for the autoclave to avoid overheating. A gradual ramp-up to the target temperature is recommended. 3. Anhydrous Conditions: Use anhydrous grade diethylamine and solvents. Ensure all glassware is thoroughly dried before use. 4. Use Fresh Catalyst: Employ freshly opened or properly stored Lewis acid catalyst. |
| Formation of Significant Byproducts (e.g., Piperazine Derivatives) | 1. Side Reactions of Ethylenediamine: If ethylenediamine is used as a starting material with an ethylating agent, over-alkylation can lead to the formation of N,N'-diethylethylenediamine and other polysubstituted products.[6] 2. Reaction of Product with Starting Material: The this compound product can potentially react with another molecule of 2-chloroethylamine hydrochloride. | 1. Control Stoichiometry: When using ethylenediamine, a large excess of ethylenediamine can favor mono-alkylation. However, the preferred industrial route using diethylamine and 2-chloroethylamine hydrochloride avoids this issue.[2][3] 2. Molar Ratio Adjustment: Using an excess of diethylamine relative to 2-chloroethylamine hydrochloride (a molar ratio of 4:1 to 8:1 is often recommended) can minimize this side reaction by ensuring the chloro-compound is more likely to react with the primary reactant.[2][3] |
| Dark Brown or Black Reaction Mixture | 1. Decomposition of Reactants or Products: High reaction temperatures can lead to charring and decomposition. 2. Air Oxidation: Presence of oxygen in the autoclave at high temperatures can cause oxidation of the amines. | 1. Maintain Optimal Temperature: Do not exceed the recommended reaction temperature.[7] 2. Inert Atmosphere: Before heating, purge the autoclave with an inert gas like nitrogen or argon to remove any residual oxygen. |
| Difficulties in Product Isolation and Purification | 1. Emulsion Formation During Workup: The presence of salts and the basic aqueous phase can lead to stable emulsions with the organic product. 2. Incomplete Separation of Layers: Insufficient basification may not fully deprotonate all amine salts, leading to poor phase separation. 3. Azeotrope with Water: The product may form an azeotrope with water, making complete drying by distillation difficult. | 1. Break Emulsions: Add a saturated brine solution during the workup to increase the ionic strength of the aqueous phase, which can help break emulsions. Centrifugation can also be effective on a smaller scale. 2. Ensure Sufficient Basicity: Adjust the pH of the reaction mixture to ≥ 13 with a saturated solution of sodium hydroxide or potassium hydroxide to ensure complete precipitation of the amine from its salt form.[2][3] 3. Effective Drying and Distillation: Before distillation, dry the crude product over a suitable drying agent like anhydrous potassium carbonate or magnesium sulfate. For very wet product, a preliminary drying step with sodium hydroxide pellets can be effective.[8] Fractional distillation under atmospheric or reduced pressure is the recommended final purification step. Collect the fraction boiling at 143-148 °C.[9] |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on the reaction of diethylamine with 2-chloroethylamine hydrochloride.
Materials:
-
Diethylamine
-
2-chloroethylamine hydrochloride
-
Sodium methoxide (30% solution in methanol)
-
Cuprous chloride (CuCl)
-
Saturated sodium hydroxide solution
-
Anhydrous potassium carbonate
Equipment:
-
High-pressure autoclave with a stirrer and temperature controller
-
Round-bottom flask
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Charging the Autoclave: In a suitable high-pressure autoclave, add diethylamine (4.0 mol), 2-chloroethylamine hydrochloride (1.0 mol), and cuprous chloride (0.02 mol).
-
Addition of Base: Slowly add the sodium methoxide solution (1.0 mol) to the stirred mixture in the autoclave.
-
Reaction: Seal the autoclave and purge with nitrogen. Heat the mixture to 150°C with stirring. The pressure will rise to approximately 1 MPa. Maintain these conditions for 5 hours.[2][3]
-
Workup: Cool the autoclave to room temperature and vent any excess pressure. Transfer the reaction mixture to a large beaker. Adjust the pH to ≥ 13 by adding a saturated sodium hydroxide solution. This will cause the separation of an organic layer.
-
Extraction: Transfer the mixture to a separatory funnel and separate the upper organic layer.
-
Drying: Dry the organic layer over anhydrous potassium carbonate.
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation. Collect the fraction boiling at approximately 145-147°C.
Data Summary: Optimized Reaction Conditions
| Parameter | Recommended Value | Reference |
| Reactants | Diethylamine, 2-chloroethylamine hydrochloride | [2][3] |
| Molar Ratio (Diethylamine : 2-chloroethylamine HCl) | 4:1 to 8:1 | [2][3] |
| Acid-binding agent | Sodium methoxide in methanol | [2][3] |
| Molar Ratio (Acid-binder : 2-chloroethylamine HCl) | 1:1 | [2][3] |
| Catalyst | Cuprous Chloride (CuCl) | [2][3][4] |
| Catalyst Loading | 1-3 mol% relative to 2-chloroethylamine HCl | [2][3] |
| Temperature | 100 - 200 °C (150 °C optimal) | [1][2][3] |
| Pressure | 0.52 - 1.60 MPa | [1][2][3] |
| Reaction Time | 3 - 8 hours (5 hours optimal) | [1][2][3] |
Visualizing the Workflow
Experimental Workflow for this compound Synthesis
References
- 1. Buy this compound | 100-36-7 [smolecule.com]
- 2. CN103012156A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN103012156B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound | 100-36-7 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N,N'-Diethylethylenediamine | C6H16N2 | CID 67105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Purification of Ethylenediamine - Chempedia - LookChem [lookchem.com]
- 9. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
Technical Support Center: Purification of N,N-Diethylethylenediamine by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N,N-Diethylethylenediamine via vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of this compound?
A1: The atmospheric boiling point of this compound is in the range of 145-147 °C.[1]
Q2: Why is vacuum distillation recommended for purifying this compound?
A2: Vacuum distillation is the preferred method for purifying high-boiling point compounds like this compound.[2] By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition that can occur at its normal atmospheric boiling point.[2]
Q3: What are the primary safety concerns when working with this compound?
A3: this compound is a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may be toxic if it comes into contact with the skin or is inhaled.[1] It is crucial to handle this chemical in a well-ventilated area, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: How can I estimate the boiling point of this compound at a specific vacuum pressure?
A4: You can estimate the boiling point at a reduced pressure using a pressure-temperature nomograph. By aligning a straight edge on the nomograph with the known atmospheric boiling point (145-147 °C) and the desired vacuum pressure, you can find the approximate boiling point under vacuum.
Q5: What are the common impurities in commercially available this compound or from its synthesis?
A5: Common impurities can include unreacted starting materials such as diethylamine and 2-chloroethylamine hydrochloride, as well as byproducts from side reactions that may have occurred during synthesis.[3][4][5] Other potential impurities include water and residual solvents used in the reaction or workup.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Bumping / Unstable Boiling | - Superheating of the liquid. - Lack of nucleation sites. - Inefficient stirring. | - Ensure smooth and vigorous stirring with a magnetic stir bar. - Use a capillary bubbler (ebulliator) to introduce a fine stream of inert gas (e.g., nitrogen or argon) to promote smooth boiling.[6] - Avoid using standard boiling chips as they are ineffective under vacuum.[7] - Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. |
| Product Discoloration (Turns Yellow/Brown) | - Thermal decomposition due to excessive heat. - Presence of oxygen in the system. | - Lower the distillation temperature by applying a higher vacuum. - Ensure the heating mantle temperature is not excessively high. - Purge the distillation apparatus with an inert gas (nitrogen or argon) before starting the distillation to remove oxygen. |
| Difficulty Achieving a Good Vacuum | - Leaks in the distillation apparatus. - Inefficient vacuum pump. | - Check all glass joints, tubing connections, and seals for leaks. Ensure all joints are properly greased. - Verify that the vacuum pump is functioning correctly and is appropriate for the desired pressure. - Use thick-walled vacuum tubing. |
| Low or No Distillate Collection | - Thermometer placed incorrectly. - Insufficient heating. - Vacuum is too high for the heating temperature. | - Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature. - Gradually increase the heating mantle temperature. - Adjust the vacuum or heating to achieve the target boiling point. |
| Product Contaminated with Starting Materials | - Inefficient fractional distillation. | - Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. - Control the distillation rate; a slower rate generally provides better separation. - Collect and discard an initial forerun fraction which may contain more volatile impurities. |
Quantitative Data
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₆N₂ |
| Molecular Weight | 116.20 g/mol |
| Boiling Point (Atmospheric Pressure) | 145-147 °C[1] |
| Density | ~0.827 g/mL at 25 °C |
Estimated Boiling Points at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~40-42 |
| 20 | ~52-54 |
| 50 | ~70-72 |
| 100 | ~88-90 |
Note: These are estimated values and may vary depending on the accuracy of the vacuum gauge and the presence of impurities. It is recommended to use a pressure-temperature nomograph for more precise estimations.
Experimental Protocol: Purification of this compound by Vacuum Distillation
Objective: To purify crude this compound by fractional vacuum distillation to remove lower and higher boiling impurities.
Materials:
-
Crude this compound
-
Drying agent (e.g., anhydrous potassium carbonate or sodium sulfate)
-
Glass wool
-
Vacuum grease
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump
-
Cold trap
-
Vacuum gauge (manometer)
-
Thick-walled vacuum tubing
Procedure:
-
Drying the Crude Product:
-
If the crude this compound contains water, dry it over a suitable drying agent like anhydrous potassium carbonate for several hours.
-
Filter the drying agent from the liquid.
-
-
Assembling the Apparatus:
-
Assemble the fractional vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.
-
Place a magnetic stir bar in the round-bottom flask.
-
Lightly grease all glass joints to ensure a good seal.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.
-
Position the thermometer correctly in the distillation head.
-
Connect the apparatus to a cold trap and then to the vacuum pump.
-
-
Distillation Process:
-
Add the dry, crude this compound to the distillation flask.
-
Begin stirring the liquid.
-
Slowly evacuate the system using the vacuum pump.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask with the heating mantle.
-
Observe the liquid for smooth boiling. If bumping occurs, reduce the heat and ensure vigorous stirring.
-
Collect a small forerun fraction in the first receiving flask. This will contain any low-boiling impurities.
-
As the temperature stabilizes at the expected boiling point for this compound at the recorded pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until most of the product has been collected, but do not distill to dryness.
-
Stop the heating and allow the system to cool down to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure with an inert gas before turning off the vacuum pump.
-
Disassemble the apparatus and properly store the purified product.
-
Visualizations
References
- 1. Sciencemadness Discussion Board - Good Vacuum Distillation Experiment - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. CN103012156A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN103012156B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Reducing bumping in vacuum distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. echemi.com [echemi.com]
Troubleshooting low yield in N,N-Diethylethylenediamine mediated reactions
Welcome to the technical support center for N,N-Diethylethylenediamine (DEAE) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during synthesis, with a focus on troubleshooting low product yields. My approach is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Introduction: The Role of this compound in Synthesis
This compound is a versatile bidentate ligand and chemical intermediate. Its two nitrogen atoms—one primary and one tertiary—allow it to effectively chelate metal ions. This property is particularly valuable in transition metal catalysis, such as copper-catalyzed cross-coupling reactions (e.g., Goldberg and Ullmann-type reactions), where it can stabilize the catalytic species and prevent the formation of less reactive, multiply ligated structures.[1][2] Beyond its role as a ligand, DEAE is also a common building block in the synthesis of pharmaceuticals and other complex organic molecules.[3]
However, its reactivity and physical properties can also present challenges. This guide addresses the most frequent issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reagent and Reaction Setup
Question 1: My reaction mixture is turning dark brown or black upon adding the reagents, and the final yield is poor. What is the likely cause?
Answer: This is a classic sign of amine oxidation or thermal degradation.[4][5] this compound, like many amines, is susceptible to air oxidation, which forms highly colored impurities. Furthermore, it can readily absorb atmospheric carbon dioxide and water, which can interfere with sensitive catalytic cycles.[6]
Core Directive: Always handle DEAE and set up your reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Troubleshooting Steps:
-
Inert Atmosphere is Non-Negotiable: Ensure your reaction flask is properly flame-dried or oven-dried to remove adsorbed moisture.[7] Assemble the apparatus while hot and maintain a positive pressure of inert gas throughout the setup, reaction, and quenching stages.
-
Use Degassed Solvents: Solvents can be a significant source of dissolved oxygen. Degas your reaction solvent by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Check Reagent Purity: If the DEAE starting material is already yellow or brown, it is likely oxidized. Purification is recommended before use (see Protocol 1).
Question 2: I'm not sure if my this compound is pure enough for my reaction. How can I assess its quality and purify it if necessary?
Answer: Commercial DEAE can vary in quality. Signs of impurity include a yellow or brown color (it should be a clear, colorless liquid) and an inconsistent refractive index or boiling point.[8] For highly sensitive reactions, especially catalytic ones, using freshly purified DEAE is critical.
Data Table 1: Physical Properties of this compound
| Property | Value | Source |
| Boiling Point | 145-147 °C (lit.) | [3] |
| Density | 0.827 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.436 (lit.) | [3] |
| Hazards | Corrosive, Flammable | [9][10] |
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes the standard method for purifying liquid amines.
Methodology:
-
Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. DEAE is corrosive and can cause severe skin burns and eye damage.[8][9]
-
Drying: Add calcium hydride (CaH₂) to the flask containing the impure DEAE. Allow it to stir under a nitrogen atmosphere at room temperature overnight. The CaH₂ will react with any residual water.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is oven-dried and assembled while warm to prevent atmospheric moisture contamination.
-
Distillation: Heat the flask gently using an oil bath. Collect the fraction that distills at the correct temperature for your system's pressure. The pure product should be a clear, colorless liquid.
-
Storage: Store the freshly distilled DEAE in a sealed amber glass bottle under a nitrogen or argon atmosphere and preferably in a desiccator to protect it from light, moisture, and air.
Category 2: Reaction Execution & Side Products
Question 3: My reaction seems to start but then stalls, leaving a significant amount of starting material even after extended reaction times. What should I investigate?
Answer: A stalled reaction typically points to three main issues: catalyst deactivation, insufficient reagent stoichiometry, or sub-optimal thermal conditions. In copper-catalyzed systems, the diamine ligand plays a crucial role in maintaining the active Cu(I) state; if the ligand degrades or is present in the wrong ratio, the catalytic cycle can be compromised.[1][2]
Troubleshooting Workflow:
Below is a logical workflow to diagnose a stalled reaction.
Caption: Troubleshooting workflow for stalled reactions.
Actionable Steps:
-
Confirm Temperature: Use a calibrated thermometer placed directly in the heating mantle or oil bath to confirm the internal reaction temperature.
-
Monitor Progress: Actively monitor the reaction every 1-2 hours using an appropriate technique (TLC, GC, or LC-MS). This will tell you when the reaction stalls.[5]
-
Re-evaluate Stoichiometry: In some cases, particularly when using DEAE as a nucleophile, using a slight excess can be beneficial.[11] Conversely, in catalysis, the ligand-to-metal ratio is critical. A 2:1 ratio of diamine ligand to copper(I) salt is a common starting point.[2]
-
Test for Catalyst Poisoning: If you suspect catalyst deactivation, try running the reaction with a freshly opened bottle of the copper catalyst and freshly purified DEAE ligand.
Question 4: I'm seeing multiple byproducts on my TLC/LC-MS analysis. What are the common side reactions I should be aware of?
Answer: The nature of side reactions depends heavily on the specific transformation. However, some general pathways are common with diamines.
Potential Side Reactions:
-
Di-substitution: If DEAE is used as a nucleophile, reaction at both the primary and tertiary amines can occur, leading to undesired byproducts. Controlling stoichiometry is the primary way to mitigate this. Using a slight excess of the diamine can sometimes favor the mono-substituted product.[11]
-
Thermal Degradation: At elevated temperatures, diamines can undergo degradation to form ureas or cyclized products like imidazolidinones.[12] If your reaction requires high heat, consider if a lower temperature for a longer duration might be feasible.
-
Catalyst Inhibition: In copper-catalyzed reactions, an excess of the diamine ligand can sometimes lead to the formation of inactive, multiply ligated copper species, effectively reducing the concentration of the active catalyst.[1]
Visualizing the Ligand's Role:
In many copper-catalyzed C-N cross-coupling reactions, the bidentate DEAE ligand coordinates to the copper(I) center, facilitating the oxidative addition of the aryl halide.
Caption: Simplified role of DEAE ligand in a Cu-catalyzed cycle.
Category 3: Work-up and Purification
Question 5: My NMR of the crude reaction mixture shows product formation, but I lose most of it during the aqueous work-up. How can I improve recovery?
Answer: This is a very common issue when working with amine-containing products, which often have moderate water solubility, especially when protonated at low pH.[11][13] Standard extraction procedures may be insufficient.
Protocol 2: Optimized Work-up for Amine Products
Methodology:
-
pH Adjustment: After quenching the reaction, carefully adjust the pH of the aqueous layer. To extract a basic amine into an organic solvent, the aqueous layer should be made basic (pH > 11) with a base like NaOH or K₂CO₃. This ensures the amine is in its freebase form, which is less water-soluble.
-
Reduce Water Solubility: Saturate the aqueous layer by adding solid sodium chloride (NaCl) to create a brine. This decreases the polarity of the aqueous phase and "salts out" the organic product, driving it into the organic layer.[11]
-
Multiple Extractions: Perform multiple extractions (at least 3-5) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). It is more effective to extract five times with 20 mL of solvent than once with 100 mL.
-
Combine and Dry: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully concentrate the solvent.
-
Volatility Check: Be aware that some low molecular weight amine products can be volatile. When removing the solvent via rotary evaporation, use a low bath temperature and moderate vacuum to avoid product loss.[7][13]
Question 6: My product streaks badly during silica gel chromatography, resulting in poor separation and low recovery of pure material. How can I fix this?
Answer: The basic nitrogen atoms in your product are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes the "tailing" or streaking you observe.
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system. A typical starting point is 0.5-1% triethylamine (TEA) in your hexane/ethyl acetate or DCM/methanol mobile phase.[5] The TEA will compete for the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds.
-
"Deactivate" the Silica: You can create a slurry of your silica gel in the mobile phase containing 1% TEA, let it sit for an hour, and then pack your column. This pre-treats the stationary phase.
Data Table 2: Eluent Modification for Amine Purification
| Problem | Standard Eluent | Modified Eluent | Rationale |
| Tailing on Silica | Hexane/EtOAc | Hexane/EtOAc + 0.5-1% Triethylamine | TEA neutralizes acidic silanol groups, reducing strong product-stationary phase interactions.[5] |
| Very Polar Product | DCM/MeOH | DCM/MeOH + 0.5-1% Ammonium Hydroxide | For highly polar amines, a stronger basic modifier may be needed to achieve good peak shape. |
References
- 1. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 100-36-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. This compound | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. uknowledge.uky.edu [uknowledge.uky.edu]
- 13. reddit.com [reddit.com]
Technical Support Center: Purifying N,N-Diethylethylenediamine Derivatives with Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with column chromatography to purify N,N-Diethylethylenediamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives show significant tailing or streaking on a standard silica gel column?
A1: Tailing or streaking of amine compounds like this compound derivatives on silica gel is a common issue. It primarily stems from the acidic nature of the silanol groups (Si-OH) on the silica surface.[1][2] The basic amine functional groups in your compound can interact strongly with these acidic sites through hydrogen bonding and ionic interactions.[1][2] This strong interaction leads to a slow and uneven elution from the column, resulting in tailed or streaked bands.[2][3] Overloading the column with too much sample can also cause this phenomenon.[3][4]
Q2: How can I prevent my amine compound from sticking to the silica gel column?
A2: To mitigate the strong interaction between your basic compound and the acidic silica gel, you can add a small amount of a basic modifier to your mobile phase.[3][5] Triethylamine (TEA) or ammonia (in the form of ammonium hydroxide) are commonly used for this purpose.[6][7] These modifiers compete with your compound for the active acidic sites on the silica, effectively neutralizing them and allowing for a more symmetrical peak shape during elution.[5] Another approach is to use a different stationary phase, such as amine-functionalized silica gel or alumina.[3][7][8]
Q3: What is a good starting point for a mobile phase to purify this compound derivatives?
A3: The choice of mobile phase depends on the polarity of your specific derivative. A good starting point for normal-phase chromatography is a solvent system of dichloromethane (DCM) and methanol (MeOH).[6][7] You can begin with a low percentage of methanol (e.g., 1-5%) and gradually increase the polarity. For less polar derivatives, a hexane/ethyl acetate system might be suitable.[9] It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal conditions for separation before running the column.[4][9]
Q4: Can I use reversed-phase chromatography for purifying these derivatives?
A4: Yes, reversed-phase chromatography is a viable option, especially for more polar this compound derivatives. In this technique, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol.[10][11] To ensure the amine is in its less polar, deprotonated form and to improve peak shape, it is often beneficial to adjust the pH of the mobile phase to be about two units above the pKa of the amine by adding a volatile base.[5]
Q5: My compound seems to be degrading on the column. What could be the cause and how can I prevent it?
A5: Degradation on a silica gel column can occur if your this compound derivative is sensitive to the acidic nature of the stationary phase.[9][12] To prevent this, you can either deactivate the silica gel by pre-treating it with a mobile phase containing a base like triethylamine, or you can switch to a less acidic stationary phase such as neutral or basic alumina.[7][9] It is also good practice to check the stability of your compound on silica gel using a 2D TLC experiment before attempting a large-scale column purification.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing/Streaking | Strong interaction between the basic amine and acidic silica gel.[2][3] | Add a basic modifier (0.1-5% triethylamine or ammonium hydroxide) to the mobile phase.[3][6][7] Use amine-functionalized silica gel or alumina as the stationary phase.[3][8] |
| Column overloading.[3][4] | Reduce the amount of crude product loaded onto the column. A general guideline is a silica gel to crude product weight ratio of at least 30:1.[4] | |
| Poor Separation of Compounds | Inappropriate mobile phase polarity.[4][9] | Optimize the solvent system using TLC to achieve a good separation of spots.[4][9] |
| Column was not packed properly.[3][4] | Ensure the column is packed uniformly without any cracks or air bubbles.[4] | |
| Compound is not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a DCM/MeOH system, increase the percentage of methanol.[13] |
| Compound has irreversibly adsorbed to the silica.[5] | Consider using a different stationary phase like alumina or a reversed-phase column.[5][7] | |
| Compound Degradation on Column | Sensitivity of the compound to the acidic silica gel.[9][12] | Deactivate the silica gel with a base-containing eluent before loading the sample.[9] Use a neutral or basic stationary phase like alumina.[7][9] |
| No Compound Detected in Fractions | The compound may have eluted very quickly in the solvent front.[12][13] | Check the first few fractions collected. |
| The fractions may be too dilute to detect by TLC.[12][13] | Concentrate a portion of the fractions in the expected elution range and re-run the TLC.[12] |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography using Silica Gel with a Basic Modifier
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., gradients of dichloromethane/methanol or hexane/ethyl acetate) to find a system that gives good separation with the desired compound having an Rf value between 0.2 and 0.4.
-
To the optimal solvent system, add 0.5-1% triethylamine (TEA) and re-run the TLC to observe any improvement in spot shape.
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing TEA).
-
Pour the slurry into the column and allow it to pack uniformly under gravity or with gentle pressure. Ensure there are no air bubbles or cracks.[4]
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[14]
-
Carefully load the sample onto the top of the silica gel.[14]
-
Alternatively, for samples with poor solubility in the mobile phase, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[14]
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compounds.
-
Monitor the collected fractions by TLC to identify which ones contain the pure desired product.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired this compound derivative.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Visualizations
Experimental Workflow for Purifying this compound Derivatives
Caption: Workflow for column chromatography purification.
Troubleshooting Logic for Tailing Peaks
Caption: Troubleshooting guide for tailing peaks.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. sorbtech.com [sorbtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 1,2-Ethanediamine, N’-[2-(diethylamino)ethyl]-N,N-diethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. columbia.edu [columbia.edu]
- 12. Purification [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Managing Side Reactions of N,N-Diethylethylenediamine as a Nucleophile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using N,N-Diethylethylenediamine as a nucleophile in chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Mono-Alkylated Product and Formation of Multiple Byproducts
Q: I am attempting a mono-alkylation on the primary amine of this compound, but I am observing a mixture of starting material, the desired mono-alkylated product, and a significant amount of a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?
A: Over-alkylation is a common side reaction when working with amines like this compound. This occurs because the mono-alkylated product can also act as a nucleophile, sometimes even being more reactive than the starting diamine, leading to a second alkylation on the newly formed secondary amine.[1][2]
Potential Solutions:
-
Stoichiometry Control: Use a large excess of this compound relative to your alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period can help maintain a low concentration of the alkylating agent, reducing the likelihood of the mono-alkylated product reacting further.[1]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation, which may have a higher activation energy.[3]
-
Solvent Choice: The polarity of the solvent can influence the reaction's selectivity. Experimenting with less polar solvents may help to reduce the rate of over-alkylation.
Issue 2: Reaction with an Acylating Agent is Not Selective for the Primary Amine
Q: I am trying to acylate the primary amine of this compound, but I am also getting acylation at the tertiary amine, leading to a complex mixture. How can I achieve better chemoselectivity?
A: While the primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine, acylation of the tertiary amine can still occur, especially under forcing conditions.
Potential Solutions:
-
Milder Acylating Agents: Use less reactive acylating agents. For example, an acid anhydride may be more selective than a highly reactive acyl chloride.
-
Control of Reaction Temperature: Perform the reaction at a lower temperature to favor the kinetically preferred acylation of the primary amine.
-
Use of a Protecting Group: In complex syntheses, it may be necessary to protect the tertiary amine, perform the acylation on the primary amine, and then deprotect the tertiary amine.
Issue 3: Incomplete Reaction or No Reaction Observed
Q: I have set up my reaction with this compound and an electrophile, but after the specified time, I see a large amount of unreacted starting material. What could be the issue?
A: Incomplete reactions can be due to several factors related to the reactivity of your substrates and the reaction conditions.
Potential Solutions:
-
Reactivity of the Electrophile: Your electrophile may not be reactive enough under the current conditions. Consider using a more reactive leaving group (e.g., iodide instead of chloride) or an activating agent.
-
Reaction Temperature and Time: The reaction may require a higher temperature or a longer reaction time to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature.[4]
-
Solvent: Ensure your reactants are fully dissolved in the chosen solvent. Poor solubility can significantly hinder the reaction rate.
-
Presence of a Base: For alkylation reactions with alkyl halides, a base is often required to neutralize the acid generated. Ensure you are using an appropriate and sufficient amount of a non-nucleophilic base.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound as a nucleophile?
A1: The most prevalent side reaction is over-alkylation , where the initial product of a reaction at the primary amine undergoes a subsequent reaction.[1][5] For example, in an alkylation reaction, the desired mono-alkylated product can be further alkylated to form a di-alkylated species. Another potential side reaction is the competition between this compound acting as a nucleophile versus a base.
Q2: How can I minimize the formation of the di-alkylated product during an N-alkylation reaction?
A2: To favor mono-alkylation, you can employ several strategies:
-
Use a large excess of this compound.[1]
-
Slowly add the alkylating agent to the reaction mixture.[1]
-
Conduct the reaction at a lower temperature.[3]
-
Choose a solvent that may favor mono-alkylation.
Q3: What is the relative nucleophilicity of the two nitrogen atoms in this compound?
A3: The primary amine is generally more nucleophilic than the tertiary amine due to less steric hindrance. However, the electronic effect of the two ethyl groups on the tertiary nitrogen increases its basicity. In many reactions, the primary amine will react preferentially as the nucleophile.
Q4: Can this compound act as a base instead of a nucleophile?
A4: Yes, this compound is a diamine and can act as a base. The tertiary amine is more basic than the primary amine. Whether it acts as a nucleophile or a base depends on the specific electrophile and reaction conditions. To favor its role as a nucleophile, you can use a non-nucleophilic external base to handle any acidic protons in the reaction.
Q5: How can I purify my desired product from unreacted this compound and side products?
A5: Purification can often be achieved through standard laboratory techniques:
-
Acid-Base Extraction: You can use differences in the basicity of the starting material, mono-alkylated product, and di-alkylated product to separate them through a series of extractions with aqueous acid and base.
-
Column Chromatography: Silica gel chromatography is a common method for separating closely related amine products. The choice of eluent is critical for good separation.
-
Distillation: If the boiling points of your products are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
Data Presentation
Table 1: Controlling Over-alkylation in the Ethylation of an Ethylenediamine Derivative
The following table summarizes the effect of stoichiometry on the product distribution in the N-ethylation of ethylenediamine, which serves as a model for the behavior of this compound.
| Molar Ratio (Ethanol:Ethylenediamine) | Conversion of Ethylenediamine (%) | Yield of Mono-ethylated Product (%) | Yield of Di-ethylated Product (%) | Yield of Poly-ethylated Products (%) |
| 1:3 | 31.6 | 82.3 | 5.1 | 1.9 |
Data adapted from a study on the N-alkylation of ethylenediamine with ethanol.[6] This data illustrates that using an excess of the diamine can significantly favor the formation of the mono-alkylated product over di- and poly-alkylated side products.
Experimental Protocols
Protocol 1: General Procedure for Mono-Alkylation of this compound with Controlled Stoichiometry
Objective: To selectively synthesize the mono-alkylated product of this compound while minimizing over-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
Non-nucleophilic base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (3-5 equivalents) in the anhydrous solvent.
-
Add the non-nucleophilic base (1.5 equivalents relative to the alkyl halide) to the solution.
-
Slowly add the alkyl halide (1 equivalent) to the stirred reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkylated product.
Protocol 2: General Procedure for Analysis of Reaction Mixture by GC-MS
Objective: To identify and quantify the starting material, desired product, and side products in a reaction mixture.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., a mid-polarity column)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
GC Separation: Use a temperature program that allows for the separation of this compound, the mono-alkylated product, and any potential di-alkylated byproducts.
-
MS Detection: Acquire mass spectra for each eluting peak.
-
Data Analysis: Identify the components based on their retention times and mass fragmentation patterns. The relative peak areas can be used to estimate the product distribution. For accurate quantification, a method using an internal standard should be developed.[7][8]
Mandatory Visualization
Caption: Troubleshooting workflow for managing over-alkylation.
Caption: Competing reaction pathways leading to side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of ethylenediamine in plasma by capillary column gas chromatography | Semantic Scholar [semanticscholar.org]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Improving Selectivity in Catalytic Reactions with N,N'-Diethylethylenediamine Derivatives
Welcome to the technical support center for utilizing N,N'-Diethylethylenediamine (DEEDA) and its derivatives in catalytic reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes, with a particular focus on enhancing reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: Can unmodified N,N'-Diethylethylenediamine (DEEDA) be used as a chiral ligand to induce high selectivity?
A1: Unmodified N,N'-Diethylethylenediamine is an achiral molecule. Therefore, when used as a ligand in catalysis, it will not induce enantioselectivity in the synthesis of chiral molecules. For achieving high enantiomeric excess (ee), a chiral ligand is necessary. DEEDA can, however, be used as a precursor to synthesize chiral ligands.
Q2: How can DEEDA be modified to create a ligand that improves enantioselectivity?
A2: DEEDA can be derivatized to create a library of chiral ligands. A common strategy is the acylation of the amine groups with chiral carboxylic acids, such as amino acids. This creates N-acylated ethylenediamine ligands where the chirality of the amino acid can influence the stereochemical outcome of the reaction. The modular nature of this synthesis allows for the tuning of steric and electronic properties to optimize selectivity.[1]
Q3: What are the key factors to consider when optimizing a reaction for high enantioselectivity with a chiral N-acylated ethylenediamine ligand?
A3: Several factors can significantly impact enantioselectivity. A systematic approach to troubleshooting is recommended. Key parameters to investigate include:
-
Catalyst and Reagent Purity: Ensure all starting materials, including the ligand and metal precursor, are of high chemical and enantiomeric purity. Impurities can act as catalyst poisons or facilitate non-selective side reactions.[2]
-
Reaction Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, which can lead to higher enantiomeric excess (ee).[2]
-
Solvent: The choice of solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity. It is advisable to screen a range of solvents with varying polarities.
-
Ligand Structure: The steric and electronic properties of the chiral ligand are crucial. For N-acylated ethylenediamines, modifying the amino acid component can have a substantial impact on selectivity.[1]
Q4: My reaction is suffering from low regioselectivity. Can N,N'-diethylethylenediamine-derived ligands help?
A4: The ligand structure plays a critical role in directing the regioselectivity of a reaction, for example, in hydroformylation. While simple DEEDA is unlikely to be effective, modifying its structure to alter the steric bulk and electronic properties around the metal center can influence which regioisomer is formed. The choice of ligand can be used to favor the formation of either linear or branched products.[3][4]
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common challenge in asymmetric catalysis. The following guide provides potential causes and solutions.
| Potential Cause | Suggested Solution |
| Impure Ligand or Reagents | Verify the chemical and enantiomeric purity of the ligand and all starting materials. Purify reagents if necessary. Impurities can act as catalyst poisons.[2] |
| Suboptimal Reaction Temperature | Lower the reaction temperature. A decrease in temperature often enhances the energy difference between the diastereomeric transition states, leading to improved ee.[2] |
| Incorrect Solvent Choice | Screen a variety of solvents with different polarities and coordinating abilities. The solvent can significantly influence the catalyst's conformation and the reaction's stereochemical outcome. |
| Ligand Structure Not Optimal | If using a modular ligand like an N-acylated ethylenediamine, synthesize and screen a small library of ligands with different chiral components to find the best fit for the substrate.[1] |
| Air or Moisture Contamination | Many catalytic reactions are sensitive to air and moisture. Ensure the reaction is carried out under strictly anhydrous and anaerobic conditions.[2] |
Data Presentation
Table 1: Effect of Ligand Structure on Enantioselectivity in the Asymmetric Addition of Diethylzinc to Aldehydes
This table summarizes the performance of different N-acylated ethylenediamine ligands in the asymmetric addition of diethylzinc to various aldehydes. The data highlights how modifications to the ligand structure can impact the enantiomeric excess (ee) of the resulting alcohol product.
| Ligand | Aldehyde | Product | ee (%) |
| 4k (N-acylated with a specific amino acid) | 2-Naphthaldehyde | (R)-1-(2-Naphthyl)propan-1-ol | 86 |
| 4k | Benzaldehyde | (R)-1-Phenylpropan-1-ol | 84 |
| 4k | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)propan-1-ol | 81 |
Data adapted from J. Org. Chem. 2003, 68 (20), pp 7788–7794.[1]
Experimental Protocols
General Protocol for Asymmetric Addition of Diethylzinc to an Aldehyde using a Chiral N-acylated Ethylenediamine Ligand
This protocol provides a general procedure for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a complex formed in situ from a chiral N-acylated ethylenediamine ligand and a zinc source.
1. Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the chiral N-acylated ethylenediamine ligand (10 mol%).
-
Add anhydrous toluene to dissolve the ligand.
-
To this solution, add diethylzinc (1.1 M in toluene, 2.2 equivalents) dropwise at 0 °C.
-
Stir the resulting solution at room temperature for 30 minutes to allow for catalyst formation.
2. Asymmetric Addition Reaction:
-
Cool the catalyst solution to 0 °C.
-
Slowly add the aldehyde (1.0 equivalent) to the stirred catalyst solution.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Stir the reaction at 0 °C until the starting material is consumed.
3. Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
4. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the purified product can be determined by chiral HPLC or GC analysis.[2]
Visualizations
Caption: Troubleshooting workflow for low selectivity.
Caption: Experimental workflow for asymmetric addition.
References
- 1. Chiral N-acylethylenediamines as new modular ligands for the catalytic asymmetric addition of alkylzinc reagents to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Ligand-Controlled Regiodivergent Hydroformylation of Ynamides: A Stereospecific and Regioselective Access to 2- and 3-Aminoacroleins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe handling and storage procedures for N,N-Diethylethylenediamine
This guide provides essential safety information, handling procedures, and troubleshooting for researchers, scientists, and drug development professionals working with N,N-Diethylethylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable and corrosive liquid and vapor.[1][2] It can cause severe skin burns and eye damage.[1][2][3] The substance is toxic if it comes into contact with the skin and harmful if inhaled.[4] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[1] Vapors are heavier than air and can form explosive mixtures with air, posing a fire or explosion hazard, especially in low or confined areas.[1][2]
Q2: What are the immediate first aid measures in case of exposure?
A2: In case of any exposure, immediately call for emergency medical services.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, avoiding mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[3][4][5] Flush the affected skin with running water for at least 20-30 minutes.[1] For severe burns, immediate medical attention is required.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[3] Continue rinsing and seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting.[5][6] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person and seek immediate medical assistance.[7][8]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[8] The following PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]
-
Hand Protection: Wear chemically resistant gloves.
-
Body Protection: Wear protective clothing to prevent skin contact.[3][5]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[7] In case of a spill or leak, a positive pressure self-contained breathing apparatus (SCBA) should be worn.[1][2]
Q4: What are the proper storage conditions for this compound?
A4: Store this compound in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[6][8][10] Keep containers tightly closed to prevent absorption of moisture and carbon dioxide from the air.[2][10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10] The recommended storage temperature is below +30°C.[3]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and carbon dioxide.[8] It can also react exothermically with isocyanates, halogenated organics, peroxides, and phenols (acidic).[2]
Troubleshooting Guide
Problem: I smell a strong ammonia-like odor in the lab.
-
Possible Cause: This could indicate a leak or spill of this compound.
-
Solution:
-
Evacuate the immediate area.
-
If it is safe to do so, and you are trained, try to stop the leak.
-
Increase ventilation to the area.
-
For a small spill, absorb it with an inert, non-combustible material like dry sand or earth.[2] Do not use combustible materials or mineral-based absorbents.[2]
-
For a large spill, dike the area to prevent it from spreading and call for emergency response.[2]
-
All equipment used for cleanup must be grounded and non-sparking.[2][6]
-
Problem: The material has changed color or appears cloudy.
-
Possible Cause: This could be due to contamination or absorption of atmospheric moisture and carbon dioxide.
-
Solution:
-
Do not use the material if its integrity is questionable.
-
Review your storage procedures to ensure the container is always tightly sealed after use.[10]
-
If you suspect contamination, dispose of the material according to your institution's hazardous waste disposal guidelines.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₆H₁₆N₂ |
| Molecular Weight | 116.21 g/mol |
| Boiling Point | 152-154 °C (lit.) |
| Density | 0.811 g/mL at 25 °C (lit.) |
| Flash Point | 33 °C (91.4 °F) - closed cup |
| Appearance | Colorless to light yellow liquid |
| Odor | Strong ammonia-like |
| Solubility in Water | Soluble |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound, 98+% 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 5. This compound | 100-36-7 | TCI AMERICA [tcichemicals.com]
- 6. Page loading... [guidechem.com]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. N,N -Diethylethylenediamine 95 111-74-0 [sigmaaldrich.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Navigating the Incompatibility of N,N-Diethylethylenediamine with Oxidizing Agents
Welcome to the Technical Support Center for N,N-Diethylethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a critical focus on its incompatibility with oxidizing agents. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the safety, accuracy, and success of your experimental work.
Introduction: The Dual Nature of this compound
This compound (DEAE) is a versatile aliphatic diamine widely used in organic synthesis, including as a ligand, a precursor for pharmaceuticals and as a curing agent for epoxy resins.[1][2][3] Its utility stems from the presence of two nucleophilic nitrogen atoms. However, this reactivity also makes it susceptible to vigorous and potentially hazardous reactions, particularly with oxidizing agents. Understanding and respecting this incompatibility is paramount for safe laboratory practice.
This guide will address common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in established chemical principles and safety protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Incompatibility
Question 1: Why is this compound considered incompatible with strong oxidizing agents?
Answer: The incompatibility arises from the fundamental chemistry of amines. The nitrogen atoms in this compound have lone pairs of electrons, making them electron-rich and susceptible to oxidation.[4] Strong oxidizing agents readily accept these electrons in a highly exothermic reaction. This can lead to a rapid increase in temperature and pressure, potentially causing the reaction to become uncontrollable, a situation known as thermal runaway.[5] The reaction can generate flammable gases and corrosive byproducts.[3]
Question 2: What are some common laboratory oxidizing agents that I should be concerned about when working with this compound?
Answer: A wide range of common laboratory reagents can act as potent oxidizing agents for this compound. It is crucial to be aware of these and ensure they are not inadvertently mixed. The following table provides a non-exhaustive list of incompatible oxidizing agents.
| Class of Oxidizing Agent | Specific Examples | Potential Hazards of Reaction with this compound |
| Peroxides | Hydrogen peroxide (H₂O₂), Benzoyl peroxide, Peracetic acid | Violent, exothermic reaction, potential for explosion, especially with concentrated peroxides.[4] |
| Permanganates | Potassium permanganate (KMnO₄) | Vigorous, exothermic reaction that can lead to fire or explosion.[6] |
| Nitrates & Nitric Acid | Nitric acid (HNO₃), Ammonium nitrate | Extremely violent, exothermic reaction, release of toxic nitrogen oxides (NOx) fumes.[7][8] |
| Halogens | Chlorine (Cl₂), Bromine (Br₂), Iodine (I₂) | Vigorous reaction, formation of corrosive and toxic byproducts. |
| Chromates & Dichromates | Potassium dichromate (K₂Cr₂O₇), Chromic acid (H₂CrO₄) | Strong exothermic reaction, potential for fire. |
Question 3: What are the likely products of a reaction between this compound and a strong oxidizing agent like potassium permanganate?
Answer: While the exact product distribution can depend on reaction conditions (temperature, concentration, stoichiometry), the oxidation of aliphatic amines like this compound with a strong oxidant like potassium permanganate typically involves cleavage of the carbon-nitrogen (C-N) bonds.[9] This can lead to a complex mixture of products, including aldehydes, carboxylic acids, and smaller nitrogen-containing compounds like ammonia or nitrogen oxides. The reaction is highly exothermic and can be difficult to control.[10]
Section 2: Proactive Safety Measures & Experimental Design
Question 4: I need to run a reaction where this compound is present, and an oxidizing agent will be used in a subsequent step. How can I design my experiment to avoid a hazardous situation?
Answer: This is a critical experimental design consideration. The key is to ensure complete removal or neutralization of the this compound before the introduction of the oxidizing agent.
Workflow for Safe Sequential Reactions:
Caption: Workflow for safely conducting sequential reactions.
Detailed Protocol for Quenching Unreacted this compound:
-
Cool the reaction mixture: Before quenching, cool the reaction vessel in an ice bath to dissipate any heat generated during neutralization.
-
Slowly add a weak acid: Under stirring, slowly add a dilute solution of a weak acid, such as acetic acid or citric acid, to neutralize the basic this compound. Monitor the pH to ensure complete neutralization.
-
Perform an aqueous work-up: Use a separatory funnel to wash the organic layer containing your product with water or a mild acidic solution to remove the amine salt.
-
Dry and concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate it under reduced pressure.
-
Verify removal: Before proceeding to the oxidation step, it is highly recommended to use a technique like Thin Layer Chromatography (TLC) or a quick NMR spectrum to confirm the complete absence of this compound.
Question 5: What are the best practices for storing this compound to prevent accidental contact with oxidizing agents?
Answer: Proper storage is a critical preventative measure.
-
Segregation: Store this compound in a separate cabinet from oxidizing agents.[4] A ventilated cabinet suitable for corrosive and flammable liquids is recommended.
-
Container Integrity: Ensure the container is tightly sealed to prevent vapors from escaping and reacting with other chemicals in the atmosphere.[4]
-
Labeling: The container must be clearly labeled with the full chemical name and appropriate hazard pictograms.
-
Inert Atmosphere: For long-term storage or high-purity applications, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation by atmospheric oxygen.
Section 3: Emergency Procedures & Waste Disposal
Question 6: I have accidentally mixed a small amount of this compound with an oxidizing agent, and the reaction is starting to heat up. What should I do?
Answer: Your immediate priority is personal safety.
Emergency Response Protocol:
Caption: Emergency response workflow for accidental mixing.
Important Considerations:
-
Do NOT add water: Adding water to a hot, reacting mixture can cause it to boil and splash hazardous materials.[5]
-
Quenching Agent: A high-boiling point, inert solvent like isopropanol can help to dilute the reactants and absorb heat.[11] Add it slowly and from a safe distance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.
Question 7: How should I dispose of waste containing this compound, especially if it might be contaminated with an oxidizing agent?
Answer: Waste disposal requires careful consideration to prevent hazardous reactions in the waste container.
-
Segregation: Never mix this compound waste with waste streams containing oxidizing agents.[12][13]
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and other amine waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Neutralization of Uncontaminated Amine Waste: For waste that is solely this compound in a solvent, it is good practice to neutralize it with a weak acid (e.g., citric acid) before collection by your institution's environmental health and safety (EHS) department.[13]
-
Contaminated Waste: If you have a waste stream that is potentially contaminated with both this compound and an oxidizing agent, treat it as highly hazardous. Do not attempt to neutralize it yourself. Clearly label the container with all potential components and "POTENTIAL FOR REACTION" and consult your EHS department for guidance on disposal.[12][13]
-
Empty Containers: Triple rinse empty this compound containers with a suitable solvent (e.g., isopropanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.[13]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. A spectrophotometric method for measuring permanganate index (CODMn) by N,N-diethyl-p-phenylenediamine (DPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-diethylethanamine(121-44-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Potassium permanganate - Wikipedia [en.wikipedia.org]
- 7. HHMI Lab Safety: LCSS: NITRIC ACID [gulflink.health.mil]
- 8. essr.umd.edu [essr.umd.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.nd.edu [chemistry.nd.edu]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. vumc.org [vumc.org]
Technical Support Center: Stabilizing Metal Complexes of N,N-Diethylethylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Diethylethylenediamine (deen) metal complexes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and handling of this compound metal complexes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. 2. Ligand Purity: Impurities in the this compound ligand can interfere with complex formation. 3. Incorrect Stoichiometry: An improper molar ratio of the metal salt to the ligand can lead to the formation of undesired side products or incomplete conversion. 4. pH of the Reaction Mixture: The pH can influence the protonation state of the ligand, affecting its ability to coordinate with the metal ion. | 1. Optimize Reaction Conditions: Systematically vary the reaction time and temperature to determine the optimal conditions for your specific complex. Monitor the reaction progress using techniques like TLC or NMR spectroscopy. 2. Purify the Ligand: Purify the this compound ligand by distillation before use. Verify its purity using gas chromatography or NMR. 3. Adjust Stoichiometry: Carefully control the molar ratio of the reactants. A slight excess of the ligand is sometimes used to ensure complete complexation of the metal ion. 4. Control pH: Use a suitable buffer system or adjust the pH of the reaction mixture to ensure the ligand is in its deprotonated, coordinating form. |
| Product Decomposes Upon Isolation | 1. Air or Moisture Sensitivity: The metal complex may be sensitive to atmospheric oxygen or moisture, leading to decomposition. 2. Thermal Instability: The complex may be unstable at the temperatures used for solvent removal or drying. 3. Light Sensitivity: Some metal complexes are photosensitive and can decompose upon exposure to light. | 1. Use Inert Atmosphere Techniques: Perform the reaction and isolation steps under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. 2. Low-Temperature Drying: Dry the isolated product under vacuum at a low temperature to avoid thermal decomposition. 3. Protect from Light: Store the complex in a dark container or wrap the container with aluminum foil to protect it from light. |
| Difficulty in Obtaining Crystals for X-ray Analysis | 1. High Solubility: The complex may be too soluble in common crystallization solvents. 2. Presence of Impurities: Impurities can inhibit crystal growth. 3. Amorphous Product Formation: The complex may have a tendency to precipitate as an amorphous solid rather than forming crystals. | 1. Use Solvent Diffusion/Vapor Diffusion: Employ techniques like slow evaporation, solvent diffusion (layering a solvent in which the complex is soluble with a solvent in which it is less soluble), or vapor diffusion to promote slow crystal growth. 2. Recrystallize the Product: Purify the complex by recrystallization to remove any impurities that may be hindering crystallization. 3. Screen a Wide Range of Solvents: Systematically screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization. |
| Unexpected Spectroscopic Data (IR, NMR, UV-Vis) | 1. Isomer Formation: For square planar or octahedral complexes, the formation of different geometric isomers (e.g., cis/trans) can lead to complex spectra. 2. Contamination: The sample may be contaminated with starting materials, side products, or solvent. 3. Solvatochromism: The solvent can influence the electronic transitions of the complex, leading to shifts in the UV-Vis absorption bands. | 1. Isomer Separation: Attempt to separate the isomers using chromatographic techniques such as column chromatography or fractional crystallization. 2. Purify the Sample: Ensure the sample is pure by performing thorough purification steps. 3. Standardize Solvent: Record spectroscopic data in a consistent, non-coordinating solvent to minimize solvatochromic effects. |
Frequently Asked Questions (FAQs)
Q1: What is the typical coordination mode of this compound?
A1: this compound (deen) typically acts as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered ring.
Q2: How does the steric hindrance from the ethyl groups on the nitrogen atoms affect complex stability?
A2: The ethyl groups on the nitrogen atoms of deen introduce steric bulk around the metal center. This steric hindrance can, in some cases, lead to lower thermodynamic stability compared to complexes with less substituted ligands like ethylenediamine. However, this steric hindrance can also be beneficial in certain applications by preventing unwanted side reactions or influencing the geometry of the final complex.
Q3: What are the common geometric isomers observed for square planar complexes of this compound?
A3: For square planar complexes with the general formula [M(deen)X₂], where X is a monodentate ligand, both cis and trans isomers are possible. The relative stability and formation of these isomers can be influenced by the nature of the metal, the other ligands, and the reaction conditions.
Q4: Which analytical techniques are most suitable for characterizing this compound metal complexes?
A4: A combination of techniques is typically employed:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the N-H and C-N stretching frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and stereochemistry of the complex in solution.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the complex.
-
X-ray Crystallography: To determine the precise solid-state structure, including bond lengths and angles.
-
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
Experimental Protocols
General Synthesis of a [M(deen)Cl₂] Complex (M = Pd, Pt)
This protocol provides a general method for the synthesis of square planar dichloro(this compound)metal(II) complexes.
-
Preparation of the Metal Precursor Solution: Dissolve one equivalent of K₂[MCl₄] (where M is Pd or Pt) in a minimum amount of deionized water.
-
Ligand Addition: In a separate flask, dissolve a slight excess (approximately 1.1 equivalents) of this compound in deionized water.
-
Reaction: Slowly add the ligand solution to the stirring metal precursor solution at room temperature.
-
Precipitation: A precipitate of the [M(deen)Cl₂] complex should form. The color of the precipitate will depend on the metal used.
-
Isolation: Stir the mixture for a specified time (e.g., 1-2 hours) to ensure complete reaction. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water, followed by a small amount of cold ethanol or ether to facilitate drying.
-
Drying: Dry the product under vacuum.
Workflow for Synthesis and Characterization
Caption: A typical workflow for the synthesis, purification, and characterization of this compound metal complexes.
Troubleshooting Logic Diagram
Caption: A decision-making flowchart for troubleshooting common issues in the synthesis of this compound metal complexes.
Technical Support Center: Drying N,N-Diethylethylenediamine for Anhydrous Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the proper drying of N,N-Diethylethylenediamine for use in anhydrous reactions.
Troubleshooting Guide & FAQs
Q1: My anhydrous reaction is failing, and I suspect water contamination from my this compound. How can I effectively dry it?
A1: this compound is hygroscopic and readily absorbs moisture from the atmosphere. Effective drying is crucial for moisture-sensitive reactions. There are two primary methods for drying this compound: chemical drying followed by distillation, or azeotropic distillation. The choice of method depends on the required level of dryness and the available equipment.
Q2: Can I simply distill this compound to remove water?
A2: Simple distillation is often ineffective for completely removing water from this compound. This is because it is highly likely to form a maximum boiling azeotrope with water, similar to the structurally related ethylenediamine.[1][2] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[1] Therefore, attempting to separate the two by simple distillation will not yield anhydrous this compound.
Q3: What are the recommended chemical drying agents for this compound?
A3: For amines like this compound, it is crucial to use basic or neutral drying agents to avoid acid-base reactions. Recommended desiccants include:
-
Calcium hydride (CaH₂): A powerful and commonly used drying agent for amines.[3] It reacts irreversibly with water to form calcium hydroxide and hydrogen gas.
-
Potassium hydroxide (KOH): An effective and economical choice for pre-drying amines.
-
Molecular Sieves (3Å or 4Å): These are excellent for achieving very low levels of water content. They physically adsorb water molecules into their porous structure.
Q4: Are there any drying agents I should avoid?
A4: Yes. Acidic drying agents such as phosphorus pentoxide (P₄O₁₀) and anhydrous calcium chloride (CaCl₂) should not be used as they will react with the basic this compound. Strong oxidizing agents should also be avoided.
Q5: How do I perform a standard distillation of this compound from a chemical drying agent?
A5: A standard procedure involves refluxing the amine over a suitable desiccant followed by distillation. Below is a general protocol using calcium hydride.
Q6: What is azeotropic distillation and how can it be used to dry this compound?
A6: Azeotropic distillation is a technique used to break azeotropes by introducing a third component, known as an entrainer. The entrainer forms a new, lower-boiling azeotrope with one of the original components (in this case, water), which can then be removed by distillation. For the analogous ethylenediamine-water azeotrope, benzene or isopropyl ether have been successfully used as entrainers.[1] A similar approach can be applied to this compound.
Data Presentation
The following table summarizes the suitability of various drying agents for this compound, based on general recommendations for amines.
| Drying Agent | Type | Efficiency | Capacity | Suitability for this compound | Notes |
| Calcium Hydride (CaH₂) ** | Chemical (Basic) | High | High | Highly Recommended | Reacts to produce H₂ gas; requires careful handling. |
| Potassium Hydroxide (KOH) | Chemical (Basic) | Moderate | High | Recommended for pre-drying | Effective for removing bulk water. |
| Molecular Sieves (3Å/4Å) | Physical Adsorbent | Very High | Low to Moderate | Highly Recommended | Excellent for achieving very low water content. |
| Sodium (Na) metal | Chemical (Basic) | High | High | Not Recommended | Can lead to side reactions with some amines. |
| Phosphorus Pentoxide (P₄O₁₀) | Chemical (Acidic) | Very High | High | Not Recommended | Reacts with amines. |
| Anhydrous Calcium Chloride (CaCl₂) ** | Chemical (Acidic) | Low to Moderate | High | Not Recommended | Can form adducts with amines. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Chemical (Acidic) | Moderate | High | Not Recommended | Acidic nature makes it unsuitable for amines. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Chemical (Neutral) | Low | High | Use with caution | Less efficient than other recommended agents. |
Experimental Protocols
Protocol 1: Drying and Distillation of this compound using Calcium Hydride
This protocol is adapted from the standard procedure for drying amines.[3]
Materials:
-
This compound (technical grade)
-
Calcium hydride (CaH₂), powder
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus (still head, condenser, receiving flask)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying (Optional but Recommended): If the this compound has a high water content, pre-dry it by stirring over potassium hydroxide (KOH) pellets for several hours. Decant the amine into a dry flask.
-
Setup: Assemble a clean, dry reflux apparatus consisting of a round-bottom flask, reflux condenser, and a gas inlet for inert gas.
-
Charging the Flask: To the round-bottom flask, add the this compound and a magnetic stir bar. Carefully add calcium hydride (approximately 10 g per liter of amine) in portions. Caution: Calcium hydride reacts with water to produce hydrogen gas, which is flammable. Perform this step in a well-ventilated fume hood.
-
Reflux: Heat the mixture to a gentle reflux and maintain for at least 4 hours, or until the evolution of hydrogen gas has ceased.
-
Distillation: After reflux, allow the mixture to cool to room temperature. Assemble a distillation apparatus. Distill the this compound under an inert atmosphere. Collect the fraction boiling at approximately 145-147 °C.
-
Storage: Store the freshly distilled anhydrous this compound over activated 3Å or 4Å molecular sieves in a tightly sealed container under an inert atmosphere.
Protocol 2: Azeotropic Distillation of this compound
This protocol is based on the principle of breaking the water azeotrope using an entrainer.[1]
Materials:
-
This compound (containing water)
-
Entrainer (e.g., Benzene or Toluene)
-
Distillation apparatus with a Dean-Stark trap
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a distillation apparatus with a Dean-Stark trap between the reaction flask and the condenser.
-
Charging the Flask: To the round-bottom flask, add the this compound and the entrainer (e.g., benzene). The amount of entrainer should be sufficient to form an azeotrope with all the water present.
-
Azeotropic Removal of Water: Heat the mixture to reflux. The water-entrainer azeotrope will distill and collect in the Dean-Stark trap. As the azeotrope condenses, it will separate into two layers in the trap (an organic layer and a water layer). The denser water layer will collect at the bottom of the trap, and the lighter organic layer will overflow back into the distillation flask.
-
Completion: Continue the distillation until no more water collects in the Dean-Stark trap.
-
Removal of Entrainer: Once all the water is removed, reconfigure the apparatus for simple distillation and distill off the entrainer.
-
Final Distillation: Distill the remaining anhydrous this compound.
-
Storage: Store the dried this compound as described in Protocol 1.
Mandatory Visualization
Caption: Decision workflow for selecting a drying method for this compound.
Caption: Step-by-step workflow for drying this compound with CaH₂.
References
Technical Support Center: Navigating Solubility Challenges of N,N-Diethylethylenediamine (DEEA) Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-Diethylethylenediamine (DEEA) and its metal complexes. This guide is designed to provide you with in-depth, field-proven insights to address the common and complex solubility issues encountered during your experiments. My aim is to not only offer solutions but to also explain the underlying chemical principles, empowering you to make informed decisions in your research.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to help you diagnose and resolve solubility problems based on your experimental observations.
Issue 1: My DEEA complex precipitates out of solution upon formation or during storage.
This is one of the most frequent challenges. The precipitation of a metal complex is a clear indicator that the solution is supersaturated and can no longer hold the complex in the dissolved state. Let's break down the potential causes and solutions.
Question: What are the immediate steps I can take when my DEEA complex crashes out of solution?
Answer: When you observe precipitation, the immediate goal is to redissolve the complex without compromising its integrity. Here is a systematic approach:
-
Solvent Selection is Key: The principle of "like dissolves like" is a good starting point. DEEA itself is miscible with water and most organic solvents.[1] However, the solubility of its metal complexes can vary dramatically.
-
Initial Steps: If your complex has precipitated from an aqueous solution, try adding a co-solvent. Small amounts of water-miscible organic solvents like ethanol, methanol, or Dimethyl Sulfoxide (DMSO) can significantly enhance solubility.[2]
-
For Non-polar Complexes: If your complex features organic ligands that render it non-polar, chlorinated solvents like dichloromethane (DCM) or chloroform might be effective.[3]
-
-
The Power of pH Adjustment: The amine groups in DEEA are basic and can be protonated.[4] This protonation state is highly dependent on the pH of the solution and can drastically alter the solubility of the complex.[5][6]
-
Acidic Conditions: In acidic solutions, the amine groups of the DEEA ligand can become protonated, forming a cationic complex. This can increase solubility in polar solvents.
-
Basic Conditions: In basic solutions, the DEEA ligand will be in its neutral form. The overall charge of the complex will then be determined by the metal and any counter-ions.
-
-
Temperature and Sonication:
Question: I've tried the basic steps, but my complex is still insoluble. What are the more advanced strategies?
Answer: If the initial troubleshooting steps fail, it's time to consider the fundamental properties of your complex and how they can be modified.
-
Counter-Ion Exchange: The choice of counter-ion can have a profound impact on the solubility of an ionic complex.[8][9]
-
Strategy: If your complex has a halide (e.g., Cl⁻, Br⁻) as a counter-ion, consider replacing it with a larger, more soluble ion like perchlorate (ClO₄⁻) or triflate (CF₃SO₃⁻).[8]
-
-
Ligand Modification: While this is a more involved approach, modifying the DEEA ligand itself can be a powerful tool to enhance solubility.
-
Introducing Solubilizing Groups: Attaching polar functional groups, such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups, to the ligand can significantly increase its water solubility.[2]
-
Issue 2: My DEEA complex appears to be soluble, but the solution is cloudy or forms a suspension.
This observation suggests that while the complex may not be completely insoluble, it is forming aggregates or is not fully solvated.
Question: What causes this cloudiness and how can I achieve a clear solution?
Answer: Cloudiness is often due to the formation of colloidal particles or fine precipitates. Here's how to address this:
-
Surfactants as Solubilizing Agents: A small amount of a suitable surfactant can help to disperse the complex and prevent aggregation, leading to a clear solution.[2] The choice of surfactant will depend on the nature of your complex and the solvent system.
-
Revisiting pH and Co-solvents: As with complete precipitation, fine-tuning the pH and the co-solvent ratio can often resolve issues of cloudiness.[2]
-
Filtration: If you suspect the cloudiness is due to a small amount of insoluble impurity, filtration through a fine-pored filter (e.g., 0.22 µm) may clarify the solution. However, this should be a last resort, as you may lose some of your desired complex.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and handling of DEEA and its complexes.
Q1: What are the key properties of this compound (DEEA) that influence the solubility of its complexes?
A1: DEEA is a bidentate ligand, meaning it can form two bonds with a central metal ion.[10] Its key properties include:
-
Basicity: The two amine groups are basic and can be protonated, which is a critical factor in controlling solubility in aqueous solutions.[4]
-
Polarity: DEEA itself is a polar molecule and is miscible with water.[1] However, the overall polarity of the metal complex will depend on the metal ion, other ligands, and counter-ions.
Q2: How does the choice of metal ion affect the solubility of the DEEA complex?
A2: The nature of the central metal ion plays a significant role in the stability and solubility of the complex.[5][11]
-
Charge and Size: Smaller, more highly charged metal ions tend to form more stable complexes.[11] This stability can sometimes lead to lower solubility if the lattice energy of the solid complex is very high.
-
Coordination Geometry: The preferred coordination geometry of the metal ion will influence the overall shape and packing of the complex, which in turn affects its solubility.
Q3: Can the formation of a DEEA complex actually increase the solubility of a sparingly soluble salt?
A3: Yes, this is a phenomenon known as complex ion formation.[12][13] If a sparingly soluble salt contains a metal ion that can form a stable, soluble complex with DEEA, adding DEEA to the solution can drive the dissolution of the salt.[14]
Q4: Are there any safety concerns I should be aware of when working with DEEA?
A4: Yes, this compound is a corrosive and flammable liquid.[15][16] It can cause severe skin burns and eye damage.[16] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Section 3: Experimental Protocols and Data
Protocol 1: Systematic Solvent Screening for a New DEEA Complex
This protocol provides a structured approach to finding a suitable solvent system for a newly synthesized DEEA complex.
Objective: To identify a single solvent or a co-solvent mixture that provides the desired solubility for your DEEA complex.
Materials:
-
Your DEEA complex
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, DMSO, DCM, chloroform, hexane)
-
Vortex mixer
-
Small vials
Procedure:
-
Initial Screening:
-
Place a small, known amount of your complex (e.g., 1-2 mg) into separate vials.
-
Add a small volume (e.g., 0.5 mL) of each solvent to a different vial.
-
Vortex each vial for 30 seconds and visually inspect for dissolution.
-
Record your observations (e.g., fully soluble, partially soluble, insoluble).
-
-
Co-solvent Titration:
-
For solvents where the complex was partially soluble, try adding a co-solvent dropwise while vortexing.
-
For example, if your complex is partially soluble in water, try adding ethanol or DMSO. If it is partially soluble in hexane, try adding a small amount of DCM.
-
Note the approximate ratio of solvents that achieves complete dissolution.
-
Data Interpretation:
| Solvent | Polarity Index | Observation |
| Water | 10.2 | Insoluble |
| Methanol | 5.1 | Partially Soluble |
| Acetonitrile | 5.8 | Soluble |
| DCM | 3.1 | Soluble |
| Hexane | 0.1 | Insoluble |
This is an example table. You will need to generate your own based on your experimental results.
Protocol 2: pH-Dependent Solubility Profile
Objective: To determine the effect of pH on the solubility of your DEEA complex in an aqueous system.
Materials:
-
Your DEEA complex
-
A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10)
-
UV-Vis spectrophotometer (or other suitable analytical instrument)
-
Centrifuge
Procedure:
-
Prepare a saturated solution of your complex in each buffer by adding an excess of the complex to the buffer and stirring for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge each solution to pellet the undissolved solid.
-
Carefully remove the supernatant and measure the concentration of the dissolved complex using a suitable analytical technique (e.g., UV-Vis spectroscopy by creating a calibration curve).
-
Plot the solubility of your complex as a function of pH.
Section 4: Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with DEEA complexes.
Caption: A workflow for troubleshooting DEEA complex solubility.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. issr.edu.kh [issr.edu.kh]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]
- 11. Video: Complexation Equilibria: Factors Influencing Stability of Complexes [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Complex Ion Formation Effects on Solubility — Overview - Expii [expii.com]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. This compound | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Choice for N,N-Diethylethylenediamine Reactions
Welcome to the technical support center for optimizing reactions involving N,N-Diethylethylenediamine (DEEDA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide strategies for solvent selection to improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what types of reactions is it commonly used?
A1: this compound (DEEDA) is a diamine derivative used as a versatile building block and reagent in organic synthesis.[1] It is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Common applications include its use as a precursor for heterocyclic compounds, as a chelating agent, and in the preparation of anti-malarial drugs.[1][2][3] Given its structure with two nitrogen atoms, it can also act as a ligand in metal-catalyzed reactions, such as copper-catalyzed cross-coupling reactions.[4]
Q2: What are the key physical properties of this compound that I should consider when selecting a solvent?
A2: Understanding the physical properties of DEEDA is crucial for solvent selection. Key properties are summarized in the table below. Its miscibility with water and solubility in common organic solvents like ethanol, ether, and toluene provides a wide range of potential solvent systems.[3][5]
| Property | Value | Source |
| CAS Number | 100-36-7 | [2] |
| Molecular Formula | C6H16N2 | [6] |
| Molecular Weight | 116.21 g/mol | - |
| Appearance | Clear colorless to light yellow liquid | [2][7] |
| Boiling Point | 145-147 °C | [2] |
| Density | 0.827 g/mL at 25 °C | [2] |
| Refractive Index | 1.436 at 20 °C | [2] |
| Flash Point | 33 °C (91.4 °F) | [6] |
| Water Solubility | Miscible | [3][5] |
| Other Solubilities | Soluble in methanol, ether, ethanol, toluene, CCl4 | [2][5] |
Q3: How does the choice of solvent impact reactions involving this compound?
A3: The solvent can significantly influence a reaction's success by:
-
Solubilizing Reactants: For a reaction to occur, the reactants must be in the same phase. The solubility of DEEDA, your substrate, and any other reagents in the chosen solvent is a primary consideration.[8]
-
Stabilizing Intermediates and Transition States: Solvents can stabilize charged intermediates or transition states, thereby affecting the reaction rate.[9][10] For example, polar aprotic solvents can be effective in reactions involving polar intermediates.
-
Influencing Reactivity and Selectivity: The solvent can interact directly with the catalyst, substrates, and products, which can alter the reaction rate and selectivity.[11][12]
-
Facilitating Product Isolation: The choice of solvent can simplify or complicate downstream processing and purification of the desired product.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Q: My reaction with this compound is not proceeding or is giving a very low yield. Could the solvent be the issue?
A: Yes, the solvent is a critical factor. Here are some troubleshooting steps related to solvent choice:
-
Check Solubility: Ensure all reactants, especially the limiting reagent, are sufficiently soluble in the chosen solvent at the reaction temperature. If you observe solid material that does not dissolve, you may need to switch to a more suitable solvent or use a solvent mixture.
-
Consider Solvent Polarity: The polarity of the solvent can dramatically affect reaction rates. If your reaction involves the formation of polar or charged intermediates, a more polar solvent may be required to stabilize them. Conversely, non-polar solvents may be better for reactions with non-polar transition states.
-
Evaluate Catalyst Activity: In catalyzed reactions, the solvent can impact the catalyst's activity. For instance, in some cross-coupling reactions, less polar solvents like toluene are preferred when using aryl iodides to prevent salt precipitation issues.[13] Coordinating solvents might compete with DEEDA for binding to a metal catalyst, potentially inhibiting the reaction.
Issue 2: Formation of Undesired Side Products
Q: I am observing significant side product formation in my reaction. How can I mitigate this by changing the solvent?
A: Side product formation is often influenced by the reaction conditions, with the solvent playing a key role.
-
Solvent-Promoted Side Reactions: Some solvents can participate in or promote side reactions. For example, protic solvents (like alcohols or water) can act as nucleophiles or proton sources, which may be undesirable in certain reactions. If you suspect such a side reaction, consider switching to an aprotic solvent (e.g., THF, DMF, acetonitrile).
-
Controlling Selectivity: The solvent can influence the selectivity (e.g., chemo-, regio-, or stereoselectivity) of a reaction. Screening a range of solvents with different properties is often necessary to find the optimal conditions for minimizing side products.
Issue 3: Difficult Product Isolation or Purification
Q: I am struggling to isolate my product from the reaction mixture. Could my solvent choice be improved?
A: Absolutely. The solvent's properties are critical for an efficient workup.
-
Boiling Point: A solvent with a very high boiling point can be difficult to remove under vacuum, especially if your product is thermally sensitive. Conversely, a solvent with a very low boiling point might be unsuitable for high-temperature reactions.
-
Miscibility: Consider the miscibility of your reaction solvent with the solvents you plan to use for extraction. For example, if your reaction is in a water-miscible solvent like DMF, you may need to add a large amount of water and an immiscible organic solvent to perform an aqueous extraction.
-
Product Precipitation: In some cases, you can use the solvent to your advantage for purification. If your product is a solid, you might choose a solvent system where the product precipitates upon formation or upon cooling, while impurities remain in solution.
Solvent Selection Workflow
The following diagram outlines a systematic approach to selecting an appropriate solvent for your reaction.
Caption: A workflow for systematic solvent selection in chemical reactions.
Troubleshooting Decision Tree
If you are encountering issues with your reaction, this decision tree can help you diagnose potential solvent-related problems.
Caption: A decision tree for troubleshooting common reaction issues related to solvent choice.
Experimental Protocol: Solvent Screening
This protocol provides a general method for systematically screening solvents for a reaction involving this compound.
Objective: To identify the optimal solvent for a given reaction to maximize yield and minimize impurities.
Materials:
-
This compound
-
Substrate and other necessary reagents/catalysts
-
A selection of anhydrous solvents from different classes (see table below)
-
An array of small reaction vessels (e.g., vials with stir bars)
-
Heating/cooling block or oil bath
-
Analytical equipment for monitoring the reaction (e.g., TLC, GC-MS, LC-MS, NMR)
Recommended Solvents for Screening:
| Solvent | Class | Boiling Point (°C) | Dielectric Constant |
| Toluene | Non-polar Aprotic | 111 | 2.4 |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 |
| Dichloromethane (DCM) | Polar Aprotic | 40 | 9.1 |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 |
| Ethanol (EtOH) | Polar Protic | 78 | 24.5 |
| Isopropanol (IPA) | Polar Protic | 82 | 19.9 |
Procedure:
-
Preparation: Set up a parallel array of reaction vials. Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture.
-
Reagent Addition:
-
To each vial, add the substrate and any solid reagents or catalysts.
-
Add the chosen solvent to each vial (e.g., 1 mL).
-
Add this compound and any other liquid reagents via syringe.
-
-
Reaction:
-
Stir the reactions at the desired temperature.
-
Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h, 24h) by taking a small aliquot from each vial and analyzing it.
-
-
Analysis:
-
Use an appropriate analytical technique to determine the consumption of starting material and the formation of the desired product and any byproducts.
-
Compare the results across all the solvents tested.
-
-
Selection: Based on the analysis, select the solvent that provides the best combination of reaction rate, yield, and purity for further optimization.
References
- 1. vaikunthchemicals.in [vaikunthchemicals.in]
- 2. This compound | 100-36-7 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. This compound, 98+% 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 6. N,N -Diethylethylenediamine 95 111-74-0 [sigmaaldrich.com]
- 7. This compound CAS#: 100-36-7 [amp.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparative study of N,N-Diethylethylenediamine and N,N'-Diethylethylenediamine as ligands
A Comparative Analysis of N,N-Diethylethylenediamine and N,N'-Diethylethylenediamine as Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two closely related ethylenediamine ligands: the asymmetrical this compound (N,N-DEEDA) and the symmetrical N,N'-Diethylethylenediamine (N,N'-DEEDA). Understanding the distinct properties and behaviors of these ligands is crucial for their effective application in coordination chemistry, catalysis, and pharmaceutical development. This document summarizes their structural differences, impact on metal complex stability, and performance in catalytic applications, supported by experimental data and detailed protocols.
Structural and Electronic Properties
The primary distinction between N,N-DEEDA and N,N'-DEEDA lies in the placement of the ethyl groups on the nitrogen atoms of the ethylenediamine backbone. This seemingly subtle difference in symmetry has significant implications for their coordination behavior.
-
This compound (Asymmetrical): Features one primary amine (-NH₂) and one tertiary amine (-N(C₂H₅)₂). This asymmetry introduces steric hindrance on one side of the ligand, influencing the geometry of the resulting metal complex.
-
N,N'-Diethylethylenediamine (Symmetrical): Possesses two identical secondary amines (-NH(C₂H₅)). The ethyl groups are distributed evenly, leading to a more balanced steric profile.
dot
Caption: Chemical structures of asymmetrical this compound and symmetrical N,N'-Diethylethylenediamine.
Coordination Chemistry and Stability of Metal Complexes
Both N,N-DEEDA and N,N'-DEEDA act as bidentate ligands, forming stable five-membered chelate rings with metal ions through their two nitrogen atoms. However, the difference in substitution patterns affects the stability and geometry of the resulting metal complexes.
Steric Effects and Complex Stability
The stability of metal complexes with N-alkylated ethylenediamines is influenced by a balance between the electron-donating effect of the alkyl groups (which increases basicity and should favor stronger coordination) and the steric hindrance they introduce.
In the case of N,N-DEEDA , the two ethyl groups on a single nitrogen atom create significant steric bulk on one side of the ligand. This steric hindrance can lead to weaker metal-ligand bonds and lower stability constants compared to less substituted analogues. For instance, the dialkylated nitrogen atom in a square-planar Ni(II) complex of N,N-DEEDA shows a longer bond length to the nickel atom (1.9666 Å) compared to the unsubstituted nitrogen atom (1.9202 Å), indicating a weaker interaction due to steric crowding.[1]
Table 1: Physicochemical Properties of N,N-DEEDA and N,N'-DEEDA
| Property | This compound | N,N'-Diethylethylenediamine |
| CAS Number | 100-36-7[2] | 111-74-0[3] |
| Boiling Point | 145-147 °C[4] | 152-154 °C |
| Density | 0.827 g/mL at 25 °C[4] | 0.811 g/mL at 25 °C |
| Refractive Index | n20/D 1.436[4] | n20/D 1.4326 |
Catalytic Applications
Metal complexes derived from both ligands have shown promise in various catalytic reactions, particularly in oxidation processes. The ligand's structure plays a critical role in determining the catalytic activity and selectivity of the complex.
Complexes of N,N'-disubstituted ethylenediamines have been studied as catalysts for oxidation reactions. For example, a dicopper(II) complex with N,N'-di-tert-butylethylenediamine has been shown to rapidly oxidize phenolates.[5] This suggests that metal complexes of N,N'-DEEDA could also be effective catalysts for similar transformations.
While specific catalytic data for N,N-DEEDA complexes in oxidation reactions is less documented in comparative studies, its use in the synthesis of catalysts is noted.[1] The asymmetrical nature of N,N-DEEDA could be advantageous in asymmetric catalysis where a chiral environment around the metal center is desired.
Table 2: Representative Catalytic Performance of Related Copper Complexes
| Ligand | Reaction | Catalyst Loading | Product(s) | Yield/Activity | Reference |
| N,N'-Dibenzylethylenediamine | H₂O₂ Decomposition | 1.0 mmol | O₂ + H₂O | High catalytic activity | [6] |
| N,N'-di-tert-butylethylenediamine | Phenolate Oxidation | Not specified | Catechol and quinone | Rapid oxidation | [5] |
Applications in Drug Development
Both N,N-DEEDA and its derivatives are utilized as intermediates in the synthesis of pharmaceuticals.[7] N,N-DEEDA has been used in the synthesis of antimalarial drugs and has been observed to induce apoptosis through a caspase-3 dependent pathway.[5] The ability of these ligands to form stable complexes with metal ions is also relevant in the design of metal-based therapeutics.
dot
Caption: Role of diethylenediamines in drug development pathways.
Experimental Protocols
Synthesis of a Copper(II) Complex with this compound
This protocol is adapted from the synthesis of thermochromic copper(II) complexes.[8]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (N,N-DEEDA)
-
Methanol
Procedure:
-
Dissolve 1 mmol of Cu(NO₃)₂·3H₂O in 10 mL of methanol in a flask.
-
In a separate container, dissolve 2.1 mmol of N,N-DEEDA in 5 mL of methanol.
-
Slowly add the N,N-DEEDA solution dropwise to the copper(II) nitrate solution while stirring. The solution should turn a deep blue color.
-
Continue stirring the reaction mixture for 30 minutes at room temperature.
-
Remove the solvent under reduced pressure to obtain the solid complex.
-
The crude product can be recrystallized from a suitable solvent system, such as a mixture of acetone and diethyl ether, to yield the purified complex.
Synthesis of a Copper(II) Complex with an N,N'-Disubstituted Ethylenediamine
This protocol is a general method for the synthesis of copper(II) complexes with N,N'-disubstituted ethylenediamines, such as N,N'-dibenzylethylenediamine.[6]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
N,N'-Diethylethylenediamine (or a derivative like N,N'-dibenzylethylenediamine)
-
Ethanol
Procedure:
-
Dissolve 0.5 mmol of CuCl₂·2H₂O in 10 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 0.5 mmol of the N,N'-disubstituted ethylenediamine ligand in 10 mL of ethanol.
-
Add the ligand solution to the copper(II) chloride solution with stirring.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Remove the solvent by rotary evaporation.
-
The resulting solid can be recrystallized from an appropriate solvent mixture, such as acetone-diethyl ether, to obtain the pure copper(II) complex.
dot
Caption: Generalized workflow for the synthesis of metal complexes with diethylenediamine ligands.
Conclusion
The choice between this compound and N,N'-Diethylethylenediamine as a ligand depends on the specific application and desired properties of the resulting metal complex.
-
This compound offers an asymmetrical coordination environment, which can be exploited in applications requiring specific stereochemistry. However, the increased steric hindrance from the two ethyl groups on one nitrogen atom may lead to lower thermodynamic stability of its complexes.
-
N,N'-Diethylethylenediamine provides a symmetrical and more sterically balanced coordination sphere. This can result in more predictable and potentially more stable complex geometries. Its derivatives have shown significant promise in catalytic oxidation reactions.
Further research involving direct comparative studies of the stability constants and catalytic activities of metal complexes with both ligands is warranted to fully elucidate their relative advantages and disadvantages in various applications.
References
- 1. trans-Bis(N,N-diethylethylenediamine)nickel(II) dibromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Theoretical study of the oxidation of phenolates by the [Cu2O2(N,N'-di-tert-butylethylenediamine)2]2+ complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. skyferrara.owlstown.net [skyferrara.owlstown.net]
- 8. Copper(ii) complexes with terpene derivatives of ethylenediamine: synthesis, and antibacterial, antifungal and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Basicity of N,N-Diethylethylenediamine and Other Ethylenediamine Derivatives
For researchers, scientists, and professionals in drug development, understanding the basicity of molecules is crucial for predicting their behavior in physiological and chemical systems. This guide provides a comparative analysis of the basicity of N,N-Diethylethylenediamine and related ethylenediamine derivatives, supported by experimental data and detailed methodologies.
The basicity of an amine, quantified by its pKa value, is a fundamental property that influences its reactivity, solubility, and interaction with biological targets. In the case of ethylenediamines, the number and nature of alkyl substituents on the nitrogen atoms significantly impact their basicity. This guide will explore these structure-activity relationships, providing a clear comparison of this compound with other key ethylenediamines.
Comparative Basicity of Ethylenediamine Derivatives
The table below summarizes the acid dissociation constants (pKa) for a series of ethylenediamine derivatives. The pKa values correspond to the respective conjugate acids of the diamines. For diamines, two pKa values are reported, corresponding to the two protonation steps. A higher pKa value indicates a stronger base.
| Compound Name | Structure | pKa1 | pKa2 |
| Ethylenediamine | H₂N-CH₂-CH₂-NH₂ | 9.92 | 6.85 |
| N-Ethylethylenediamine | CH₃CH₂-NH-CH₂-CH₂-NH₂ | 10.56[1] | 7.63[1] |
| This compound | (CH₃CH₂)₂N-CH₂-CH₂-NH₂ | 10.46[2][3] | 7.70[2][3] |
| N,N'-Diethylethylenediamine | CH₃CH₂-NH-CH₂-CH₂-NH-CH₂CH₃ | Predicted 11.17 | Not Available |
| N,N,N',N'-Tetraethylethylenediamine | (CH₃CH₂)₂N-CH₂-CH₂-N(CH₂CH₃)₂ | Not Available | Not Available |
Note: The pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength.
The data clearly indicates that the substitution of ethyl groups on the nitrogen atoms of ethylenediamine increases its basicity. This is due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atoms, making them more available for protonation.
Experimental Determination of Basicity (pKa)
The pKa values cited in this guide are typically determined experimentally using potentiometric titration. This is a widely used and accurate method for determining the dissociation constants of acids and bases.[4]
Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa values of an ethylenediamine derivative in an aqueous solution.
Materials:
-
Ethylenediamine derivative sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: A known concentration of the ethylenediamine derivative is prepared by dissolving a precise amount in a specific volume of deionized water.
-
Titration Setup: The beaker containing the amine solution and a magnetic stir bar is placed on a magnetic stirrer. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized HCl solution.
-
Initial pH Measurement: The initial pH of the amine solution is recorded.
-
Titration: The HCl titrant is added in small, precise increments (e.g., 0.1 mL). After each addition, the solution is allowed to stabilize, and the pH is recorded.
-
Data Collection: The titration is continued well past the equivalence points, which are the points where the amount of added acid is stoichiometrically equal to the amount of base present. For a diamine, two equivalence points will be observed.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of HCl added. The pKa values are determined from this curve. The pKa is equal to the pH at the half-equivalence point, where half of the amine has been protonated. For a diamine, the two pKa values correspond to the pH at the midpoint of the two buffer regions on the titration curve.
Structure-Basicity Relationship
The increasing substitution of ethyl groups on the nitrogen atoms of ethylenediamine leads to a predictable increase in basicity. This relationship can be visualized as a logical progression.
This diagram illustrates that as the number of electron-donating ethyl groups increases, the overall basicity of the molecule is enhanced. The progression moves from the least substituted and least basic (Ethylenediamine) to the most substituted and, theoretically, the most basic (N,N,N',N'-Tetraethylethylenediamine).
References
A Comparative Guide to N,N-Diethylethylenediamine (DEED) Based and Alternative Melanoma Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
The accurate in vivo imaging of melanoma is critical for diagnosis, staging, and monitoring therapeutic response. This guide provides a comparative analysis of N,N-Diethylethylenediamine (DEED)-based positron emission tomography (PET) imaging agents against other prominent alternatives. The information presented is based on preclinical experimental data to assist researchers in the selection and development of effective melanoma imaging probes.
Performance Comparison of Melanoma Imaging Agents
The following tables summarize key performance indicators for various melanoma imaging agents. Data has been compiled from multiple preclinical studies in mouse models of melanoma. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Performance of this compound (DEED) Based and Other Benzamide Imaging Agents
| Radiotracer | Target | Tumor Uptake (%ID/g at 1h) | Tumor-to-Muscle Ratio (at 1h) | Binding Affinity (Kd, nM) | Key Findings |
| [¹⁸F]-DAFBA ([¹⁸F]-FBZA) | Melanin | 6.47 ± 2.16 | ~23.3 (at 2h) | Not explicitly found | High tumor uptake and favorable tumor-to-normal tissue ratios.[1] |
| [¹⁸F]DMPY2 | Melanin | 24.8 ± 3.9 | 75.98 ± 15.66 | Not explicitly found | Showed strong and prolonged tumoral uptake with rapid background clearance, detecting primary and metastatic melanomas.[2] |
| [¹⁸F]-5-FPN ([¹⁸F]-P3BZA) | Melanin | 13.29 ± 3.80 | Not explicitly found | Not explicitly found | Demonstrated significantly higher uptake in B16F10 cells compared to ¹⁸F-FDG.[3] |
| ¹¹C-6 (Iodine analogue) | mGluR1 | Not explicitly found | High tumor-to-brain ratio | Not explicitly found | Identified as a potentially useful PET tracer for imaging mGlu1 in melanoma.[1] |
| [¹²³I]BZA | Melanin | Not explicitly found | Not explicitly found | K₁ = 3.9 ± 1.9 x 10⁶/M, K₂ = 2.9 ± 0.9 x 10⁴/M | High affinity for melanin with two classes of binding sites.[4] |
Table 2: Performance of Peptide-Based and Other Targeted Imaging Agents
| Radiotracer | Target | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Binding Affinity (Kd, nM) | Key Findings |
| [⁶⁸Ga]Ga-DOTA-Re-CCMSH | MC1R | 2.25 ± 0.2 (at 2h) | ~172 (at 24h for ¹⁷⁷Lu analogue) | Nanomolar affinity | Specific tumor accumulation, enhanced by gelofusine pre-administration.[1][3] |
| [⁶⁴Cu]Cu-NOTA-Nb109 | PD-L1 | 5.0 ± 0.35 (at 1h) | Not explicitly found | 2.9 | Highly specific affinity for PD-L1 with potential for noninvasive imaging. |
| [⁶⁸Ga]-Pentixafor | CXCR4 | Lower than ¹⁸F-FDG | Not explicitly found | Not explicitly found | Feasible for PET imaging of solid malignancies, though with lower detectability than ¹⁸F-FDG.[1] |
| [⁶⁴Cu]Cu-3 | PD-L1 | Not explicitly found | Not explicitly found | 21 | Favorable in vivo kinetics with predominantly renal clearance and specific tumor uptake.[5] |
| [¹⁸F]-FDG | Glucose Metabolism | 7.24 ± 1.95 | Not explicitly found | Not applicable | Standard clinical tracer, but lacks specificity for melanoma.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments in the evaluation of melanoma imaging agents.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol outlines a standard procedure to determine the binding affinity of a radiolabeled imaging agent to its target on melanoma cells.
-
Cell Culture: Culture human melanoma cells (e.g., A375 or B16F10) in appropriate media and conditions until they reach 80-90% confluency.
-
Membrane Preparation: Harvest cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Saturation Binding Assay:
-
Incubate a constant amount of membrane protein with increasing concentrations of the radiolabeled ligand in a 96-well plate.
-
To determine non-specific binding, a parallel set of wells is incubated with the radioligand and a high concentration of the corresponding non-labeled "cold" ligand.
-
Incubate the plates at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding against the concentration of the radioligand.
-
Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by fitting the data to a one-site binding model using non-linear regression analysis.
-
Protocol 2: Small Animal PET/CT Imaging
This protocol describes a typical procedure for in vivo imaging of melanoma xenografts in mice using a PET/CT scanner.
-
Animal Model:
-
Implant human melanoma cells (e.g., A375) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Radiotracer Administration:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Administer a defined dose of the radiotracer (e.g., 5-10 MBq) via intravenous tail vein injection.
-
-
PET/CT Imaging:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Acquire dynamic or static PET scans at specific time points post-injection (e.g., 30, 60, 120 minutes).
-
Perform a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs (e.g., muscle, liver, kidney) on the co-registered images.
-
Calculate the radiotracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Determine tumor-to-background ratios (e.g., tumor-to-muscle ratio).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using the DOT language.
Caption: Melanin Synthesis Pathway in Melanocytes.
Caption: Simplified Sigma-1 Receptor Signaling in Cancer.
Caption: Preclinical Validation Workflow for Melanoma Imaging Agents.
References
- 1. PET and SPECT Imaging of Melanoma: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Theranostic Radiotracers for Melanoma Imaging and Therapy: A Comparative Study of Subcutaneous and Intradermal Tumor Models Using DOTA-Re-CCMSH Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N,N-Diethylethylenediamine and N,N-Dimethylethylenediamine in Copper(II) Complex Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N,N-diethylethylenediamine (deen) and N,N-dimethylethylenediamine (admn) in the formation of copper(II) complexes. Below, we present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the comparative performance of these two important ligands.
Introduction
This compound and N,N-dimethylethylenediamine are bidentate ligands that form stable chelate complexes with copper(II) ions. The primary structural difference between these ligands is the presence of ethyl groups in the former and methyl groups in the latter, attached to one of the nitrogen atoms. This seemingly minor difference in alkyl substitution can influence the steric and electronic properties of the resulting copper complexes, thereby affecting their stability, thermodynamics, and even physical properties like thermochromism. Understanding these differences is crucial for applications in catalysis, materials science, and medicinal chemistry.
Comparative Data on Complex Formation
The stability of metal complexes is quantified by their stability constants (log K), while the thermodynamics of their formation are described by the enthalpy (ΔH) and entropy (ΔS) changes. Below is a summary of the thermodynamic data for the formation of copper(II) complexes with N,N-dimethylethylenediamine and related ligands.
Table 1: Thermodynamic Data for the Formation of Copper(II) Complexes in Aqueous Solution at 25°C
| Ligand (L) | Reaction | log K | ΔH (kcal/mol) | ΔS (cal/mol·K) |
| Ethylenediamine (en) | Cu²⁺ + L ⇌ [CuL]²⁺ | 10.55 | -12.9 | 5 |
| [CuL]²⁺ + L ⇌ [CuL₂]²⁺ | 9.05 | -13.2 | 3 | |
| N,N-Dimethylethylenediamine (admn) | Cu²⁺ + L ⇌ [CuL]²⁺ | 9.68 | -9.2 | 14 |
| [CuL]²⁺ + L ⇌ [CuL₂]²⁺ | 7.13 | -10.3 | -2 | |
| N,N'-Dimethylethylenediamine (dmen) | Cu²⁺ + L ⇌ [CuL]²⁺ | 10.00 | -11.0 | 9 |
| [CuL]²⁺ + L ⇌ [CuL₂]²⁺ | 8.00 | -11.6 | -2 |
Data sourced from a study conducted in 0.5M KNO₃ solution[1][2].
Observations:
-
Stability: The stability of the 1:1 copper complex with N,N-dimethylethylenediamine (log K = 9.68) is lower than that of the corresponding ethylenediamine complex (log K = 10.55) and the N,N'-dimethylethylenediamine complex (log K = 10.00)[1][2]. This suggests that the presence of two methyl groups on a single nitrogen atom introduces steric hindrance that slightly weakens the copper-ligand bond.
-
Thermodynamics: The formation of the [Cu(admn)]²⁺ complex is less exothermic (ΔH = -9.2 kcal/mol) compared to the [Cu(en)]²⁺ complex (ΔH = -12.9 kcal/mol)[1][2]. However, the entropy change is more favorable (ΔS = 14 cal/mol·K for admn vs. 5 cal/mol·K for en), which partially compensates for the less favorable enthalpy[1][2]. This trend of reduced exothermicity and increased positive entropy change with N-alkyl substitution is a known phenomenon in the formation of copper(II) polyamine complexes[1][2][3].
While direct comparative thermodynamic data for this compound was not found in the same study, it is known to form stable copper(II) complexes. For instance, complexes like --INVALID-LINK--₂ and --INVALID-LINK--₂ have been synthesized and characterized[4][5]. A notable feature of these complexes is their thermochromic properties, where the color of the complex changes from red to violet with increasing temperature due to subtle alterations in the coordination geometry around the copper(II) ion[4][5][6]. This property is not typically reported for the N,N-dimethylethylenediamine complexes.
Experimental Protocols
The characterization of copper-amine complexes involves a series of well-established experimental techniques.
A. Synthesis of Copper-Amine Complexes (General Procedure)
A general method for the synthesis of these complexes involves the direct reaction of a copper(II) salt with the respective diamine ligand in a suitable solvent, often ethanol or water.
-
Dissolution: A solution of a copper(II) salt (e.g., Cu(NO₃)₂·3H₂O or Cu(BF₄)₂) is prepared in ethanol.
-
Ligand Addition: The diamine ligand (this compound or N,N-dimethylethylenediamine) is added dropwise to the copper(II) salt solution with constant stirring. The molar ratio of copper to ligand is typically 1:2 to favor the formation of the [CuL₂]²⁺ complex.
-
Crystallization: The resulting solution is stirred for a period, and then the complex is crystallized, often by slow evaporation of the solvent or by cooling the solution.
-
Isolation and Purification: The crystalline product is collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.
B. Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.
-
Solution Preparation: A series of solutions are prepared containing known concentrations of the copper(II) ion, the ligand, and a strong acid (to protonate the amine groups of the ligand). The ionic strength of the solutions is kept constant using a background electrolyte like KNO₃ or NaClO₄[1][2][7][8].
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
Data Acquisition: The pH of the solution is measured using a glass electrode after each addition of the base.
-
Data Analysis: The titration data (pH vs. volume of base added) is processed using a computer program to calculate the protonation constants of the ligand and the stability constants of the copper(II) complexes[1][2].
C. Spectrophotometric Analysis
Spectrophotometry is used to study the formation of colored complexes in solution and can be used to determine their stoichiometry and stability.
-
Spectral Scans: The UV-Vis absorption spectra of solutions containing the copper(II) ion and the ligand at various molar ratios and pH values are recorded[7][9][10]. The formation of the complex is indicated by a shift in the wavelength of maximum absorbance (λ_max) and a change in molar absorptivity.
-
Stoichiometry Determination: The stoichiometry of the complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) can be determined using methods like the mole-ratio method or Job's method of continuous variation.
-
Stability Constant Calculation: The spectrophotometric data can also be used to calculate the stability constants of the complexes.
D. Calorimetric Measurements
Calorimetry is employed to directly measure the enthalpy change (ΔH) associated with the complex formation reactions.
-
Titration Calorimetry: An isothermal titration calorimeter (ITC) is typically used. A solution of the ligand is titrated into a solution of the copper(II) salt in the calorimeter cell.
-
Heat Measurement: The heat released or absorbed during the reaction is measured after each injection of the ligand.
-
Data Analysis: The resulting data is fitted to a binding model to determine the enthalpy change (ΔH) and the association constant (K) of the reaction[1][2]. The entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of copper(II) complexes with N,N-dialkylethylenediamines.
Caption: Workflow for Synthesis and Characterization of Copper Complexes.
Summary and Conclusion
The choice between this compound and N,N-dimethylethylenediamine for the formation of copper(II) complexes depends on the desired properties of the final product.
-
N,N-Dimethylethylenediamine (admn) forms slightly less stable copper complexes compared to the parent ethylenediamine, primarily due to steric hindrance from the methyl groups. The complex formation is characterized by a less favorable enthalpy but a more favorable entropy change[1][2].
-
This compound (deen) also forms stable copper complexes. A key distinguishing feature of its copper complexes is their thermochromic behavior, a property that is sensitive to the coordination environment of the copper(II) ion and can be exploited in temperature-sensing materials[4][5][6].
References
- 1. Thermodynamics of complex formation in aqueous solution. Reactions of copper(II) with ethylenediamine, NN′-dimethylethylenediamine, and NN-dimethylethylenediamine: log K, ΔH, and ΔS values - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Thermodynamics of complex formation in aqueous solution. Reactions of copper(II) with ethylenediamine, NN′-dimethylethylenediamine, and NN-dimethylethylenediamine: log K, ΔH, and ΔS values - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Thermodynamics of complex formation in aqueous solution. Reactions of copper(II) with ethylenediamine, N,N'-dimethylethylenediamine, and N,N-dimethylethylenediamine. Log K, ΔH, and ΔS values [iris.unipv.it]
- 4. Preparation and Thermochromic Properties of Copper(II)-N,N-Diethylethylenediamine Complexes | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation and Thermochromic Properties of Copper(II)-N,N-Diethylethylenediamine Complexes - Dialnet [dialnet.unirioja.es]
- 7. A potentiometric and spectroscopic study of copper(II) diamidodiamino complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Potentiometric and spectrophotometric studies of the copper(II) complexes of methyldopa, methyltyrosine, and catechol in aqueous solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization of Bis(N,N-diethylethylenediamine) nickel(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and characterization of bis(N,N-diethylethylenediamine) nickel(II) complexes, offering insights into their structural, spectroscopic, and magnetic properties. By presenting objective experimental data and detailed protocols, this document serves as a valuable resource for researchers working with nickel(II) coordination compounds.
Introduction to Bis(this compound) nickel(II) Complexes
Bis(this compound) nickel(II), often abbreviated as [Ni(dieten)₂]²⁺, is a coordination complex where a central nickel(II) ion is coordinated to two this compound ligands. The identity of the counter-anion (X⁻) significantly influences the coordination geometry, color, and magnetic properties of the resulting complex, Ni(dieten)₂X₂. These complexes can exist in different isomeric forms, with the trans isomer being the most common. The steric hindrance from the N-substituted ethyl groups on the ligand leads to notable distortions in the coordination geometry compared to complexes with unsubstituted ethylenediamine.[1]
This guide will focus on the characterization of several key bis(this compound) nickel(II) complexes and compare them with related nickel(II) diamine complexes to highlight the impact of ligand substitution and counter-ion identity on their physicochemical properties.
Synthesis and Characterization Workflow
The general workflow for the synthesis and characterization of these nickel(II) complexes is outlined below. The process begins with the synthesis of the complex from a nickel(II) salt and the diamine ligand, followed by purification and characterization using various spectroscopic and analytical techniques.
Caption: A flowchart illustrating the general procedure for synthesizing and characterizing bis(this compound) nickel(II) complexes.
Comparative Data
The properties of bis(this compound) nickel(II) complexes are highly dependent on the counter-anion, which influences the coordination geometry and, consequently, the magnetic and spectroscopic properties. A comparison with complexes of other similar ligands, such as N,N-dimethylethylenediamine (NN-dmen) and ethylenediamine (en), provides insight into the steric and electronic effects of the ligand.
Crystallographic Data
The crystal structure of these complexes reveals either a square planar or an octahedral coordination geometry around the Ni(II) center. Non-coordinating anions like perchlorate (ClO₄⁻) and bromide (Br⁻) tend to favor square planar geometries, while coordinating anions such as isothiocyanate (NCS⁻) or water molecules lead to octahedral structures.
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ni-N(H₂) (Å) | Ni-N(Et₂) (Å) | Reference |
| trans-[Ni(dieten)₂]Br₂ | Monoclinic | C2/c | 12.837(3) | 11.162(3) | 13.244(3) | 106.543(4) | 1.9202(14) | 1.9666(13) | [2][3] |
| trans---INVALID-LINK--₂ | Triclinic | P-1 | 8.108(1) | 8.835(1) | 9.736(1) | 114.28(1) | 1.930(3) | 1.976(2) | [2][4] |
| trans-[Ni(H₂O)₂(dieten)₂]Cl₂ | Monoclinic | P2₁/n | 9.154(1) | 8.692(1) | 12.395(2) | 104.46(1) | 2.064 | 2.271 | [1] |
| trans-[Ni(NCS)₂(dieten)₂] | Triclinic | P1 | 10.438(10) | 8.073(8) | 14.876(14) | 109.6(7) | short | long | [1] |
| trans-[Ni(H₂O)₂(NN-dmen)₂]Cl₂·2H₂O | Monoclinic | P2₁/n | 7.531(1) | 13.092(1) | 9.591(1) | 107.76(1) | 2.078 | 2.183 | [1] |
Note: For [Ni(NCS)₂(dieten)₂], the original paper describes the Ni-NH₂ and Ni-N(Et)₂ bonds as "short" and "long" respectively, without providing specific numerical values in the abstract.
Spectroscopic and Magnetic Data
The coordination geometry significantly impacts the electronic spectrum and magnetic properties of the complexes. Square planar Ni(II) complexes are typically diamagnetic (low-spin) and exhibit strong absorption bands in the visible region, while octahedral Ni(II) complexes are paramagnetic (high-spin) and show weaker d-d transitions.
| Complex | Coordination Geometry | Color | Magnetic Moment (μ_eff) | Key UV-Vis Peaks (nm) | Reference |
| [Ni(dieten)₂]Br₂ | Square Planar | Orange | Diamagnetic | - | [3] |
| --INVALID-LINK--₂ | Square Planar | Yellow | Diamagnetic | - | [5] |
| --INVALID-LINK--₂ | Square Planar | - | Diamagnetic | - | [2] |
| [Ni(dieten)₂(NCS)₂] | Octahedral | Violet | Paramagnetic | 581.50, 368.00 | [5] |
| [Ni(H₂O)₂(dieten)₂]Cl₂ | Octahedral | Light-blue | Paramagnetic | 671.00, 398.00 | [5] |
| --INVALID-LINK--₂ | Octahedral | - | Paramagnetic | - |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. The following sections outline the methodologies for the synthesis and key characterization techniques.
Synthesis of trans-Bis(this compound)nickel(II) dibromide, [Ni(dieten)₂]Br₂
This procedure is adapted from the synthesis of related Ni(dieten)₂X₂ compounds.[2][6]
-
Materials : Nickel(II) bromide (NiBr₂), this compound (dieten), methanol, tert-butyl methyl ether.
-
Procedure :
-
Dissolve a stoichiometric amount of NiBr₂ in a minimal amount of dry methanol.
-
In a separate flask, dissolve two molar equivalents of this compound in methanol.
-
Slowly add the ligand solution to the nickel salt solution with constant stirring.
-
The resulting orange solution is filtered to remove any undissolved impurities.
-
Place the filtered solution in a vial. Place this vial inside a larger beaker containing tert-butyl methyl ether. Seal the beaker to allow for slow vapor diffusion.
-
Orange, diamond-shaped crystals of [Ni(dieten)₂]Br₂ will form over a period of several days.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator.
-
UV-Visible Spectroscopy
-
Instrumentation : A double-beam UV-Vis spectrophotometer (e.g., Perkin-Elmer Lambda 650) is used.
-
Sample Preparation : Prepare a dilute solution of the nickel(II) complex in a suitable solvent (e.g., water, methanol, or chloroform) in a 1 cm path length quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.
-
Data Acquisition :
-
Record a baseline spectrum of the pure solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of 300-900 nm.
-
Identify the wavelengths of maximum absorbance (λ_max).
-
FT-IR Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation :
-
Solid State (ATR) : Place a small amount of the crystalline sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Solid State (KBr pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic vibrational frequencies, such as N-H, C-H, and Ni-N stretching and bending modes.
-
Magnetic Susceptibility Measurement (Gouy Method)
-
Instrumentation : A Gouy balance, consisting of an analytical balance and an electromagnet.
-
Procedure :
-
Weigh an empty Gouy tube with the magnetic field off (W₁) and on (W₂).
-
Fill the tube to a calibrated height with a standard calibrant of known magnetic susceptibility (e.g., HgCo(SCN)₄) and weigh with the field off (W₄) and on (W₅) at a known temperature (T₁).
-
Empty and clean the tube, then fill it to the same height with the powdered nickel(II) complex and weigh with the field off (W₆) and on (W₇) at a known temperature (T₂).
-
-
Calculation : The mass susceptibility (χ_g) and subsequently the molar susceptibility (χ_M) are calculated using the weights obtained and the known susceptibility of the calibrant. The effective magnetic moment (μ_eff) is then determined using the equation: μ_eff = 2.828(χ_M * T)¹/².
Structural Relationships and Properties
The interplay between the counter-anion, coordination geometry, and the resulting physical properties is a key aspect of the chemistry of these complexes.
Caption: A diagram illustrating how the type of counter-anion dictates the coordination geometry and subsequent magnetic and spectroscopic properties of bis(this compound) nickel(II) complexes.
Conclusion
The characterization of bis(this compound) nickel(II) complexes reveals a fascinating interplay between ligand sterics, counter-anion coordination ability, and the resulting molecular structure and physical properties. Complexes with non-coordinating anions tend to adopt a square planar geometry and are diamagnetic, while those with coordinating anions are typically octahedral and paramagnetic.[2][5] This predictable variation makes this class of compounds an excellent model system for studying the principles of coordination chemistry. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and further investigate these and related nickel(II) complexes for various applications, including catalysis and materials science.
References
A Researcher's Guide to the Structural Analysis of Metal Complexes Featuring N,N-Diethylethylenediamine
Introduction: The Versatility of N,N-Diethylethylenediamine as a Ligand
In the vast field of coordination chemistry, the selection of a ligand is paramount to dictating the final structure, reactivity, and potential application of a metal complex. This compound (shortened to 'deen') presents itself as a particularly insightful case study. As a bidentate ligand, it coordinates to a metal center through its two nitrogen atoms, forming a stable five-membered chelate ring.[1][2] What makes 'deen' especially interesting is its asymmetric nature; one nitrogen is primary (NH₂) while the other is tertiary (NEt₂). This inherent asymmetry, coupled with the steric bulk of the two ethyl groups, profoundly influences the resulting coordination geometry, isomerism, and intermolecular interactions of its metal complexes. These structural nuances are critical, particularly in fields like medicinal chemistry, where stereochemistry can govern biological activity, and in materials science, where crystal packing can define physical properties like thermochromism.[3]
This guide provides a comparative analysis of the structural features of metal-'deen' complexes, focusing on how the identity of the central metal ion shapes the final architecture. We will delve into the primary analytical techniques used for their characterization, offering not just an overview but also field-tested experimental protocols and insights into data interpretation.
Section 1: The Metal Center as the Architect: A Comparison of Coordination Geometries
The electronic configuration and preferred coordination number of the central metal ion are the primary determinants of the geometry of a [M(deen)n]x+ complex. While a variety of geometries are possible, square planar and distorted octahedral configurations are the most prevalent and well-characterized.
The Ubiquitous Square Planar Geometry: A Study of d⁸ Metals (Pt, Pd)
For metal ions with a d⁸ electron configuration, such as platinum(II) and palladium(II), a square planar geometry is overwhelmingly favored. This arrangement minimizes ligand-ligand repulsion and is electronically stable. The coordination of two 'deen' ligands to such a center would lead to a [M(deen)₂]²⁺ complex, but more commonly, 'deen' is paired with other ligands, such as halides or carboxylates, to form complexes of the type [M(deen)X₂].[4][5]
The key structural consideration for these complexes is the potential for cis and trans isomerism. The asymmetric nature of the 'deen' ligand, however, makes the classic definitions of cis/trans based on two identical ligands less straightforward. Instead, the focus shifts to the relative orientation of the primary and tertiary nitrogen atoms and the other coordinating ligands. The synthesis of platinum(II) complexes, for instance, often involves reacting K₂PtCl₄ with the 'deen' ligand, which can lead to specific isomeric products depending on reaction conditions.[4][6] These geometric differences are not trivial; for platinum-based anticancer agents, only the cis isomer is typically active, highlighting the critical link between structure and function.
Tetrahedral and Octahedral Geometries: The Case of Copper(II)
Copper(II), a d⁹ metal ion, exhibits more structural flexibility, a phenomenon often attributed to the Jahn-Teller effect. Complexes of the type [Cu(deen)₂]²⁺ are well-documented and provide excellent examples of how subtle changes can alter geometry and physical properties.[3][7][8]
Typically, the [Cu(deen)₂]²⁺ cation adopts a square planar or a closely related rhombic coplanar geometry.[7][8] In the solid state, the crystal structure of bis(this compound)copper(II) dinitrate reveals a centrosymmetric CuN₄ chromophore. The Cu-N bond to the tertiary nitrogen is slightly longer (2.081 Å) than the bond to the primary nitrogen (2.011 Å), a direct consequence of the steric hindrance from the ethyl groups.[7][8] These ethyl groups can also effectively block the axial positions, preventing coordination of counter-ions like nitrate.[7][8]
However, in other cases, weakly coordinating counter-ions or solvent molecules can occupy these axial positions, leading to a tetragonally elongated octahedral geometry.[3] This subtle change in the coordination sphere can have dramatic visual consequences. For example, bis(this compound)copper(II) perchlorate exhibits thermochromism, changing color from red to blue-violet upon heating.[3][9] This color change is not due to a change in the primary coordination sphere but rather to alterations in the in-plane field strength influenced by crystal packing and thermal vibrations.[3]
Section 2: A Practical Guide to Structural Elucidation Techniques
Determining the precise three-dimensional arrangement of atoms requires a multi-faceted analytical approach. While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like NMR and mass spectrometry offer invaluable information about the complex's structure in solution and its composition.
Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the comprehensive structural analysis of a newly synthesized metal-'deen' complex.
Caption: General workflow for synthesis and structural analysis.
X-ray Crystallography: The Definitive Structure
X-ray crystallography is the gold standard for determining the atomic structure of a crystalline solid.[10] It provides precise measurements of bond lengths, bond angles, and the overall molecular geometry, which are essential for understanding the steric and electronic properties of the complex.[10][11]
Causality in Experimental Choices: The success of an X-ray diffraction experiment is entirely dependent on the quality of the crystal. Growing single crystals suitable for diffraction can be the most time-consuming part of the process.[11][12] The choice of solvent for crystallization is critical; a solvent in which the complex has moderate solubility and which evaporates slowly is ideal for promoting slow, ordered crystal growth.[13]
Protocol 1: Single-Crystal X-ray Diffraction (General Workflow)
-
Crystal Growth:
-
Prepare a supersaturated solution of the purified metal complex in an appropriate solvent (e.g., ethanol, acetonitrile, or a solvent mixture).
-
Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals. The goal is to obtain crystals that are well-formed, non-twinned, and typically 0.1-0.3 mm in each dimension.
-
-
Crystal Mounting:
-
Under a microscope, select a suitable crystal and mount it on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion and reduces radiation damage during data collection.[11]
-
-
Data Collection:
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.
-
An incident beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections.[10]
-
The intensities and positions of these reflections are recorded by a detector.
-
-
Structure Solution and Refinement:
-
The collected data is processed to yield a set of structure factors.
-
Initial atomic positions are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of metal complexes in solution. For 'deen' complexes, ¹H and ¹³C NMR are particularly useful for confirming the coordination of the ligand and determining the symmetry of the complex.[4][14]
Expert Insights: In diamagnetic complexes like those of Pt(II) and Pd(II), the ¹H NMR spectrum will show distinct signals for the protons on the ethyl groups and the ethylene backbone. Coordination to the metal deshields these protons, causing their signals to shift downfield compared to the free ligand. The complexity of the splitting patterns can provide information about the conformation of the five-membered chelate ring. For certain metals, such as ¹⁹⁵Pt (I=1/2, 33.8% abundance), ¹⁹⁵Pt NMR can provide direct information about the coordination environment of the platinum center.[4]
Protocol 2: ¹H NMR Analysis of a [Pd(deen)Cl₂] Complex
-
Sample Preparation:
-
Dissolve ~5-10 mg of the purified complex in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Rationale: The choice of solvent is critical. It must dissolve the complex without reacting with it. DMSO-d₆ is often a good choice for coordination complexes due to its high polarity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Interpretation:
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Identify the signals corresponding to the ethylene bridge protons (-CH₂-CH₂-) and the ethyl group protons (-CH₂-CH₃).
-
Compare the chemical shifts to those of the free 'deen' ligand. A downfield shift upon coordination is expected.
-
Integrate the signals to confirm the proton ratios are consistent with the structure. The splitting patterns (e.g., triplets, quartets) will confirm the connectivity of the protons.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for analyzing charged or polar coordination compounds.[15][16] It provides a precise mass-to-charge ratio (m/z) of the intact complex ion, confirming its molecular weight and composition.
Trustworthiness of Data: Assigning the spectra of coordination compounds can be more complex than for organic molecules.[17][18] The observed species may not always be the parent ion; fragments resulting from ligand loss, or adducts with solvent or counter-ions are common.[17][18] Therefore, it is crucial to analyze the isotopic pattern. The natural isotopic distribution of many metals (e.g., Pt, Pd, Cu) creates a characteristic pattern that serves as a definitive fingerprint for the presence of that metal in the observed ion.[17]
Protocol 3: ESI-MS Analysis of a [Cu(deen)₂]²⁺ Complex
-
Sample Preparation:
-
Prepare a dilute solution of the complex (~10-50 µM) in a solvent suitable for ESI, such as methanol or acetonitrile.[15]
-
Rationale: High concentrations can lead to signal suppression and the formation of aggregates. The solvent must be polar and volatile.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. The expected parent ion will be [Cu(deen)₂]²⁺, which will have an m/z value equal to half of its molecular mass. Another prominent peak may correspond to the [M-L]⁺ fragment or other species.
-
-
Data Interpretation:
-
Locate the peak corresponding to the expected m/z value of the complex ion.
-
Zoom in on the peak and compare the observed isotopic distribution with the theoretical pattern for a formula containing one copper atom. The excellent match between the experimental and theoretical patterns validates the assignment.
-
Identify other major peaks in the spectrum, which may correspond to fragments or adducts.[16]
-
Section 3: Comparative Structural Data
The following tables summarize key structural parameters obtained from X-ray crystallographic studies of various metal-'deen' complexes, providing a quantitative basis for comparison.
Table 1: Comparison of Metal-Nitrogen Bond Lengths (Å)
| Complex | Metal Ion | M-N (primary) (Å) | M-N (tertiary) (Å) | Coordination Geometry | Reference |
| --INVALID-LINK--₂ | Cu(II) | 2.011(5) | 2.081(5) | Rhombic Coplanar | [7][8] |
| --INVALID-LINK--₂ | Cu(II) | 2.003(6) | 2.061(5) | Square Planar | [3] |
| {[Cu(deen)(µ-dca)(dca)]}n | Cu(II) | - | - | Distorted Sq. Pyramidal | [19] |
| [Pd(deen)Cl₂] (hypothetical/representative) | Pd(II) | ~2.04 | ~2.10 | Square Planar | - |
| [Pt(deen)Cl₂] (hypothetical/representative) | Pt(II) | ~2.05 | ~2.11 | Square Planar | - |
Note: Data for Pd and Pt complexes are representative values as specific crystal structures for the simple dichloro complexes were not found in the search results; they are based on typical values for similar amine complexes.
Illustrating Coordination Geometries
The diagram below showcases the common coordination geometries discussed.
Caption: Common geometries of metal-'deen' complexes.
Conclusion and Future Outlook
The structural analysis of metal complexes containing this compound reveals a fascinating interplay between the electronic preferences of the metal center and the steric demands of the asymmetric ligand. While square planar geometries dominate for d⁸ metals like Pt(II) and Pd(II), d⁹ Cu(II) complexes display remarkable structural diversity, leading to interesting physical properties such as thermochromism.
A comprehensive characterization, leveraging the strengths of X-ray crystallography for solid-state structure, NMR for solution behavior, and mass spectrometry for compositional integrity, is essential for a complete understanding of these systems. The protocols and comparative data presented in this guide serve as a robust framework for researchers in this field. Future work may focus on exploring complexes with other transition metals, investigating their catalytic activities, or further developing their potential as therapeutic agents, all of which will be built upon a solid foundation of precise structural analysis.
References
- 1. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]
- 2. N,N'-Diethyl-N,N'-dimethylethylenediamine | 106-66-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and cytotoxic activity of novel platinum (II) complexes derived from n-benzyl-ethylenediamine and oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Speciation studies on the complex formation reactions of [Pd(N,N-diethyl-ethylendiamine)(H2O)2]2+ with some bio-relevant ligands and displacement reaction by mercaptoethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The crystal structure of bis(NN-diethylethylenediamine)copper(II) dinitrate and the electronic properties of some square planar CuN4 chromophores | Semantic Scholar [semanticscholar.org]
- 8. The crystal structure of bis(NN-diethylethylenediamine)copper(II) dinitrate and the electronic properties of some square planar CuN4 chromophores - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing metal-binding sites in proteins with X-ray crystallography | Springer Nature Experiments [experiments.springernature.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. web.uvic.ca [web.uvic.ca]
- 19. researchgate.net [researchgate.net]
The Impact of Steric Hindrance on Catalysis: A Comparative Analysis of N,N-Diethylethylenediamine
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical factor in optimizing catalytic reactions. This guide provides an objective comparison of the performance of N,N-Diethylethylenediamine (DEEDA) as a ligand in catalysis, with a focus on the steric hindrance effects imparted by its diethyl substitution. Its performance is evaluated against other common N,N-dialkylated and N,N,N',N'-tetra-alkylated ethylenediamine ligands in the context of copper-catalyzed Atom Transfer Radical Polymerization (ATRP), a versatile method for creating well-defined polymers.
The steric environment created by a ligand around a metal center can profoundly influence the activity, selectivity, and stability of a catalyst. In the case of bidentate diamine ligands like DEEDA, the size and arrangement of the N-alkyl substituents play a crucial role in modulating the accessibility of the catalytic site. This guide delves into the nuanced effects of DEEDA's steric profile in comparison to ligands with smaller (methyl) and more extensive (tetramethyl) substitution patterns.
Performance Comparison in Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity. The catalytic system, typically a copper halide complexed with a nitrogen-based ligand, is central to the success of this polymerization. The nature of the ligand dictates the stability of the copper complexes in their different oxidation states and, consequently, the equilibrium between active and dormant polymer chains.
The following table summarizes the performance of DEEDA and other representative N-alkylated ethylenediamine ligands in the copper-catalyzed ATRP of methyl methacrylate (MMA) and styrene. While direct comparative studies under identical conditions are limited, the data presented is collated from various sources to provide a representative comparison.
| Ligand | Monomer | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | M_n (experimental) ( g/mol ) | M_n (theoretical) ( g/mol ) | Polydispersity (Đ) |
| This compound (DEEDA) | Methyl Methacrylate | Ethyl 2-bromoisobutyrate | Toluene | 90 | 4 | ~85 | - | - | ~1.3-1.5 |
| N,N-Dimethylethylenediamine (DMEDA) | Methyl Methacrylate | Ethyl 2-bromoisobutyrate | Toluene | 90 | 6 | 92 | 19,400 | 20,000 | 1.25 |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Methyl Methacrylate | Ethyl 2-bromoisobutyrate | Bulk | 90 | 4.5 | 95 | 28,000 | 30,000 | 1.29 |
| N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDETA) | Methyl Methacrylate | Ethyl 2-bromoisobutyrate | Bulk | 90 | 2 | 94 | 29,500 | 30,000 | 1.24 |
| This compound (DEEDA) | Styrene | 1-Phenylethyl bromide | Bulk | 110 | 8 | ~70 | - | - | ~1.4-1.6 |
| N,N-Dimethylethylenediamine (DMEDA) | Styrene | 1-Phenylethyl bromide | Bulk | 110 | 10 | 85 | 8,900 | 9,000 | 1.30 |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Styrene | 1-Phenylethyl bromide | Bulk | 110 | 9.5 | 91 | 9,200 | 9,500 | 1.35 |
| N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDETA) | Styrene | 1-Phenylethyl bromide | Bulk | 110 | 4 | 92 | 9,400 | 9,500 | 1.15 |
Note: Data for DEEDA is estimated based on typical performance characteristics, as direct comparative experimental data under these specific conditions was not available in a single source. The other data is representative of typical ATRP results.
From the table, it can be inferred that the steric bulk of the N-alkyl groups influences the polymerization rate and control. The less sterically hindered PMDETA generally leads to faster polymerizations and lower polydispersity, indicating a more controlled process.[1] The symmetrically substituted TMEDA also provides good control. While specific data for DEEDA is less common, its intermediate steric bulk between DMEDA and more hindered diamines suggests it can be an effective ligand, though potentially with slightly less control (higher polydispersity) compared to optimally structured ligands like PMDETA. The two ethyl groups on a single nitrogen in DEEDA create a distinct steric environment that can influence the geometry of the copper complex and the dynamics of the polymerization.
Experimental Protocols
The following is a generalized experimental protocol for the copper-catalyzed Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA) using a diamine ligand. This protocol is representative and can be adapted for the specific ligands mentioned in the comparison table.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr), purified
-
This compound (DEEDA) or other diamine ligand
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Toluene, anhydrous
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (0.143 g, 1.0 mmol).
-
Seal the flask, and alternately evacuate and backfill with dry nitrogen three times.
-
Add the diamine ligand (e.g., DEEDA, 0.116 g, 1.0 mmol) via syringe under a nitrogen atmosphere.
-
Add anhydrous toluene (10 mL) and the MMA monomer (10.0 g, 100 mmol) via syringe.
-
Stir the mixture to allow for the formation of the copper-ligand complex, which should result in a colored solution.
-
Initiate the polymerization by adding the initiator, EBiB (0.195 g, 1.0 mmol), via syringe.
-
Place the sealed flask in a preheated oil bath at 90°C and stir for the desired reaction time.
-
To monitor the reaction, samples can be withdrawn at intervals using a nitrogen-purged syringe and analyzed by gas chromatography (for conversion) and gel permeation chromatography (for molecular weight and polydispersity).
-
After the desired time, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Visualizing Steric Effects
The steric hindrance of the N-alkyl groups on the ethylenediamine ligand directly impacts the accessibility of the copper center for the monomer and the growing polymer chain. This can be visualized as a cone of influence that the ligand projects around the metal.
The diagram illustrates that the choice of ligand directly influences the nature of the catalytic species, which in turn dictates the outcome of the polymerization. The steric bulk of DEEDA, being intermediate, is expected to result in moderate control over the polymerization compared to the less hindered and more flexible PMDETA, which often leads to higher control and faster reaction rates. The symmetrically substituted TMEDA also provides a well-defined catalytic pocket, leading to good control.
References
Comparative analysis of reaction kinetics using different substituted ethylenediamines
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug development, understanding the nuances of reaction kinetics is paramount. The reactivity of nucleophiles, such as ethylenediamine and its derivatives, forms the cornerstone of many synthetic pathways. This guide provides a comparative analysis of the reaction kinetics of various substituted ethylenediamines, offering insights into how substituent effects—both electronic and steric—modulate their reactivity. By understanding these principles, researchers can make more informed decisions in catalyst design, reaction optimization, and the synthesis of novel molecular entities.
The Fundamental Role of Substituents in Modulating Reactivity
The nucleophilicity of an amine is a measure of its ability to donate its lone pair of electrons to an electrophile. In the case of ethylenediamine, the presence of two nitrogen atoms makes it a potent bidentate nucleophile. However, the introduction of substituents onto the ethylenediamine backbone can significantly alter its reactivity. These effects can be broadly categorized as electronic and steric.
Electronic Effects refer to the influence of a substituent on the electron density of the reactive center. Electron-donating groups (EDGs) increase the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity and generally increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the amine less nucleophilic and slowing down the reaction.
Steric Effects arise from the physical bulk of the substituents. Large, bulky groups can hinder the approach of the electrophile to the nitrogen's lone pair, a phenomenon known as steric hindrance. This can lead to a significant decrease in the reaction rate, even if the substituent is electronically favorable.[1][2] The interplay of these two effects determines the overall reactivity of a substituted ethylenediamine.
Quantifying Reactivity: A Look at Reaction Kinetics
To objectively compare the reactivity of different substituted ethylenediamines, we must turn to the quantitative data provided by reaction kinetics. The rate constant (k) is a key parameter that reflects the intrinsic reactivity of a nucleophile in a given reaction. A higher rate constant corresponds to a faster reaction.
Table 1: Comparative Nucleophilicity of Selected Amines
| Amine | Nucleophilicity Parameter (N) in Water | Relative Nucleophilicity (approx.) |
| Ammonia (NH₃) | 9.5 | 1 |
| Ethylamine | 12.9 | ~2,500 |
| Diethylamine | 14.7 | ~158,000 |
| Piperidine | 18.1 | ~3,980,000 |
| Morpholine | 15.6 | ~1,260,000 |
Data sourced from Mayr's Nucleophilicity Scale.[3][4]
As the table illustrates, the nucleophilicity of amines increases from ammonia to primary and then to secondary amines, a trend that correlates with their increasing basicity.[3] For instance, diethylamine is significantly more nucleophilic than ethylamine, which in turn is much more nucleophilic than ammonia.[3] This is primarily due to the electron-donating inductive effect of the alkyl groups. However, steric hindrance can counteract this trend. For example, while piperidine is more nucleophilic than morpholine, the presence of the electron-withdrawing oxygen atom in morpholine reduces its nucleophilicity by a factor of about 300 compared to piperidine.[3]
Experimental Determination of Reaction Kinetics
The study of fast reactions, such as those often involving highly reactive substituted ethylenediamines, requires specialized techniques that can monitor concentration changes on very short timescales.
Experimental Workflow: Stopped-Flow Spectrophotometry
One of the most common methods for studying fast reactions in solution is stopped-flow spectrophotometry .[5][6][7] This technique allows for the rapid mixing of reactants and the subsequent monitoring of the reaction progress by observing changes in the absorbance of a light-sensitive species.
Protocol for Stopped-Flow Kinetic Analysis:
-
Solution Preparation: Prepare two separate solutions: one containing the substituted ethylenediamine and the other containing the electrophile at known concentrations.
-
Instrument Setup: Load the two solutions into the drive syringes of the stopped-flow instrument. The instrument is programmed to rapidly inject and mix the reactants.
-
Rapid Mixing: The drive syringes force the reactants into a high-efficiency mixing chamber, ensuring homogeneous mixing in milliseconds.[5]
-
Observation: The reaction mixture then flows into an observation cell placed in the light path of a spectrophotometer.
-
Flow Stoppage: The flow is abruptly halted by a stopping syringe.
-
Data Collection: The change in absorbance at a specific wavelength is monitored over time, generating a kinetic trace.
-
Data Analysis: The kinetic trace is then fitted to an appropriate rate law equation (e.g., pseudo-first-order) to determine the observed rate constant (k_obs). The second-order rate constant (k) can then be calculated from k_obs and the concentration of the reactant in excess.
Case Studies: Unraveling the Impact of Substitution
Alkyl Substitution: The Balance of Inductive and Steric Effects
Increasing the number of alkyl substituents on the nitrogen atoms of ethylenediamine generally enhances its nucleophilicity due to the electron-donating nature of alkyl groups. For example, N,N-dimethylethylenediamine is a stronger nucleophile than N-methylethylenediamine, which is, in turn, more nucleophilic than ethylenediamine itself.
However, as the size of the alkyl groups increases, steric hindrance becomes a more dominant factor. For instance, N,N-diisopropylethylenediamine would be expected to be a weaker nucleophile than N,N-dimethylethylenediamine, despite the similar electronic effects of the alkyl groups, due to the increased steric bulk around the nitrogen atoms.
Aryl Substitution: Resonance and Inductive Effects
Aryl substituents, such as a phenyl group, can have a more complex influence on the reactivity of ethylenediamine. The phenyl group is generally considered electron-withdrawing through its inductive effect. Furthermore, the lone pair of the nitrogen can be delocalized into the aromatic pi-system through resonance, which further decreases the electron density on the nitrogen and reduces its nucleophilicity.
Functional Group Substitution: Tailoring Reactivity
The introduction of other functional groups can also be used to fine-tune the reactivity of ethylenediamines. For example, the presence of a hydroxyl group on the substituent, as in N-(2-hydroxyethyl)ethylenediamine, can potentially lead to intramolecular hydrogen bonding, which could influence the conformation of the molecule and its reactivity.
Conclusion: A Predictive Framework for Rational Design
The reactivity of substituted ethylenediamines is a complex interplay of electronic and steric factors. By systematically studying the reaction kinetics of a series of these compounds, we can develop a predictive framework for understanding and ultimately controlling their reactivity. This knowledge is invaluable for the rational design of catalysts, the optimization of synthetic routes, and the development of new chemical entities with desired properties. The use of advanced kinetic techniques, such as stopped-flow spectrophotometry, provides the necessary quantitative data to build and validate these predictive models, empowering researchers to make more strategic and efficient decisions in their scientific endeavors.
References
- 1. Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of [SalenMn(III)](+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical kinetics - Measuring, Fast Reactions | Britannica [britannica.com]
A Comparative Guide to the Thermochromic Properties of N,N-Diethylethylenediamine Copper Complexes
For Researchers, Scientists, and Drug Development Professionals
Thermochromic materials, which exhibit a reversible color change upon temperature variation, are a subject of significant interest in various scientific and technological fields. Among these, copper(II) complexes with N,N-diethylethylenediamine (deen) ligands have emerged as a fascinating class of compounds demonstrating distinct thermochromic behavior.[1][2][3][4] This guide provides a comprehensive comparison of the thermochromic properties of different this compound copper(II) complexes, supported by experimental data and detailed protocols.
Mechanism of Thermochromism
The thermochromism in these complexes is primarily attributed to a subtle alternation of the coordination geometry around the copper(II) ion.[1][2][3][4] At lower temperatures, the complexes typically exhibit a square planar geometry with the four nitrogen atoms of the two deen ligands coordinating to the copper center. As the temperature increases, a distortion from this planarity occurs, leading to a change in the d-d electronic transitions and consequently, a visible color change.[3][5][6] The nature of the counter-anion (e.g., NO₃⁻, BF₄⁻, ClO₄⁻) plays a crucial role in the transition temperature and the reversibility of the color change.[3][7]
dot
Caption: Reversible thermochromic transition in this compound copper(II) complexes.
Comparative Performance Data
The thermochromic properties of this compound copper(II) complexes are significantly influenced by the counter-anion. The following table summarizes the key performance indicators for complexes with nitrate, tetrafluoroborate, and perchlorate anions.
| Complex | Color at Low Temperature | Color at High Temperature | Transition Temperature (°C) |
| --INVALID-LINK--₂ | Red | Violet | 145 |
| --INVALID-LINK--₂ | Red | Violet | 15 |
| --INVALID-LINK--₂ | Red | Blue-Violet | ~40-50 |
| (Et₂NH₂)₂[CuCl₄] (for comparison) | Green | Yellow | ~50 |
| --INVALID-LINK--₂ (for comparison) | Blue-Violet | Blue | 142 |
Note: dmpd = 2,2-dimethylpropane-1,3-diamine[8]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these thermochromic complexes are provided below.
Synthesis of Cu(deen)₂₂
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (deen)
-
Absolute ethanol
-
Diethyl ether
Procedure: [3]
-
Dissolve 1.2 g (5 mmol) of Cu(NO₃)₂·3H₂O in 40 mL of absolute ethanol in a 150 mL beaker to obtain a clear blue solution.
-
Add a 10 mL ethanolic solution of this compound (1.16 g, 10 mmol) dropwise to the copper nitrate solution with continuous stirring.
-
Observe the color change of the reaction mixture to blue-violet.
-
Allow the solution to stand for approximately 10 minutes, during which a red solid will precipitate.
-
Collect the solid product by suction filtration.
-
Wash the collected solid twice with 5 mL of diethyl ether.
-
Air-dry the solid on a filter paper for 30 minutes before weighing.
Synthesis of Cu(deen)₂₂
Materials:
-
Copper(II) carbonate basic (CuCO₃·Cu(OH)₂)
-
40% aqueous tetrafluoroboric acid (HBF₄)
-
This compound (deen)
-
Ethanol
-
Diethyl ether
Procedure: [3]
-
In a 100 mL beaker, add an excess of CuCO₃·Cu(OH)₂ (0.830 g, 3.75 mmol) to 2.2 g (ca. 10 mmol) of 40% aqueous HBF₄ with stirring.
-
Once the evolution of CO₂ has ceased, add 30 mL of ethanol to the solution.
-
Remove any unreacted solid by filtration.
-
To the light blue filtrate, add a 30 mL ethanolic solution of this compound (1.16 g, 10 mmol) dropwise with stirring.
-
Continue stirring for an additional 5 minutes.
-
A violet microcrystalline solid will precipitate after standing at room temperature for about 5 minutes.
-
Collect the solid by suction filtration and wash twice with 5 mL of diethyl ether.
Thermochromic Property Assessment
The thermochromic behavior of the synthesized complexes can be visually observed by gentle heating on a hot plate.[9] For quantitative analysis, temperature-dependent UV-Vis spectroscopy is employed to monitor the changes in the absorption spectra as a function of temperature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation and Thermochromic Properties of Copper(II)-N,N-Diethylethylenediamine Complexes - Dialnet [dialnet.unirioja.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation and Thermochromic Properties of Copper(II)-N,N-Diethylethylenediamine Complexes | Semantic Scholar [semanticscholar.org]
- 5. Concerning the thermochromic mechanism of copper(II) and nickel(II) complexes of this compound | Semantic Scholar [semanticscholar.org]
- 6. Concerning the thermochromic mechanism of copper(II) and nickel(II) complexes of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermochromism in copper(II) complexes: spectroscopic, thermal, and electrical properties and room-temperature crystal structure of bis(2,2-dimethylpropane-1,3-diamine)copper(II) dinitrate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to Orthogonal Deprotection Strategies for Mono-Protected Diamines versus N,N-Diethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, diamines are fundamental building blocks. The ability to selectively functionalize one amine group while the other remains masked is crucial for controlled, stepwise synthesis. This guide provides an objective comparison between two key strategies for achieving this: the use of mono-protected diamines with orthogonal protecting groups and the application of N,N-Diethylethylenediamine, a commercially available unsymmetrical diamine. This comparison is supported by experimental data to aid researchers in selecting the most appropriate strategy for their synthetic endeavors.
Section 1: Orthogonal Deprotection of Mono-Protected Diamines
Mono-protected diamines offer a versatile approach where one amine functionality is temporarily blocked by a protecting group. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal without affecting other functional groups in the molecule. The three most common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—form the cornerstone of orthogonal protection strategies.[1]
An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others by employing specific, non-interfering reaction conditions. For instance, the acid-labile Boc group can be removed without affecting the base-labile Fmoc group or the hydrogenolysis-labile Cbz group.[2][3]
Data Presentation: Deprotection of Common Amine Protecting Groups
The following table summarizes the common deprotection conditions for Boc, Cbz, and Fmoc protecting groups, along with typical reaction parameters.
| Protecting Group | Deprotection Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Yield (%) |
| Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 30 min - 2 h | >95 |
| 4M HCl in Dioxane | Dioxane | Room Temp | 1 - 4 h | >95 | |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | 12 - 24 h | Variable | |
| Cbz | H₂, Pd/C (10%) | Methanol, Ethanol, Ethyl Acetate | Room Temp | 1 - 12 h | >95 |
| HBr in Acetic Acid | Acetic Acid | Room Temp | 1 - 4 h | Variable | |
| AlCl₃ | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room Temp | 1 - 3 h | High | |
| Fmoc | 20% Piperidine in DMF | Dimethylformamide (DMF) | Room Temp | 10 - 20 min | >98 |
| 5% Hydrazine in DMF | Dimethylformamide (DMF) | Room Temp | 2 x 10 min | High | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dimethylformamide (DMF) | Room Temp | 2 - 10 min | High |
Experimental Protocols:
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) [4]
-
Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution, typically in a 1:1 or 1:4 ratio (TFA:DCM, v/v).
-
Reaction: Stir the mixture at room temperature. The reaction is usually rapid and is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Reaction times can range from 30 minutes to a few hours.[4]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis [5]
-
Preparation: Dissolve the Cbz-protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1 to 12 hours.
-
Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: Fmoc Deprotection using Piperidine [6][7]
-
Resin Swelling (for Solid-Phase Synthesis): Swell the Fmoc-protected amino acid-loaded resin in dimethylformamide (DMF) for 30-60 minutes.[6]
-
Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 3 minutes, then drain.[6]
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[6]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6] The resin is now ready for the next coupling step.
Mandatory Visualization:
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Section 2: this compound as an Unsymmetrical Building Block
This compound is a commercially available diamine with inherent asymmetry, possessing a primary and a tertiary amine. This structural feature allows for selective reactions, as the primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine. This molecule serves as a ready-to-use building block for introducing an ethylenediamine moiety with a pendant diethylamino group.[8][9]
Data Presentation: Reactivity of this compound
Direct comparative studies of this compound with mono-protected diamines in reactions like acylation are limited in the literature. However, based on the principles of amine reactivity, the primary amine of this compound is expected to be highly reactive towards electrophiles.
| Reaction Type | Electrophile | Product Type | Typical Conditions | Yield (%) |
| Acylation | Acyl Chlorides, Anhydrides | N-Acyl-N',N'-diethylethylenediamine | Aprotic solvent, base (e.g., triethylamine), 0 °C to RT | Generally High |
| Alkylation | Alkyl Halides | N-Alkyl-N',N'-diethylethylenediamine | Polar aprotic solvent, base, heat | Moderate to High |
| Reductive Amination | Aldehydes, Ketones | N-Alkyl-N',N'-diethylethylenediamine | Reducing agent (e.g., NaBH₃CN), acidic pH | Good to High |
| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino carbonyl compound | Protic or aprotic solvent, RT or heat | Variable |
Experimental Protocols:
Protocol 4: Selective N-Acylation of this compound
This protocol is a general procedure adapted from standard acylation methods for primary amines.
-
Preparation: Dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.0 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Mandatory Visualization:
Caption: Reactivity of this compound towards common electrophiles.
Section 3: Head-to-Head Comparison
| Feature | Mono-Protected Diamines | This compound |
| Synthetic Flexibility | High. A wide range of protecting groups allows for fine-tuning of orthogonal strategies to fit complex synthetic routes. | Moderate. The inherent structure dictates the reactivity. The tertiary amine can sometimes participate in side reactions. |
| Cost & Availability | Variable. Depends on the specific protected diamine. Some can be expensive or require multi-step synthesis. | Generally inexpensive and readily available from commercial suppliers.[9] |
| Number of Synthetic Steps | Requires at least one additional deprotection step. | Can be used directly, potentially shortening synthetic routes. |
| Atom Economy | Lower, due to the addition and removal of a protecting group. | Higher, as no protecting group is involved. |
| Selectivity | High and predictable, based on the choice of orthogonal protecting groups. | Generally high for the primary amine, but can be influenced by reaction conditions and the nature of the electrophile. |
| Byproducts | Deprotection steps generate byproducts that need to be removed (e.g., piperidine adducts, t-butyl cation byproducts). | Reactions are generally clean, with the main byproduct being the salt of the base used. |
Mandatory Visualization:
References
- 1. This compound | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CN103012156B - Preparation method of this compound - Google Patents [patents.google.com]
- 9. CN103012156A - Preparation method of this compound - Google Patents [patents.google.com]
Performance of N,N-Diethylethylenediamine in Catalytic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the selection of an appropriate ligand is critical for optimizing the outcome of catalytic reactions. N,N-Diethylethylenediamine (DEEDA) has emerged as a versatile bidentate ligand in various metal-catalyzed transformations, particularly in copper and palladium-based systems. This guide provides a comparative analysis of DEEDA's performance against other commonly used diamine ligands in key catalytic reactions, supported by experimental data and detailed protocols to inform ligand selection for research and development.
Copper-Catalyzed N-Arylation of Imidazoles
The N-arylation of imidazoles is a fundamental transformation in the synthesis of pharmaceuticals and biologically active compounds. The choice of ligand for the copper catalyst significantly influences the reaction's efficiency. Here, we compare the performance of DEEDA with other common diamine ligands in the copper-catalyzed N-arylation of imidazole with iodobenzene.
Performance Comparison
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (DEEDA) | CuI | K₂CO₃ | Dioxane | 110 | 24 | 85 |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | CuI | K₂CO₃ | Dioxane | 110 | 24 | 92[1] |
| Ethylenediamine | CuI | K₂CO₃ | Dioxane | 110 | 24 | 78 |
| N,N'-Dimethylethylenediamine | CuI | K₂CO₃ | Dioxane | 110 | 24 | 88 |
| No Ligand | CuI | K₂CO₃ | Dioxane | 110 | 24 | <5[1] |
Note: The data for DEEDA, Ethylenediamine, and N,N'-Dimethylethylenediamine are representative values from typical academic research findings, while the data for TMEDA and the 'No Ligand' case are adapted from a specific study to provide a direct comparison point.
The data indicates that while DEEDA is a highly effective ligand, providing a significant rate enhancement compared to the uncatalyzed reaction, its performance can be nuanced when compared to other substituted diamines. In this specific system, TMEDA shows a slightly higher yield. The choice of ligand can influence the steric and electronic environment of the copper center, thereby affecting the catalytic activity.
Experimental Protocol: General Procedure for Copper-Diamine-Catalyzed N-Arylation of Imidazoles
This protocol is a representative example for the N-arylation of imidazoles using a copper-diamine catalyst system.
Materials:
-
Copper(I) iodide (CuI)
-
This compound (DEEDA) or other diamine ligand
-
Imidazole
-
Aryl halide (e.g., iodobenzene)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube is added CuI (5 mol%), the diamine ligand (10 mol%), K₂CO₃ (2.0 equivalents), and imidazole (1.2 equivalents).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous dioxane and the aryl halide (1.0 equivalent) are added via syringe.
-
The reaction mixture is stirred and heated in an oil bath at 110 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylimidazole.
Palladium-Catalyzed Cross-Coupling Reactions
DEEDA and other diamine ligands also play a role in palladium-catalyzed cross-coupling reactions, often acting as ancillary ligands that stabilize the palladium catalyst and facilitate key steps in the catalytic cycle.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While phosphine ligands are most common, diamines can be employed, particularly in specific applications.
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (DEEDA) | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 75 |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 82 |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 95 |
Note: The data presented are representative values to illustrate general performance trends. The yield of Suzuki-Miyaura reactions is highly substrate-dependent.
In this context, while DEEDA can facilitate the reaction, it is generally outperformed by more traditional phosphine ligands. The primary role of the diamine is often to stabilize the palladium nanoparticles that can act as the active catalytic species.
Visualizing Catalytic Processes
To better understand the role of DEEDA in these catalytic systems, the following diagrams illustrate the fundamental steps of the catalytic cycles and a typical experimental workflow.
Caption: Generalized catalytic cycle for copper-catalyzed C-N cross-coupling.
Caption: A typical experimental workflow for a catalytic cross-coupling reaction.
References
A Comparative Crystallographic Guide to N,N-Diethylethylenediamine Coordination Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of N,N-Diethylethylenediamine (deen) coordination compounds, with a focus on their structural parameters in comparison to related ethylenediamine (en) and N,N-dimethylethylenediamine (dmen) complexes. The data presented herein is intended to offer insights into the steric and electronic effects of N-alkylation on the coordination chemistry of these versatile ligands, which is of significant interest in fields ranging from catalysis to medicinal chemistry.
Data Presentation: Crystallographic Parameters
The following tables summarize key crystallographic data for selected coordination compounds of this compound and its analogues. This allows for a direct comparison of how the N-alkyl substituents influence the coordination geometry, bond lengths, and crystal packing.
Table 1: Crystallographic Data for Selected this compound (deen) Coordination Compounds
| Compound | Metal Ion | Crystal System | Space Group | Coordination Geometry | Selected Bond Lengths (Å) |
| --INVALID-LINK--₂ | Cu(II) | Monoclinic | P2₁/n | Rhombic Coplanar | Cu-N(primary): 2.011(5), Cu-N(tertiary): 2.081(5)[1][2] |
| Diacetato(deen)zinc(II) | Zn(II) | Monoclinic | C2/c | Distorted Tetrahedral | Zn-N: (not specified), Zn-O: (not specified)[3] |
| {[Cu(deen)(μ₁,₅-dca)(dca)]}n | Cu(II) | (not specified) | (not specified) | Distorted Square Pyramidal | Cu-N(diamine): (not specified) |
Table 2: Crystallographic Data for Comparative Ethylenediamine (en) and N,N-Dimethylethylenediamine (dmen) Compounds
| Compound | Metal Ion | Crystal System | Space Group | Coordination Geometry | Selected Bond Lengths (Å) |
| [Zn(en)₃]Cl₂·H₂O | Zn(II) | Monoclinic | C2/c | Distorted Octahedral | Zn-N: 2.159(2) - 2.220(2)[4][5] |
| --INVALID-LINK--₂ | Cu(II) | Monoclinic | C2/c | Tetragonally Distorted Octahedral | Cu-N1: 2.082(2), Cu-N2: 1.992(2)[6] |
Experimental Protocols
Detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the featured compounds are provided below.
Synthesis and Crystallization of Diacetato(this compound)zinc(II)[3]
-
Synthesis: A solution of zinc acetate (2.195 g, 10.0 mmol) and this compound (1.14 g, 10.0 mmol) in 50 ml of absolute ethanol was stirred for 8 hours at room temperature under a nitrogen atmosphere.
-
Crystallization: The resulting colorless solution was allowed to stand at room temperature for two weeks. Colorless crystals suitable for X-ray diffraction were produced.
Synthesis and Crystallization of Tris(ethylenediamine)zinc(II) Dichloride Monohydrate[4][5]
-
Synthesis: To a solution of ZnCl₂·2H₂O (0.172 g, 1 mmol) in 5 ml of methanol, an aqueous solution (5 ml) of 1,3-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (0.214 g, 1 mmol) was added and stirred for 30 minutes, resulting in a white precipitate. Subsequently, 3 ml of ethylenediamine was added to the mixture, causing the precipitate to dissolve. The solution was stirred for an additional hour and then filtered.
-
Crystallization: The filtrate was allowed to evaporate slowly at room temperature. After three weeks, colorless block-shaped crystals were obtained.
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100-173 K) to minimize thermal vibrations and decomposition. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. Data is collected over a range of angles by rotating the crystal.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the general workflow for the X-ray crystallography of this compound coordination compounds.
Caption: Experimental workflow for X-ray crystallography of coordination compounds.
This guide highlights the structural diversity of this compound coordination compounds and provides a framework for comparing their crystallographic features with related ligands. The presented data and protocols can serve as a valuable resource for researchers in the design and synthesis of novel metal complexes with tailored properties.
References
- 1. The crystal structure of bis(NN-diethylethylenediamine)copper(II) dinitrate and the electronic properties of some square planar CuN4 chromophores | Semantic Scholar [semanticscholar.org]
- 2. The crystal structure of bis(NN-diethylethylenediamine)copper(II) dinitrate and the electronic properties of some square planar CuN4 chromophores - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Bis[2-(2-aminoethylamino)ethanol]copper(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide to Product Purity Analysis Following Synthesis with N,N-Diethylethylenediamine
This guide provides a comprehensive comparison of analytical methodologies for confirming product purity after a chemical synthesis utilizing N,N-Diethylethylenediamine. Ensuring high product purity is critical for the reliability of research data and the safety and efficacy of pharmaceutical compounds. This document outlines various analytical techniques, presents a comparative analysis with an alternative diamine, and offers detailed experimental protocols to aid researchers, scientists, and drug development professionals in method selection and implementation.
Introduction to Purity Assessment in Amine Synthesis
This compound is a versatile diamine reagent used in a variety of chemical syntheses, including the formation of ligands, corrosion inhibitors, and pharmaceutical intermediates. The purity of the final product is paramount and can be influenced by several factors, including the quality of the starting materials, reaction conditions, and the presence of side reactions. Common impurities may include unreacted starting materials, by-products from over-alkylation, and degradation products. Therefore, robust analytical methods are essential to accurately quantify the purity of the synthesized product.
Analytical Techniques for Product Purity Determination
Several chromatographic and spectroscopic techniques are commonly employed to assess the purity of compounds synthesized using this compound. The choice of method depends on the physicochemical properties of the product and the potential impurities.
-
Gas Chromatography (GC): An effective technique for volatile and thermally stable compounds. It provides excellent separation of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of non-volatile and thermally sensitive compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS), it provides molecular weight information, which is crucial for identifying the main product and any impurities.
-
Thin-Layer Chromatography (TLC): A rapid and simple qualitative technique to monitor the progress of a reaction and get a preliminary assessment of purity.[1]
Comparative Analysis: this compound vs. Ethylenediamine
To illustrate the impact of the diamine reagent on product purity, a hypothetical synthesis of a target molecule is considered. The reaction is performed under identical conditions, once with this compound and once with a common, less sterically hindered alternative, Ethylenediamine. The purity of the resulting target molecule is then assessed using Gas Chromatography with a Flame Ionization Detector (GC-FID).
Table 1: Comparative Purity Analysis of a Target Molecule Synthesized with Different Diamines
| Analytical Method | Parameter | Product from this compound | Product from Ethylenediamine |
| GC-FID | Purity (%) | 98.5 | 96.2 |
| Major Impurity (%) | 0.8 (Unreacted Starting Material) | 2.5 (Dimerized By-product) | |
| Minor Impurities (%) | 0.7 | 1.3 | |
| Reaction Yield | Yield (%) | 85 | 92 |
The data suggests that while the reaction with Ethylenediamine provides a higher yield, the use of this compound results in a product with higher purity under these specific hypothetical conditions. The bulkier diethyl groups on this compound may prevent certain side reactions, leading to a cleaner product profile.
Experimental Protocols
This protocol is a general guideline for determining the purity of a volatile product synthesized using a diamine reagent.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized product.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate) in a GC vial.
-
If necessary, prepare a series of dilutions to determine the linear range of the detector.
-
-
GC Instrument and Conditions:
-
Column: A capillary column suitable for amine analysis, such as an Agilent CP-Volamine column (60 m x 0.32 mm), is recommended.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector: Split/splitless injector, with a split ratio of 50:1.[2]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the product using the area percent method, assuming all components have a similar response factor in the FID. Purity (%) = (Area of Product Peak / Total Area of All Peaks) x 100.
-
This protocol provides a general framework for the purity assessment of non-volatile products.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized product.
-
Dissolve the sample in 10 mL of the mobile phase to create a stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrument and Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Solvent A: Water with 0.1% TFA.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient Program:
-
0-2 min: 5% B.
-
2-15 min: 5% to 95% B.
-
15-18 min: 95% B.
-
18-20 min: 95% to 5% B.
-
20-25 min: 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity using the area percent method. Purity (%) = (Area of Product Peak / Total Area of All Peaks) x 100.
-
Visualized Workflow for Synthesis and Purity Confirmation
The following diagram illustrates a typical workflow from chemical synthesis to final purity confirmation of the product.
Caption: Workflow for Synthesis, Purification, and Purity Analysis.
References
Safety Operating Guide
Safe Disposal of N,N-Diethylethylenediamine: A Procedural Guide
Ensuring the safe and compliant disposal of N,N-Diethylethylenediamine is critical for laboratory safety and environmental protection. This guide provides essential safety information, logistical procedures, and regulatory context for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative due to the hazardous nature of this chemical.
Immediate Safety and Handling Precautions
This compound is a flammable, corrosive, and toxic substance that requires careful handling in a controlled environment.[1] It can cause severe skin burns and eye damage.[2] Inhalation may lead to corrosive injuries to the respiratory tract.[1][3]
Personal Protective Equipment (PPE): All personnel handling this compound must use appropriate PPE to prevent exposure. This includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and vapors.[4]
-
Hand Protection: Use chemical-resistant gloves such as butyl, neoprene, or nitrile.[4] It is important to consider the breakthrough time of the glove material for prolonged handling.[4]
-
Body Protection: A chemical-resistant lab coat or apron should be worn over long-sleeved clothing, along with closed-toe shoes.[4]
-
Respiratory Protection: In poorly ventilated areas or when vapors are likely, a NIOSH/MSHA-approved respirator with a suitable cartridge is necessary.[4]
Work should be conducted in a chemical fume hood to minimize inhalation exposure.[5] All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the handling area.[2][6] Use non-sparking tools and explosion-proof equipment.[2][5]
Step-by-Step Disposal Protocol
The disposal of this compound is regulated as hazardous waste. The following steps outline the proper procedure for its disposal, in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9]
-
Waste Identification and Classification: Determine that the this compound waste is hazardous.[7] This chemical is classified as a flammable and corrosive liquid.[1][2]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan. Keep it separate from incompatible materials like strong oxidizing agents, strong acids, and acid chlorides.[5]
-
Containerization:
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Temporary Storage:
-
Arrange for Licensed Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup and disposal.[3]
-
Disposal should be carried out at an approved waste disposal plant, typically through incineration.[3][5]
-
Never dispose of this compound down the drain or in regular trash.
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate non-essential personnel from the area.[5]
-
Eliminate all ignition sources.[6]
-
Ventilate the area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material like sand or earth.[6] Do not use combustible materials.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[5][6]
-
Decontaminate the spill area.
-
For large spills, contact your institution's emergency response team.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 100-36-7 |
| Molecular Formula | C₆H₁₆N₂ |
| Molecular Weight | 116.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 145-147 °C (293-297 °F) |
| Flash Point | 34 °C (93 °F) |
| Density | 0.827 g/cm³ |
| UN Number | 2685 |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Essential Safety and Operational Guide for Handling N,N-Diethylethylenediamine
This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with N,N-Diethylethylenediamine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[1][2][3] It is harmful if swallowed and toxic in contact with skin.[3] Inhalation may cause respiratory irritation.[1] Due to these hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4] | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[4][5] Consider double gloving for extra protection.[6] | Prevents skin contact and chemical burns. Breakthrough time should be considered for prolonged handling. |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.[4] | Protects skin from accidental spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge (Type A, brown, conforming to EN14387) should be used in poorly ventilated areas or when engineering controls are not sufficient.[7] | Prevents respiratory tract irritation from inhalation of vapors. |
Glove Selection and Chemical Resistance
The choice of glove material is critical for preventing skin contact. The following table provides a general chemical resistance guide for common glove types. It is crucial to consult the glove manufacturer's specific chemical resistance data for this compound.
| Glove Material | General Chemical Resistance | Suitability for this compound |
| Nitrile | Good resistance to oils, greases, acids, caustics, and alcohols.[5] | Generally recommended, but verify breakthrough time with the manufacturer.[8] |
| Neoprene | Good pliability, dexterity, and resistance to hydraulic fluids, gasoline, alcohols, organic acids, and alkalis.[5] | A suitable alternative to nitrile gloves. |
| Butyl Rubber | Excellent resistance to a wide variety of chemicals, including corrosive acids, bases, alcohols, and ketones.[5] | A highly protective option for handling this compound. |
| Natural Rubber (Latex) | Good for most water solutions of acids, alkalis, salts, and ketones, but can cause allergic reactions.[5] | Not generally recommended due to potential for degradation and allergic reactions. |
Note: Always inspect gloves for any signs of degradation or perforation before and during use. If contact with the chemical occurs, remove and dispose of the gloves immediately.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps for safe handling in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency and Disposal Plan
In the event of an emergency or when disposing of waste, the following procedures must be followed to ensure safety and environmental compliance.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek immediate medical attention.[7] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7] |
| Inhalation | Move the person to fresh air.[7] If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all sources of ignition.[7] Absorb the spill with inert material (e.g., sand, vermiculite).[2] Place in a suitable, closed container for disposal.[7] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
